GSK-923295
説明
CENP-E Inhibitor GSK-923295A is a small-molecule inhibitor of the mitotic kinesin centromere-associated protein E (CENP-E), with potential antineoplastic activity. Upon administration, GSK-923295A binds to and inhibits CENP-E, thereby preventing cell division, inducing cell cycle arrest, and ultimately leading to an inhibition of cell proliferation. CENP-E, a kinetochore-associated mitotic kinesin, plays an essential role in chromosome movement during mitosis and regulates cell-cycle transition from metaphase to anaphase.
GSK-923295A is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
an antimotitic agent and CENP-E inhibito
Structure
3D Structure
特性
IUPAC Name |
3-chloro-N-[(2S)-1-[[2-(dimethylamino)acetyl]amino]-3-[4-[8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl]phenyl]propan-2-yl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38ClN5O4/c1-20(2)42-29-13-12-24(16-27(29)33)32(41)35-25(17-34-30(40)19-37(4)5)15-22-8-10-23(11-9-22)28-18-38-14-6-7-26(21(3)39)31(38)36-28/h6-14,16,18,20-21,25,39H,15,17,19H2,1-5H3,(H,34,40)(H,35,41)/t21-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMXDBPHBVLYRC-OFVILXPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)C3=CN4C=CC=C(C4=N3)C(C)O)CNC(=O)CN(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)C[C@@H](CNC(=O)CN(C)C)NC(=O)C4=CC(=C(C=C4)OC(C)C)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677145 | |
| Record name | 3-Chloro-N-[(2S)-1-[(N,N-dimethylglycyl)amino]-3-(4-{8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl}phenyl)propan-2-yl]-4-[(propan-2-yl)oxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1088965-37-0 | |
| Record name | GSK-923295A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1088965370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-N-[(2S)-1-[(N,N-dimethylglycyl)amino]-3-(4-{8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl}phenyl)propan-2-yl]-4-[(propan-2-yl)oxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GSK-923295A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/072702W9QD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GSK-923295: A Deep Dive into its Mechanism of Action as a First-in-Class CENP-E Inhibitor
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of GSK-923295, a novel, first-in-class, allosteric inhibitor of the centromere-associated protein-E (CENP-E) kinesin motor protein. This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology and therapeutic potential of this antimitotic agent.
Core Mechanism: Allosteric Inhibition of CENP-E ATPase Activity
This compound functions as a potent and specific inhibitor of CENP-E, a crucial motor protein for chromosome alignment during mitosis.[1][2][3] Unlike competitive inhibitors, this compound binds to an allosteric site on the CENP-E motor domain.[1][4] This binding event does not prevent the interaction of CENP-E with microtubules or ATP. Instead, it inhibits the release of inorganic phosphate (Pi) from the active site following ATP hydrolysis.[1] This stalls the motor protein in a high-affinity, microtubule-bound state, effectively tethering the chromosomes and preventing their proper congression to the metaphase plate.[1]
The inhibition of the microtubule-stimulated ATPase activity of CENP-E is a key aspect of this compound's mechanism.[1][5] This leads to a failure of metaphase chromosome alignment and sustained activation of the spindle assembly checkpoint (SAC).[1][6] The persistent SAC signal ultimately triggers mitotic arrest and subsequent apoptosis, or programmed cell death, in cancer cells.[2][6]
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been characterized through various preclinical studies. The following tables summarize key quantitative data.
Table 1: Biochemical Inhibition Constants (Ki)
| Species | Ki (nM) | Reference |
| Human | 3.2 ± 0.2 | [1][5] |
| Canine | 1.6 ± 0.1 | [5] |
Table 2: In Vitro Growth Inhibition (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SW48 | Colon | 17.2 | [5] |
| RKO | Colon (BRAF mutant) | 55.6 | [5] |
| SW620 | Colon (KRAS mutant) | 42 | [5] |
| HCT116 | Colon (KRAS mutant) | 51.9 | [5] |
| Pediatric Preclinical Testing Program (PPTP) Panel (median) | Various | 27 | [7][8][9] |
| PPTP ALL Panel (median) | Acute Lymphoblastic Leukemia | 18 | [7][8][9] |
| PPTP Neuroblastoma Panel (median) | Neuroblastoma | 39 | [7][8][9] |
| Human Neuroblastoma Cell Lines (average) | Neuroblastoma | 41 | [5] |
Table 3: Phase I Clinical Trial Data
| Parameter | Value | Reference |
| Maximum Tolerated Dose (MTD) | 190 mg/m² | [10][11] |
| Terminal Elimination Half-life | 9-11 hours | [10][11] |
| Route of Administration | 1-hour intravenous infusion | [10][11] |
| Dosing Schedule | Once weekly for 3 consecutive weeks, every 4 weeks | [10][11] |
Signaling Pathway and Cellular Consequences
The inhibition of CENP-E by this compound initiates a cascade of events within the dividing cell, as depicted in the following signaling pathway diagram.
Caption: Signaling pathway of this compound action.
Experimental Protocols
The following sections detail the methodologies used in key experiments to elucidate the mechanism of action of this compound.
CENP-E ATPase Activity Assay
Objective: To determine the inhibitory effect of this compound on the microtubule-stimulated ATPase activity of CENP-E.
Methodology:
-
A library of small organic compounds was screened for inhibition of CENP-E microtubule-stimulated ATPase activity.[1]
-
The concentration-dependent inhibition of the CENP-E motor domain's ATPase activity by this compound was measured in the presence and absence of microtubules.[1]
-
The mode of inhibition with respect to ATP and microtubules was determined to characterize the nature of the interaction.[1]
In Vitro Cell Proliferation Assay
Objective: To assess the growth inhibitory activity of this compound across a panel of cancer cell lines.
Methodology:
-
A panel of 237 human cancer cell lines was exposed to this compound to determine the 50% growth inhibition (GI50) values.[1]
-
For the Pediatric Preclinical Testing Program (PPTP), 23 cell lines were exposed to this compound at concentrations ranging from 1.0 nM to 10.0 µM for 96 hours.[7][8][9]
-
Cell viability was measured using standard methods to calculate the IC50 values.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the antitumor efficacy of this compound in animal models.
Methodology:
-
Human tumor xenografts, such as the Colo205 colon tumor cell line, were established in immunocompromised mice.[1]
-
This compound was administered to the tumor-bearing mice.[1] For the PPTP studies, the agent was administered via the intraperitoneal (i.p.) route at a daily dose of 125 mg/kg on a days 1-3 and 8-10 schedule, repeated at day 21.[7][8][9]
-
Tumor growth was monitored over time and compared to vehicle-treated control groups.[1][5]
-
Tumors were excised for histological analysis to observe mitotic figures and apoptotic bodies.[1]
Experimental Workflow Visualization
The general workflow for evaluating a novel compound like this compound, from initial screening to in vivo testing, is illustrated below.
Caption: General experimental workflow for this compound.
Conclusion
This compound represents a targeted therapeutic strategy against cancer by specifically inhibiting the mitotic kinesin CENP-E. Its allosteric mechanism of action, leading to mitotic arrest and apoptosis, has demonstrated significant antitumor activity in a broad range of preclinical models and has been evaluated in a Phase I clinical trial.[1][5][10][11] The data presented in this guide provide a comprehensive overview of the molecular pharmacology of this compound, supporting its continued investigation as a potential antineoplastic agent.
References
- 1. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initial testing of the CENP-E inhibitor GSK923295A by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Initial Testing of the CENP-E Inhibitor GSK923295Aby the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. First-time-in-human study of GSK923295, a novel antimitotic inhibitor of centromere-associated protein E (CENP-E), in patients with refractory cancer | CoLab [colab.ws]
- 11. First-time-in-human study of GSK923295, a novel antimitotic inhibitor of centromere-associated protein E (CENP-E), in patients with refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to GSK-923295: A CENP-E Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of GSK-923295, a first-in-class, allosteric inhibitor of the Centromere-Associated Protein E (CENP-E) kinesin motor protein. This document details its mechanism of action, summarizes key preclinical and clinical data, and provides detailed experimental methodologies for its evaluation.
Introduction to this compound and its Target, CENP-E
This compound is a small molecule inhibitor that specifically targets the ATPase activity of CENP-E, a crucial motor protein in mitotic progression.[1] CENP-E plays an essential role in the alignment of chromosomes at the metaphase plate and is a key component of the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation.[2][3] By inhibiting CENP-E, this compound disrupts these processes, leading to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[1][4] This targeted approach offers a promising therapeutic window, as CENP-E's function is primarily restricted to mitosis, potentially minimizing the side effects commonly associated with conventional chemotherapies that affect both dividing and non-dividing cells.[5]
Mechanism of Action
This compound acts as an allosteric inhibitor of the CENP-E kinesin motor ATPase activity.[6] It binds to a site distinct from the ATP or microtubule binding pockets, stabilizing the interaction between the CENP-E motor domain and microtubules.[7] This "molecular braking" action prevents the release of inorganic phosphate, a critical step in the ATP hydrolysis cycle that powers the motor protein's movement along microtubules.[8] The consequence of this inhibition is a failure of proper chromosome alignment at the metaphase plate.[6][9] While most chromosomes may eventually congress to the equatorial plane, a few remain near the spindle poles.[9] This persistent misalignment activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and, ultimately, apoptosis.[9]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical evaluations of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Species | Value | Reference(s) |
| Ki (CENP-E ATPase activity) | Human | 3.2 ± 0.2 nM | [6][8] |
| Canine | 1.6 ± 0.1 nM | [8] | |
| Median IC50 (PPTP Cell Lines) | Human | 27 nM | [7][10] |
| Median IC50 (ALL Panel) | Human | 18 nM | [7][10] |
| Median IC50 (Neuroblastoma Panel) | Human | 39 nM | [7][10] |
| GI50 (SW48) | Human | 17.2 nM | [8] |
| GI50 (RKO) | Human | 55.6 nM | [8] |
| GI50 (SW620) | Human | 42 nM | [8] |
| GI50 (HCT116) | Human | 51.9 nM | [8] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Dosing Schedule | Route of Administration | Objective Responses | Maintained Complete Responses | Complete Responses | Reference(s) |
| Solid Tumor Xenografts (35 models) | 125 mg/kg, Days 1-3 & 8-10, repeated at Day 21 | Intraperitoneal (IP) | 13 of 35 | 9 | 3 | [7][10] |
| Ewing Sarcoma, Rhabdoid, and Rhabdomyosarcoma Xenografts | 125 mg/kg, Days 1-3 & 8-10, repeated at Day 21 | Intraperitoneal (IP) | Inducement of Complete Responses | - | - | [7][10] |
Table 3: Phase I Clinical Trial Data of this compound in Patients with Refractory Solid Tumors
| Parameter | Value | Reference(s) |
| Maximum Tolerated Dose (MTD) | 190 mg/m² | [11] |
| Dosing Schedule | 1-hour intravenous infusion, once weekly for 3 consecutive weeks, repeated every 4 weeks | [11] |
| Pharmacokinetics | Dose-proportional from 10 to 250 mg/m² | [11] |
| Mean Terminal Elimination Half-life | 9-11 hours | [11] |
| Common Drug-Related Adverse Events (Grade 3) | Fatigue (5%), Increased AST (2.5%), Hypokalemia (2.5%), Hypoxia (2.5%) | [11] |
| Partial Response | 1 patient with urothelial carcinoma at 250 mg/m² | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Cell Proliferation Assay
This protocol is a generalized procedure based on the methodologies described in the Pediatric Preclinical Testing Program (PPTP) for evaluating the in vitro cytotoxicity of this compound.[7][10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
This compound stock solution (prepared in DMSO)
-
Appropriate cell culture medium and supplements (e.g., FBS, antibiotics)
-
96-well microplates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
Plate reader for luminescence or absorbance measurement
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for logarithmic growth over the 96-hour duration of the assay. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in culture medium from the DMSO stock. The final concentrations should typically range from 1.0 nM to 10.0 µM.[7][10] Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Drug Exposure: Remove the overnight culture medium from the cells and add the prepared drug dilutions.
-
Incubation: Incubate the plates for 96 hours in a humidified incubator at 37°C and 5% CO₂.[7][10]
-
Viability Assessment: After the incubation period, add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for evaluating the antitumor activity of this compound in mouse xenograft models, as described in preclinical studies.[7][10]
Objective: To assess the in vivo efficacy of this compound in inhibiting tumor growth.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID, nude mice)
-
Human tumor cells for implantation
-
This compound formulation for in vivo use (e.g., dissolved in a 1:1 mixture of dimethylacetamide and Cremophor EL, then in acidified water, pH 5.0)[7]
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneally). A typical dosing schedule is 125 mg/kg daily for 3 days, followed by a 4-day break, and then another 3 days of treatment, with this cycle repeated after a 10-day break (Days 1-3 and 8-10, repeated at Day 21).[7][10] The control group receives the vehicle on the same schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Efficacy Endpoints: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. Key efficacy endpoints include tumor growth inhibition, tumor regression, and event-free survival.
-
Data Analysis: Plot the mean tumor volume for each group over time. Statistical analysis (e.g., t-test or ANOVA) can be used to compare the tumor growth between the treated and control groups.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the role of CENP-E in the spindle assembly checkpoint and its inhibition by this compound.
Caption: CENP-E signaling at the kinetochore and its inhibition by this compound.
Experimental Workflow Diagram
The following diagram outlines a typical preclinical evaluation workflow for an anti-cancer agent like this compound.
Caption: Preclinical to clinical workflow for this compound development.
References
- 1. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. A pilot study of volume measurement as a method of tumor response evaluation to aid biomarker development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial Testing of the CENP-E Inhibitor GSK923295Aby the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-time-in-human study of GSK923295, a novel antimitotic inhibitor of centromere-associated protein E (CENP-E), in patients with refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Initial testing of the CENP-E inhibitor GSK923295A by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Allosteric Inhibition of CENP-E by GSK-923295
This technical guide provides a comprehensive overview of this compound, a first-in-class, allosteric inhibitor of the Centromere-Associated Protein E (CENP-E) kinesin. CENP-E is a critical motor protein for chromosome segregation during mitosis, making it an attractive target for anticancer therapies.[1][2] this compound has demonstrated potent antitumor activity in preclinical models and has been investigated in clinical trials.[3][4][5]
Core Mechanism of Allosteric Inhibition
This compound functions as a potent and highly selective allosteric inhibitor of the CENP-E motor domain's ATPase activity.[1][6] Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct pocket, similar to that used by loop-5 inhibitors of the kinesin Eg5.[7][8]
The key aspects of its mechanism include:
-
Uncompetitive Inhibition: Kinetic analysis reveals that this compound is an uncompetitive inhibitor with respect to both ATP and microtubules (MT).[7][9][10] This indicates that it binds to the CENP-E/microtubule/ADP complex.
-
Stabilization of the CENP-E-Microtubule Complex: The inhibitor prevents the hydrolysis of ATP by locking the motor domain in a state with a high affinity for microtubules.[1][9] Specifically, it inhibits the release of inorganic phosphate (Pi), which stabilizes the CENP-E-ADP-MT intermediate state.[7][9]
-
Induction of Mitotic Arrest: This tight, stabilized binding prevents the CENP-E motor from moving along microtubules.[1] While CENP-E remains bound, this state is insufficient to satisfy the Spindle Assembly Checkpoint (SAC), a critical regulatory mechanism in mitosis.[7] The failure to align chromosomes correctly at the metaphase plate leads to persistent SAC activation, prolonged mitotic arrest, and ultimately, apoptotic cell death.[1][2][7]
References
- 1. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Initial testing of the CENP-E inhibitor GSK923295A by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GSK923295 | CENP-E inhibitor | Probechem Biochemicals [probechem.com]
- 7. pnas.org [pnas.org]
- 8. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Discovery of the First Potent and Selective Inhibitor of Centromere-Associated Protein E: GSK923295 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Grip: A Technical Guide to the GSK-923295 Binding Site on CENP-E
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the molecular interactions between the potent and selective inhibitor, GSK-923295, and its target, the mitotic kinesin CENP-E. By elucidating the specific binding site and the subsequent functional consequences, this document aims to provide a comprehensive resource for researchers in oncology, cell biology, and drug development. Through a detailed presentation of quantitative data, experimental methodologies, and visual representations of key pathways and workflows, this guide offers a foundational understanding of the mechanism of action of this first-in-class CENP-E inhibitor.
Executive Summary
This compound is a potent, allosteric inhibitor of the CENP-E kinesin motor domain. It binds to a pocket distinct from the ATP-binding site, locking CENP-E in a state of high affinity for microtubules and inhibiting its ATPase activity. This aberrant stabilization of the CENP-E-microtubule interaction disrupts chromosome congression during mitosis, leading to the activation of the spindle assembly checkpoint (SAC), prolonged mitotic arrest, and eventual apoptosis in cancer cells. This guide provides a detailed exploration of the this compound binding site, the biochemical and cellular consequences of its binding, and the experimental approaches used to characterize this interaction.
The this compound Binding Site on the CENP-E Motor Domain
This compound binds to an allosteric pocket on the CENP-E motor domain, a site spatially distinct from the nucleotide-binding pocket. This binding site is located between the α2 and α3 helices, in proximity to loop L5. This region is analogous to the binding site of inhibitors for other kinesins like KSP/Eg5, yet the mechanism of inhibition by this compound is unique.
Site-directed mutagenesis and photo-cross-linking studies have been instrumental in mapping the key residues involved in the interaction. While a high-resolution co-crystal structure of this compound bound to CENP-E is not publicly available, the existing data provides a robust model of the binding pocket.
Quantitative Data on this compound and CENP-E Interaction
The interaction between this compound and CENP-E has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a comparative overview of the inhibitor's potency and efficacy.
| Parameter | Human CENP-E | Canine CENP-E | Reference |
| Ki (nM) | 3.2 ± 0.2 | 1.6 ± 0.1 | [1] |
| Caption: Table 1. Biochemical Potency of this compound. |
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SW48 | Colon | 17.2 | [1] |
| RKO (BRAF mutant) | Colon | 55.6 | [1] |
| SW620 (KRAS mutant) | Colon | 42 | [1] |
| HCT116 (KRAS mutant) | Colon | 51.9 | [1] |
| Neuroblastoma (average) | Neuroblastoma | 41 | [1] |
| Caption: Table 2. Cellular Proliferation Inhibition by this compound. |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the binding and effects of this compound on CENP-E.
CENP-E Motor Domain Expression and Purification
Objective: To produce recombinant CENP-E motor domain for use in in vitro biochemical and biophysical assays.
Methodology:
-
Construct Generation: The cDNA encoding the human CENP-E motor domain (amino acids 1-400) is cloned into an appropriate expression vector (e.g., pET vector for bacterial expression or baculovirus vector for insect cell expression) with a purification tag (e.g., His-tag or GST-tag).
-
Protein Expression: The expression vector is transformed into a suitable host (e.g., E. coli BL21(DE3) or Sf9 insect cells). Protein expression is induced under optimized conditions (e.g., IPTG for bacteria, viral infection for insect cells).
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease inhibitors to release the recombinant protein.
-
Affinity Chromatography: The lysate is cleared by centrifugation and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins, Glutathione-agarose for GST-tagged proteins).
-
Elution: The bound protein is eluted from the column using a specific eluent (e.g., imidazole for His-tagged proteins, reduced glutathione for GST-tagged proteins).
-
Further Purification (Optional): For higher purity, additional purification steps such as ion-exchange chromatography and size-exclusion chromatography can be performed.
-
Protein Characterization: The purity and concentration of the final protein product are assessed by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA assay).
Microtubule-Stimulated ATPase Activity Assay
Objective: To measure the rate of ATP hydrolysis by the CENP-E motor domain in the presence and absence of microtubules and to determine the inhibitory effect of this compound.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 80 mM PIPES (pH 6.9), 1 mM EGTA, 2 mM MgCl₂, 1 mM DTT, and 10 µM paclitaxel.
-
CENP-E Motor Domain: Purified as described in section 4.1.
-
Microtubules: Polymerized from purified tubulin in the presence of GTP and stabilized with paclitaxel.
-
This compound: A stock solution in DMSO, serially diluted to the desired concentrations.
-
ATP: A stock solution of ATP in water.
-
Malachite Green Reagent: For the detection of inorganic phosphate (Pi).
-
-
Assay Procedure:
-
In a 96-well plate, combine the assay buffer, CENP-E motor domain, and microtubules.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the wells.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the malachite green reagent to each well to detect the amount of inorganic phosphate released.
-
Measure the absorbance at 650 nm using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the amount of Pi released in each reaction.
-
Plot the rate of ATP hydrolysis as a function of this compound concentration to determine the IC50 value.
-
To determine the Ki, perform the assay with varying concentrations of both ATP and this compound and fit the data to an appropriate inhibition model (e.g., uncompetitive inhibition).
-
Immunofluorescence Staining for Chromosome Alignment
Objective: To visualize the effect of this compound on chromosome alignment in mitotic cells.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or U2OS) on coverslips in a petri dish and culture until they reach the desired confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 50 nM) for a specific duration (e.g., 2-4 hours) to induce mitotic arrest. Include a DMSO-treated control.
-
-
Fixation and Permeabilization:
-
Wash the cells with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking and Antibody Staining:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against a kinetochore marker (e.g., anti-CENP-A) and/or microtubules (e.g., anti-α-tubulin) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
DNA Staining and Mounting:
-
Wash the cells three times with PBS.
-
Stain the DNA with a fluorescent dye such as DAPI (4',6-diamidino-2-phenylindole) for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of mitotic cells in both the control and this compound-treated samples.
-
Analyze the images for chromosome alignment at the metaphase plate. Misaligned chromosomes are typically observed near the spindle poles in this compound-treated cells.
-
Signaling Pathways and Experimental Workflows
CENP-E and the Spindle Assembly Checkpoint (SAC)
This compound-mediated inhibition of CENP-E leads to the persistent activation of the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation.
References
The Structure-Activity Relationship of GSK-92329-5: A CENP-E Inhibitor with Potent Antitumor Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
GSK-923295 is a first-in-class, potent, and selective allosteric inhibitor of Centromere-Associated Protein E (CENP-E), a kinesin motor protein crucial for chromosome alignment during mitosis.[1][2][3] Inhibition of CENP-E's ATPase activity leads to mitotic arrest and subsequent apoptosis in cancer cells, making it a compelling target for anticancer therapies.[4][5][6] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key structural modifications that influence its inhibitory potency and cellular activity.
Mechanism of Action and Binding
This compound acts as an uncompetitive inhibitor with respect to both ATP and microtubules, with a Ki of 3.2 nM for human CENP-E.[1][2] It binds to a pocket between helices α2 and α3 of the CENP-E motor domain, adjacent to loop L5.[7] This binding stabilizes the CENP-E-microtubule interaction and inhibits the release of inorganic phosphate, ultimately halting the catalytic cycle.[1][3] This allosteric inhibition mechanism is distinct from ATP-competitive inhibitors.[8]
Core Structure-Activity Relationship
The discovery of this compound began with a high-throughput screen that identified a small fragment, 3-chloro-4-isopropoxybenzoic acid, as a weak inhibitor of CENP-E.[2] Extensive medicinal chemistry efforts led to the optimization of this initial hit, culminating in the highly potent and selective this compound. The core SAR can be understood by dissecting the molecule into three key regions: the benzamide moiety, the phenylalanine-derived core, and the imidazopyridine headgroup.
Benzamide Moiety Modifications
The 3-chloro-4-isopropoxybenzamide group plays a crucial role in the molecule's activity. Modifications at this position have a significant impact on potency.
| Compound | R1 | R2 | CENP-E IC50 (µM) |
| 3a | Cl | i-Pr | 0.023 |
| 3b | H | i-Pr | 1.3 |
| 3c | Me | i-Pr | 0.057 |
| 3d | Cl | H | 1.1 |
| 3e | Cl | Me | 0.045 |
| 3f | Cl | Et | 0.031 |
Data sourced from Qian et al., 2010.[2]
As shown in the table, a chloro group at the 3-position and an isopropoxy group at the 4-position of the benzamide ring are optimal for high potency. Removal of the chloro substituent (3b) or the isopropoxy group (3d) leads to a significant loss of activity.
Phenylalanine Core and Stereochemistry
The central phenylalanine-derived core is critical for orienting the key pharmacophores. The stereochemistry at the α-carbon of this core is paramount for activity.
| Compound | Stereochemistry | CENP-E IC50 (µM) | SKOV-3 IC50 (µM) |
| 5a | S | 0.004 | 0.02 |
| 5b | R | >2 | >10 |
Data sourced from Qian et al., 2010.[2]
The (S)-enantiomer (5a) is over 400 times more potent than the (R)-enantiomer (5b), highlighting a strict stereochemical requirement at the binding site.[2] This stereoselectivity is also observed in cellular assays.[2]
Imidazopyridine Headgroup and C-Terminal Modifications
The imidazopyridine headgroup and the C-terminal modifications were extensively explored to enhance potency and pharmacokinetic properties. The introduction of a hydroxyethyl group on the imidazopyridine and a dimethylglycyl moiety at the C-terminus were key to achieving the final profile of this compound.
| Compound | R | CENP-E IC50 (nM) | SKOV-3 IC50 (nM) |
| 1 (GSK923295) | (S)-CH(OH)Me | 3.2 | 26 |
| 7a | H | 110 | 1200 |
| 7b | Me | 20 | 200 |
| 7c | Et | 15 | 150 |
| 7d | CH2OH | 8 | 80 |
Data sourced from Qian et al., 2010.[2]
The (S)-1-hydroxyethyl substituent on the imidazopyridine ring (as in GSK923295) provided the best balance of enzymatic and cellular potency.
Cellular Activity and In Vivo Efficacy
This compound demonstrates broad anti-proliferative activity against a wide range of human tumor cell lines, with an average GI50 of 253 nM and a median GI50 of 32 nM across 237 cell lines.[3][8] In cell-based assays, treatment with this compound leads to the accumulation of cells in mitosis with misaligned chromosomes, a characteristic phenotype of CENP-E inhibition.[3][6] The compound has also shown significant tumor growth delay in various mouse xenograft models.[1]
Experimental Protocols
CENP-E ATPase Assay
The inhibitory activity of this compound and its analogs was determined using a microtubule-stimulated ATPase assay. The assay measures the release of inorganic phosphate (Pi) from ATP hydrolysis by the CENP-E motor domain in the presence of microtubules.
Methodology:
-
Recombinant human CENP-E motor domain is purified.
-
Taxol-stabilized microtubules are prepared from purified tubulin.
-
The assay is performed in a buffer containing 20 mM Pipes (pH 6.8), 50 mM NaCl, 2 mM MgCl2, 1 mM DTT, and 10 µM taxol.
-
Varying concentrations of the inhibitor are pre-incubated with the CENP-E motor domain and microtubules.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period at room temperature, the reaction is quenched.
-
The amount of released Pi is quantified using a malachite green-based colorimetric detection method.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (e.g., SKOV-3)
The effect of this compound on cell viability is assessed using a standard cell proliferation assay.
Methodology:
-
SKOV-3 human ovarian cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the test compound for 72 hours.
-
Cell viability is determined using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
IC50 values are determined by plotting the percentage of cell growth inhibition against the compound concentration and fitting the data to a nonlinear regression model.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of the First Potent and Selective Inhibitor of Centromere-Associated Protein E: GSK923295 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Facebook [cancer.gov]
- 6. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]
The Discovery of GSK-923295: A Novel CENP-E Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of the discovery and preclinical development of GSK-923295, a first-in-class, potent, and selective allosteric inhibitor of the centromere-associated protein E (CENP-E) kinesin. The document details the journey from a high-throughput screening hit to a clinical candidate, including its mechanism of action, biochemical and cellular potency, and key experimental methodologies. Quantitative data are presented in structured tables, and critical pathways and workflows are visualized using diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals in the field of oncology.
Introduction
The search for novel anti-mitotic agents for cancer chemotherapy has led to the exploration of targets beyond tubulin. Mitotic kinesins, motor proteins essential for various stages of cell division, represent a promising class of targets. One such kinesin, centromere-associated protein E (CENP-E), plays a crucial role in the alignment of chromosomes at the metaphase plate, a critical step for proper cell division.[1] Disruption of CENP-E function leads to mitotic arrest and subsequent cell death, making it an attractive target for therapeutic intervention in rapidly proliferating cancer cells.[2][3]
This compound emerged from a collaboration between Cytokinetics and GlaxoSmithKline as a potent and selective small-molecule inhibitor of CENP-E.[3] This document elucidates the discovery and characterization of this compound.
Discovery and Optimization
This compound was identified through a high-throughput screen of a 700,000-member small molecule library designed to find inhibitors of the microtubule-stimulated ATPase activity of CENP-E.[2] The initial hit, a benzoic acid derivative, exhibited a biochemical IC50 of 6.7 μM but lacked cellular activity at concentrations up to 40 μM.[2]
A subsequent medicinal chemistry campaign focused on improving potency and drug-like properties. The optimization efforts, which involved the exploration of substituted glycinamides, led to a significant enhancement in both biochemical and cellular potency, as well as improved solubility and pharmacokinetic profiles.[2] This iterative process ultimately culminated in the identification of this compound.[2]
Mechanism of Action
This compound is an allosteric inhibitor of CENP-E.[4][5] It does not compete with ATP or microtubules for binding to the CENP-E motor domain.[4][6] Instead, it stabilizes the CENP-E-ADP-microtubule complex, thereby inhibiting the release of inorganic phosphate and ADP.[4][6] This action effectively locks CENP-E onto the microtubule, preventing its motor function and disrupting chromosome alignment during mitosis.[7]
The inhibition of CENP-E by this compound activates the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest.[7] This sustained arrest ultimately triggers apoptotic cell death.[3][7]
Quantitative Data
The potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency of this compound
| Parameter | Species | Value (nM) | Reference |
| Ki (CENP-E ATPase) | Human | 3.2 ± 0.2 | [4] |
| Canine | 1.6 ± 0.1 | [4] | |
| IC50 (CENP-E ATPase) | Human | 6.7 µM (Initial Hit) | [2] |
Table 2: Cellular Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SW48 | Colon | 17.2 | [4] |
| RKO | Colon (BRAF mutant) | 55.6 | [4] |
| SW620 | Colon (KRAS mutant) | 42 | [4] |
| HCT116 | Colon (KRAS mutant) | 51.9 | [4] |
| Various | 19 Neuroblastoma Lines (average) | 41 | [4] |
| PPTP Panel | 23 Pediatric Cancer Lines (median) | 27 | [8][9] |
| ALL Panel | Acute Lymphoblastic Leukemia (median) | 18 | [8][9] |
| Neuroblastoma Panel | Neuroblastoma (median) | 39 | [8][9] |
Experimental Protocols
CENP-E Microtubule-Stimulated ATPase Assay
This assay was central to the discovery of this compound.
Objective: To identify and characterize inhibitors of the ATPase activity of the CENP-E motor domain, which is stimulated by the presence of microtubules.
Methodology:
-
Reagents: Recombinant human CENP-E motor domain, polymerized tubulin (microtubules), ATP, and a phosphate detection reagent (e.g., malachite green).
-
Procedure: a. The CENP-E motor domain is incubated with microtubules in an appropriate assay buffer. b. The test compound (e.g., this compound) at various concentrations is added to the mixture. c. The reaction is initiated by the addition of ATP. d. The mixture is incubated at a controlled temperature (e.g., 25°C) for a defined period. e. The reaction is quenched, and the amount of inorganic phosphate released is quantified using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The rate of ATP hydrolysis is determined, and IC50 values are calculated by fitting the dose-response data to a suitable equation.
Cell Proliferation Assay
Objective: To determine the anti-proliferative activity of this compound against various cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Procedure: a. Cells are seeded into 96-well plates and allowed to attach overnight. b. The cells are then treated with a range of concentrations of this compound. c. The plates are incubated for a specified duration (e.g., 72 or 96 hours).[8][9] d. Cell viability is assessed using a suitable method, such as the MTS or CellTiter-Glo assay, which measures metabolic activity.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells. IC50 values, the concentration of the compound that inhibits cell growth by 50%, are determined from the dose-response curves.
References
- 1. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery of the First Potent and Selective Inhibitor of Centromere-Associated Protein E: GSK923295 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Initial testing of the CENP-E inhibitor GSK923295A by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
GSK-923295: A Deep Dive into its Target Selectivity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target selectivity profile of GSK-923295, a potent and selective allosteric inhibitor of Centromere-Associated Protein E (CENP-E). The document details the quantitative biochemical and cellular activity of the compound, outlines the experimental protocols used for its characterization, and visualizes its mechanism of action and experimental workflows.
Core Mechanism of Action
This compound is a first-in-class small-molecule inhibitor of the mitotic kinesin CENP-E.[1][2] CENP-E is a crucial motor protein for the proper alignment of chromosomes at the metaphase plate during mitosis.[3] By inhibiting CENP-E, this compound disrupts this process, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cells, making it a target for cancer therapy.[1][3] The mechanism of inhibition is allosteric, meaning this compound binds to a site on CENP-E distinct from the ATP or microtubule binding sites.[2][4] This binding stabilizes the CENP-E motor domain's interaction with microtubules and inhibits the release of inorganic phosphate, ultimately suppressing the microtubule-stimulated ATPase activity of CENP-E.[2][5]
Quantitative Selectivity Profile
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Target Species | Parameter | Value |
| Human CENP-E | Ki | 3.2 ± 0.2 nM[2] |
| Canine CENP-E | Ki | 1.6 ± 0.1 nM[2] |
| Cell Line | Cancer Type | IC50 / GI50 |
| SW48 | Colon | 17.2 nM[2] |
| RKO (BRAF mutant) | Colon | 55.6 nM[2] |
| SW620 (KRAS mutant) | Colon | 42 nM[2] |
| HCT116 (KRAS mutant) | Colon | 51.9 nM[2] |
| HCC1954 | Breast | 27 nM[6] |
| Pediatric Preclinical Testing Program (PPTP) Panel (median) | Various Pediatric Cancers | 27 nM[7][8] |
| PPTP ALL Panel (median) | Acute Lymphoblastic Leukemia | 18 nM[7][8] |
| PPTP Neuroblastoma Panel (median) | Neuroblastoma | 39 nM[7][8] |
| Human Neuroblastoma Cell Lines (average) | Neuroblastoma | 41 nM[2] |
| Panel of 237 Cancer Cell Lines (median) | Various | 32 nM[9] |
This compound has demonstrated high selectivity for CENP-E, with minimal inhibitory activity (<25% at 50 µM) against a panel of other human mitotic kinesins.[10]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the molecular mechanism of this compound in disrupting mitosis.
Caption: Mechanism of this compound-induced mitotic arrest.
Experimental Protocols
CENP-E Microtubule-Stimulated ATPase Activity Assay
This assay quantifies the inhibitory effect of this compound on the ATPase activity of CENP-E in the presence of microtubules.
-
Reagents and Preparation:
-
Purified recombinant human CENP-E motor domain.
-
Paclitaxel-stabilized microtubules.
-
ATP.
-
Malachite green reagent for phosphate detection.
-
Assay buffer (e.g., 20 mM Pipes pH 6.8, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 10 µM paclitaxel).
-
This compound serial dilutions in DMSO.
-
-
Procedure:
-
A reaction mixture containing CENP-E, microtubules, and varying concentrations of this compound is prepared in the assay buffer.
-
The reaction is initiated by the addition of ATP.
-
The mixture is incubated at room temperature for a defined period (e.g., 30 minutes).
-
The reaction is quenched by the addition of the malachite green reagent.
-
The absorbance at a specific wavelength (e.g., 650 nm) is measured to quantify the amount of inorganic phosphate released.
-
Data is normalized to control wells (no inhibitor) and background (no enzyme).
-
IC₅₀ values are determined by fitting the data to a four-parameter logistic equation. The Ki is then calculated based on the mode of inhibition, which for this compound is uncompetitive with respect to both ATP and microtubules.[9]
-
Cell Proliferation (GI₅₀) Assay
This assay determines the concentration of this compound that inhibits the growth of a cancer cell line by 50%.
-
Cell Culture:
-
Human cancer cell lines are cultured in appropriate media and conditions.
-
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The following day, cells are treated with a serial dilution of this compound.
-
The plates are incubated for a specified period (e.g., 72 or 96 hours).[9][11]
-
Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).
-
The absorbance or luminescence is measured.
-
GI₅₀ values are calculated by comparing the growth of treated cells to untreated control cells.
-
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor like this compound.
Caption: Workflow for kinase inhibitor selectivity profiling.
Clinical Evaluation
This compound has undergone Phase I clinical trials in patients with refractory solid tumors.[12][13] The maximum tolerated dose (MTD) was determined to be 190 mg/m².[13][14] The compound exhibited dose-proportional pharmacokinetics and a mean terminal elimination half-life of 9-11 hours.[12][13] Common drug-related adverse events included fatigue, diarrhea, nausea, and vomiting.[12][13] Notably, the incidence of myelosuppression and neuropathy was low.[12][13] A durable partial response was observed in one patient with urothelial carcinoma.[12][13] These findings suggest that further investigation into this compound as an antiproliferative agent is warranted.[12][13]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 4. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. pnas.org [pnas.org]
- 7. Initial testing of the CENP-E inhibitor GSK923295A by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of the First Potent and Selective Inhibitor of Centromere-Associated Protein E: GSK923295 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Initial Testing of the CENP-E Inhibitor GSK923295Aby the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. First-time-in-human study of GSK923295, a novel antimitotic inhibitor of centromere-associated protein E (CENP-E), in patients with refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. First-time-in-human study of GSK923295, a novel antimitotic inhibitor of centromere-associated protein E (CENP-E), in patients with refractory cancer | CoLab [colab.ws]
- 14. researchgate.net [researchgate.net]
The Impact of GSK-923295 on the Mitotic Checkpoint: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK-923295 is a potent and selective allosteric inhibitor of Centromere Protein E (CENP-E), a kinesin-7 motor protein crucial for chromosome alignment and the proper functioning of the mitotic checkpoint. By locking CENP-E in a state of high affinity for microtubules, this compound prevents its motor activity, leading to chromosome misalignment, sustained activation of the Spindle Assembly Checkpoint (SAC), mitotic arrest, and subsequent apoptosis in cancer cells. This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying cellular processes.
Introduction to this compound and the Mitotic Checkpoint
The mitotic checkpoint, also known as the Spindle Assembly Checkpoint (SAC), is a critical surveillance mechanism that ensures the fidelity of chromosome segregation during cell division.[1] It delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[2] CENP-E, a plus-end directed kinesin motor protein, plays a dual role in this process. It is essential for the congression of chromosomes to the metaphase plate and is also a key component in the generation of the SAC signal at unattached kinetochores.[3][4]
This compound is a first-in-class small molecule inhibitor that targets the ATPase activity of CENP-E.[5] Its allosteric inhibition stabilizes the CENP-E motor domain on the microtubule, preventing the ATP hydrolysis required for movement along the spindle.[3] This leads to a failure of proper chromosome alignment, with some chromosomes remaining near the spindle poles.[3] This persistent misalignment triggers a robust SAC response, leading to a prolonged mitotic arrest and, ultimately, apoptotic cell death in rapidly dividing cancer cells.[3][6]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on cancer cell lines and in clinical settings.
Table 1: In Vitro Growth Inhibition (GI₅₀/IC₅₀) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀/IC₅₀ (nM) | Reference |
| Pediatric Preclinical Testing Program (PPTP) Panel | [7] | ||
| Median (23 cell lines) | Various Pediatric Cancers | 27 | [7] |
| ALL Panel (Median) | Acute Lymphoblastic Leukemia | 18 | [7] |
| Neuroblastoma Panel (Median) | Neuroblastoma | 39 | [7] |
| NCI-60 Panel | [8] | ||
| Median (237 cell lines) | Various Cancers | 32 | [8] |
| Average (237 cell lines) | Various Cancers | 253 | [8] |
| Specific Cell Lines | |||
| Colo205 | Colon Carcinoma | 22 | [5] |
| HCT-116 | Colorectal Carcinoma | 51.9 | [9] |
| HeLa | Cervical Cancer | - | - |
| HCC1954 | Breast Carcinoma | 27 | [10] |
| RKO | Colon Carcinoma | 55.6 | [9] |
| SK-OV-3 | Ovarian Cancer | 22 | [5] |
| SW48 | Colon Adenocarcinoma | 17.2 | [9] |
| SW620 | Colorectal Adenocarcinoma | 42 | [9] |
Table 2: Mitotic Arrest Induced by this compound
| Cell Line | Concentration | Duration | Percentage of Cells in Prometaphase | Reference |
| HeLa | 50 nM | 2 hours | >95% | [2] |
| DLD-1 | 50 nM | 2 hours | ~91% | [2] |
| HeLa | 50 nM | 4 hours | 94% | [3] |
Table 3: Phase I Clinical Trial Data for this compound in Patients with Refractory Solid Tumors
| Parameter | Value | Reference |
| Maximum Tolerated Dose (MTD) | 190 mg/m² | [3] |
| Administration | 1-hour intravenous infusion, once weekly for 3 weeks, every 4 weeks | [3] |
| Dose-Limiting Toxicities (Grade 3) | Fatigue (5%), Increased AST (2.5%), Hypokalemia (2.5%), Hypoxia (2.5%) | [3] |
| Most Common Drug-Related Adverse Event | Fatigue (33%) | [3] |
| Mean Terminal Elimination Half-life | 9-11 hours | [3] |
Experimental Protocols
Immunofluorescence for Chromosome Misalignment
This protocol is designed to visualize the effects of this compound on chromosome alignment in cultured cells.
Materials:
-
This compound
-
Cell culture medium
-
Poly-L-lysine coated coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies:
-
Anti-α-tubulin (for spindle visualization)
-
Anti-CENP-A or anti-centromere antibody (for kinetochore/centromere visualization)
-
-
Fluorophore-conjugated secondary antibodies
-
DAPI or Hoechst stain (for DNA visualization)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on poly-L-lysine coated coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 50 nM) for a specified duration (e.g., 4-24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with primary antibodies (e.g., anti-α-tubulin and anti-CENP-A) diluted in blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with appropriate fluorophore-conjugated secondary antibodies diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the DNA with DAPI or Hoechst stain for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope. Chromosome misalignment is characterized by the presence of chromosomes near the spindle poles rather than aligned at the metaphase plate.
CENP-E ATPase Activity Assay
This assay measures the microtubule-stimulated ATPase activity of CENP-E and its inhibition by this compound. A common method is a malachite green-based colorimetric assay that detects inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Recombinant human CENP-E motor domain
-
Taxol-stabilized microtubules
-
This compound
-
Assay buffer (e.g., 25 mM PIPES-KOH pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
ATP
-
Malachite green reagent
-
Phosphate standard solution
-
Microplate reader
Procedure:
-
Prepare taxol-stabilized microtubules by polymerizing tubulin in the presence of GTP and then stabilizing with taxol.
-
Prepare a reaction mixture containing assay buffer, taxol-stabilized microtubules, and the desired concentration of this compound or vehicle control.
-
Add recombinant CENP-E motor domain to the reaction mixture and incubate for a few minutes at the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding ATP to a final concentration of, for example, 1 mM.
-
At various time points, take aliquots of the reaction and stop the reaction by adding a solution that will denature the enzyme (e.g., an acidic solution).
-
To measure the amount of Pi released, add the malachite green reagent to the stopped reaction aliquots. This will form a colored complex with the free phosphate.
-
Incubate for a specified time to allow color development.
-
Measure the absorbance at a specific wavelength (e.g., 650 nm) using a microplate reader.
-
Create a standard curve using the phosphate standard solution to determine the concentration of Pi in the experimental samples.
-
Calculate the rate of ATP hydrolysis (moles of Pi released per mole of CENP-E per second) and determine the inhibitory effect of this compound.
In Vitro BubR1 Kinase Assay
This assay measures the kinase activity of BubR1, which can be influenced by its interaction with CENP-E.
Materials:
-
Recombinant BubR1 kinase
-
Recombinant CENP-E (optional, to study its effect on BubR1 activity)
-
Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Substrate for BubR1 (e.g., Histone H1 or a specific peptide substrate)
-
[γ-³²P]ATP or unlabeled ATP and a phosphospecific antibody for detection
-
This compound (to test its indirect effect on BubR1 activity via CENP-E)
-
SDS-PAGE gels and autoradiography film or Western blotting reagents
Procedure:
-
Prepare a reaction mixture containing kinase buffer, the BubR1 substrate, and recombinant BubR1 kinase.
-
If investigating the effect of CENP-E, include recombinant CENP-E in the reaction mixture.
-
To test the effect of this compound, pre-incubate CENP-E with the inhibitor before adding it to the kinase reaction.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (for radiometric detection) or unlabeled ATP (for detection with a phosphospecific antibody).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
If using [γ-³²P]ATP, dry the gel and expose it to autoradiography film to visualize the phosphorylated substrate.
-
If using unlabeled ATP, transfer the proteins to a membrane and perform a Western blot using a phosphospecific antibody against the substrate.
-
Quantify the band intensity to determine the level of substrate phosphorylation and assess the kinase activity of BubR1 under different conditions.
Signaling Pathways and Experimental Workflows
Signaling Pathway of the Mitotic Checkpoint and the Effect of this compound
The following diagram illustrates the central role of CENP-E in the mitotic checkpoint and how this compound disrupts this process.
Caption: this compound inhibits CENP-E, causing misalignment and sustained SAC activation.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical experimental workflow to evaluate the cellular effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro kinase assay [bio-protocol.org]
- 3. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative live imaging of cancer and normal cells treated with Kinesin-5 inhibitors indicates significant differences in phenotypic responses and cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Obtaining Vialed and Plated Compounds from the NCI open collection - NCI [dctd.cancer.gov]
GSK-923295 Induced Apoptosis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanisms underlying the induction of apoptosis by GSK-923295, a potent and selective allosteric inhibitor of the mitotic kinesin Centromere-Associated Protein E (CENP-E). This document details the signaling pathways, presents key quantitative data, and provides detailed experimental protocols for the assays cited.
Introduction
This compound is a small molecule inhibitor that targets CENP-E, a kinesin motor protein essential for the proper alignment of chromosomes during mitosis.[1] By disrupting CENP-E function, this compound induces a prolonged mitotic arrest, ultimately leading to programmed cell death, or apoptosis, in rapidly dividing cancer cells.[2][3] This unique mechanism of action makes it a subject of significant interest in oncology research and drug development.
Mechanism of Action and Signaling Pathway
This compound functions as an allosteric inhibitor of the CENP-E motor domain's ATPase activity.[4] This inhibition stabilizes the interaction of CENP-E with microtubules, preventing the proper congression of chromosomes to the metaphase plate.[5] The presence of misaligned chromosomes activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation.[6]
Prolonged activation of the SAC leads to a sustained mitotic arrest.[6] This arrest is characterized by the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase, by the Mitotic Checkpoint Complex (MCC).[7] The inhibition of APC/C prevents the degradation of key mitotic proteins like Cyclin B and Securin, thereby blocking the cell from exiting mitosis.
The sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway. This transition is mediated by several key events:
-
Degradation of Anti-Apoptotic Proteins: Prolonged mitotic arrest leads to the gradual degradation of anti-apoptotic proteins, such as Mcl-1.[8]
-
Stabilization of Pro-Apoptotic Proteins: The inhibition of APC/C by the SAC leads to the stabilization of the pro-apoptotic BH3-only protein, Bim.[9][10]
-
p53-Dependent and Independent Pathways: The cellular stress induced by mitotic arrest can activate the p53 tumor suppressor protein, which in turn can transcriptionally upregulate pro-apoptotic members of the BCL-2 family, such as Bax.[5][11] However, apoptosis can also be induced in a p53-independent manner.[12]
-
Caspase Activation: The imbalance between pro- and anti-apoptotic BCL-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, including the initiator caspase-9 and the executioner caspases-3 and -7.
-
Execution of Apoptosis: Activated caspases cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[10]
The following diagram illustrates the signaling pathway from this compound-mediated CENP-E inhibition to the induction of apoptosis.
Quantitative Data
The following tables summarize key quantitative data related to the activity of this compound from various studies.
Table 1: Inhibitory Activity of this compound
| Parameter | Species | Value | Reference |
| Ki (CENP-E ATPase) | Human | 3.2 ± 0.2 nM | |
| Ki (CENP-E ATPase) | Canine | 1.6 ± 0.1 nM |
Table 2: In Vitro Growth Inhibitory Activity (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SW48 | Colon | 17.2 | |
| RKO (BRAF mutant) | Colon | 55.6 | |
| SW620 (KRAS mutant) | Colon | 42 | |
| HCT116 (KRAS mutant) | Colon | 51.9 | |
| Average of 19 Neuroblastoma lines | Neuroblastoma | 41 | |
| Median of 237 Cancer lines | Various | 32 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.
Western Blotting for Cleaved Caspase-3
This protocol is for the detection of the large fragment (17/19 kDa) of activated caspase-3, a hallmark of apoptosis.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels (10-15%)
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-cleaved caspase-3 (Asp175) (e.g., Cell Signaling Technology #9661), diluted 1:1000 in blocking buffer.
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG, diluted 1:2000-1:5000 in blocking buffer.
-
Chemiluminescent substrate (e.g., ECL)
-
Imaging system (e.g., C-DiGit Blot Scanner)
Procedure:
-
Sample Preparation: Treat cells with this compound for the desired time. Lyse cells in ice-cold lysis buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with this compound. Harvest both adherent and suspension cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspase-3 and -7.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled multiwell plates
-
Plate-reading luminometer
Procedure:
-
Assay Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Cell Plating: Plate cells in a white-walled 96-well plate and treat with this compound.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for investigating the apoptotic effects of this compound.
Conclusion
This compound represents a promising class of anti-cancer agents that exploit the dependency of cancer cells on proper mitotic progression. Its ability to induce a sustained mitotic arrest through the inhibition of CENP-E, leading to the activation of the intrinsic apoptotic pathway, provides a clear and targetable mechanism of action. The experimental protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of targeting the CENP-E-mediated mitotic pathway.
References
- 1. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Spindle checkpoint function and cellular sensitivity to antimitotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Efficient Activation of Apoptotic Signaling during Mitotic Arrest with AK301 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The signaling mechanisms linking mitotic arrest with apoptosis - HKUST SPD | The Institutional Repository [repository.hkust.edu.hk]
- 7. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 8. Frontiers | The Role of the APC/C and Its Coactivators Cdh1 and Cdc20 in Cancer Development and Therapy [frontiersin.org]
- 9. APCCdc20 Suppresses Apoptosis through Targeting Bim for Ubiquitination and Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. APC(Cdc20) suppresses apoptosis through targeting Bim for ubiquitination and destruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bub1 mediates cell death in response to chromosome missegregation and acts to suppress spontaneous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of the APC/C and Its Coactivators Cdh1 and Cdc20 in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GSK-923295 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-923295 is a potent and selective allosteric inhibitor of Centromere-Associated Protein E (CENP-E), a kinesin motor protein essential for chromosome alignment during mitosis.[1][2][3] Inhibition of CENP-E's ATPase activity by this compound leads to the stabilization of the CENP-E-microtubule interaction, preventing proper chromosome congression and activating the spindle assembly checkpoint.[2][4] This ultimately results in mitotic arrest and subsequent apoptotic cell death in cancer cells.[4][5] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, including a CENP-E ATPase activity assay, a cell viability assay, and an immunofluorescence-based mitotic arrest assay.
Data Presentation
Quantitative Analysis of this compound Activity
The inhibitory activity of this compound has been quantified across various biochemical and cell-based assays. The following tables summarize key parameters, providing a comparative overview of its potency.
Table 1: Biochemical Inhibition Constants (Ki) for this compound
| Target Species | Ki (nM) | Notes |
| Human CENP-E | 3.2 ± 0.2 | Uncompetitive inhibitor with respect to both ATP and microtubules.[1] |
| Canine CENP-E | 1.6 ± 0.1 | [1] |
Table 2: In Vitro Growth Inhibition (GI₅₀/IC₅₀) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀/IC₅₀ (nM) | Exposure Time |
| Average | 237 diverse cancer cell lines | 253 (average) | 72 hours[2] |
| Median | 237 diverse cancer cell lines | 32 (median) | 72 hours[2] |
| SKOV-3 | Ovarian Cancer | 22 | Not Specified[3] |
| Colo205 | Colon Cancer | 22 | Not Specified[3] |
| SW48 | Colon Cancer | 17.2 | Not Specified[1] |
| RKO (BRAF mutant) | Colon Cancer | 55.6 | Not Specified[1] |
| SW620 (KRAS mutant) | Colon Cancer | 42 | Not Specified[1] |
| HCT116 (KRAS mutant) | Colon Cancer | 51.9 | Not Specified[1] |
| Pediatric Panel (Median) | 23 diverse pediatric cancer cell lines | 27 (median) | 96 hours[6][7] |
| ALL Panel (Median) | Acute Lymphoblastic Leukemia | 18 (median) | 96 hours[6][7] |
| Neuroblastoma Panel (Median) | Neuroblastoma | 39 (median) | 96 hours[6][7] |
Signaling Pathway and Experimental Workflow Diagrams
Mechanism of Action of this compound
This compound acts as an allosteric inhibitor of the CENP-E kinesin motor protein. This diagram illustrates the signaling pathway affected by this compound, leading to mitotic arrest.
Caption: Mechanism of this compound action leading to apoptosis.
Experimental Workflow for In Vitro Characterization
This diagram outlines the typical workflow for the in vitro characterization of this compound.
Caption: Workflow for in vitro testing of this compound.
Experimental Protocols
CENP-E Microtubule-Stimulated ATPase Activity Assay
This protocol is designed to measure the inhibition of CENP-E's ATPase activity by this compound in the presence of microtubules.
Materials:
-
Purified recombinant human CENP-E motor domain
-
Paclitaxel-stabilized microtubules
-
This compound stock solution (in DMSO)
-
ATP
-
ATPase/GTPase activity assay kit (e.g., Phosphate-based detection)
-
Assay Buffer (e.g., 25 mM PIPES-K, pH 6.8, 2 mM MgCl₂, 1 mM EGTA)
-
384-well microplates
-
Plate reader
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Prepare a solution of CENP-E motor domain (e.g., 1 nM final concentration) in assay buffer.
-
Prepare a solution of microtubules (e.g., 5 µM final concentration) in assay buffer.
-
Prepare a solution of ATP (e.g., 500 µM final concentration) in assay buffer.
-
-
Assay Setup:
-
Add the this compound dilutions to the wells of a 384-well plate. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the CENP-E motor domain solution to all wells except the no-enzyme control.
-
Add the microtubule solution to the wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Initiate the ATPase reaction by adding the ATP solution to all wells.
-
-
Detection:
-
Immediately begin measuring the rate of phosphate release using a plate reader according to the manufacturer's instructions for the ATPase assay kit. The kinetic read should be taken over a period of 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of ATP hydrolysis for each concentration of this compound.
-
Normalize the data to the vehicle control.
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell Viability and Growth Inhibition Assay
This protocol measures the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
Solubilization solution (if using MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 72-96 hours at 37°C in a humidified CO₂ incubator.
-
-
Viability Measurement (Example using MTT):
-
Add MTT reagent to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the absorbance values to the vehicle control to determine the percent viability.
-
Plot the percent viability versus the log of the this compound concentration and fit the data to a dose-response curve to calculate the GI₅₀/IC₅₀ value.
-
Immunofluorescence Assay for Mitotic Arrest
This protocol allows for the visualization of the cellular effects of this compound on the mitotic spindle and chromosome alignment.
Materials:
-
Cancer cell line (e.g., HeLa, DLD-1)
-
This compound stock solution (in DMSO)
-
Glass coverslips in a 24-well plate
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-Bub1 for kinetochores)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto glass coverslips in a 24-well plate and allow them to adhere.
-
Treat the cells with this compound (e.g., 50 nM) for 2-4 hours. Include a vehicle control.[4]
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies and a nuclear stain (DAPI) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Analysis:
-
Examine the cells for phenotypes indicative of mitotic arrest. In this compound-treated cells, expect to see bipolar spindles with the majority of chromosomes aligned at the metaphase plate, but with several chromosomes misaligned and located near the spindle poles.[2][4]
-
Quantify the percentage of cells in mitosis and the percentage of mitotic cells with misaligned chromosomes.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK923295 | CENP-E inhibitor | Probechem Biochemicals [probechem.com]
- 4. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Initial Testing of the CENP-E Inhibitor GSK923295Aby the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initial testing of the CENP-E inhibitor GSK923295A by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimization of Cell-Based Assays for the CENP-E Inhibitor GSK-923295
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK-923295 is a potent and selective, allosteric inhibitor of the centromere-associated protein E (CENP-E) kinesin motor protein.[1] CENP-E is a critical component of the mitotic machinery, playing an essential role in the alignment of chromosomes at the metaphase plate. By inhibiting the ATPase activity of CENP-E, this compound stabilizes the interaction of CENP-E with microtubules, which prevents proper chromosome congression.[2][3] This failure to align chromosomes activates the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest and subsequent apoptotic cell death in rapidly dividing cells.[4][5] These characteristics make this compound a compelling candidate for anti-cancer therapeutic development.
These application notes provide detailed protocols for two key cell-based assays to characterize the activity of this compound: an immunofluorescence assay for phenotypic analysis of mitotic arrest and a high-throughput cell viability assay for quantitative determination of the compound's potency. Furthermore, guidelines for the optimization of these assays are presented to ensure robust and reproducible data generation.
Mechanism of Action Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Caption: Mechanism of action of this compound.
Experimental Protocols
Immunofluorescence Assay for Mitotic Arrest
This protocol details the staining of cells to visualize the mitotic spindle and chromosomes, allowing for the phenotypic assessment of this compound's effects.
Materials:
-
Human cancer cell line (e.g., HeLa, U2OS)
-
This compound
-
Cell culture medium and supplements
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: Fluorescently-conjugated anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Protocol:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 10 nM to 1 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).
-
Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-α-tubulin antibody in blocking buffer according to the manufacturer's recommendation and incubate with the cells overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS and then stain with DAPI (1 µg/mL in PBS) for 5 minutes.
-
Mounting: Wash the cells twice with PBS and then mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Acquire images of the mitotic spindles (α-tubulin) and chromosomes (DAPI).
High-Throughput Cell Viability Assay
This protocol is designed for determining the IC50 value of this compound in a 384-well format, suitable for high-throughput screening. A luminescence-based assay measuring ATP levels (e.g., CellTiter-Glo®) is recommended for its sensitivity and robustness.
Materials:
-
Human cancer cell line
-
This compound
-
Cell culture medium and supplements
-
384-well clear-bottom white plates
-
Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding: Using an automated liquid handler, dispense cells into 384-well plates at the optimized seeding density in a final volume of 40 µL per well.
-
Compound Addition: Prepare a serial dilution of this compound in the cell culture medium. Add 10 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and no-cell controls (medium only).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Reagent Addition: Equilibrate the plate and the luminescence-based reagent to room temperature. Add 25 µL of the reagent to each well.
-
Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Subtract the average background signal (no-cell controls) from all other measurements. Normalize the data to the vehicle control (100% viability). Plot the normalized data against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Assay Optimization
To ensure the quality and reproducibility of the data, it is crucial to optimize several assay parameters.
Optimization Workflow
The following diagram outlines the workflow for optimizing the cell-based assays.
Caption: Workflow for cell-based assay optimization.
Optimization Parameters
The logical relationship between key optimization parameters is depicted below.
Caption: Relationship of optimization parameters.
Data Presentation
Example IC50 Values for this compound
The following table summarizes previously reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | Reported IC50 (nM) |
| SW48 | Colon | 17.2 |
| RKO | Colon | 55.6 |
| SW620 | Colon | 42 |
| HCT116 | Colon | 51.9 |
| Neuroblastoma (average of 19 lines) | Neuroblastoma | 41 |
Data compiled from publicly available sources.[6]
Recommended Cell Seeding Densities for Assay Optimization
The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the assay.
| Plate Format | Seeding Density Range (cells/well) |
| 24-well | 20,000 - 100,000 |
| 96-well | 5,000 - 20,000 |
| 384-well | 1,000 - 5,000 |
Assay Quality Control: Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Formula: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 - 0.5 | Acceptable |
| < 0 | Unacceptable |
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 3. Z-factor - Wikipedia [en.wikipedia.org]
- 4. focus.gbo.com [focus.gbo.com]
- 5. dctd.cancer.gov [dctd.cancer.gov]
- 6. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Application Notes and Protocols for GSK-923295 Immunofluorescence Staining of Chromosome Alignment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing GSK-923295, a potent and selective allosteric inhibitor of the mitotic kinesin CENP-E, for studying chromosome alignment through immunofluorescence microscopy. Detailed protocols, data presentation, and visual aids are included to facilitate experimental design and execution.
This compound is a small molecule inhibitor that targets the ATPase activity of centromere-associated protein E (CENP-E).[1][2][3] CENP-E is a crucial motor protein for the congression of chromosomes to the metaphase plate during mitosis.[4] By inhibiting CENP-E, this compound prevents the proper alignment of all chromosomes, leading to a mitotic arrest with a characteristic phenotype of a bipolar spindle where most chromosomes are at the equatorial plate, but a few remain near the spindle poles.[5][6][7] This specific effect makes this compound a valuable tool for investigating the mechanisms of chromosome segregation, the spindle assembly checkpoint (SAC), and for inducing aneuploidy in a controlled manner.[5]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the activity and effects of this compound.
Table 1: Inhibitory Activity of this compound
| Parameter | Species | Value | Reference |
| Ki (CENP-E ATPase activity) | Human | 3.2 ± 0.2 nM | [1] |
| Ki (CENP-E ATPase activity) | Canine | 1.6 ± 0.1 nM | [1] |
Table 2: Growth Inhibitory Activity (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| SW48 | Colon | 17.2 nM | [1] |
| RKO | Colon (BRAF mutant) | 55.6 nM | [1] |
| SW620 | Colon (KRAS mutant) | 42 nM | [1] |
| HCT116 | Colon (KRAS mutant) | 51.9 nM | [1] |
| Panel of 19 Neuroblastoma Cell Lines | Neuroblastoma | Average of 41 nM | [1] |
| HCC1954 | Breast | 27 nM | [6] |
Table 3: Effect of this compound on Mitotic Progression in DLD-1 Cells
| Treatment | Mitotic Phase | Percentage of Mitotic Cells | Reference |
| Control (DMSO) | Prometaphase | 96% | [5] |
| This compound (50 nM, 4h) | Prometaphase | - | [5] |
| This compound (50 nM, 4h) followed by 30 min washout | Prometaphase | 54% | [5] |
| Metaphase | 19% | [5] | |
| Anaphase | 19% | [5] |
Signaling Pathway and Mechanism of Action
This compound acts as an allosteric inhibitor of the CENP-E kinesin motor protein. Its binding stabilizes the CENP-E motor domain's interaction with microtubules and inhibits the release of inorganic phosphate, which is a critical step in the ATP hydrolysis cycle that powers the motor protein.[6] This inhibition of CENP-E's motor function prevents it from efficiently transporting chromosomes along spindle microtubules to the metaphase plate, resulting in chromosome alignment defects. The presence of unaligned chromosomes activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged mitotic arrest.
Caption: Mechanism of action of this compound leading to mitotic arrest.
Experimental Protocols
Experimental Workflow for Immunofluorescence Staining
The following diagram outlines the general workflow for treating cells with this compound and performing immunofluorescence staining to visualize chromosome alignment.
Caption: Experimental workflow for immunofluorescence staining.
Detailed Protocol for Immunofluorescence Staining
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
Materials:
-
Cell line of interest (e.g., HeLa, DLD-1)
-
This compound (stock solution in DMSO)
-
Glass coverslips
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBST (PBS with 0.1% Tween-20)
-
Primary antibodies (e.g., mouse anti-α-tubulin, human anti-centromere antibody)
-
Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-mouse, Alexa Fluor 594 goat anti-human)
-
DNA counterstain (e.g., DAPI or Hoechst 33342)
-
Antifade mounting medium
Procedure:
-
Cell Seeding:
-
Sterilize glass coverslips and place them in the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.
-
Allow cells to adhere and grow for 24 hours.
-
-
This compound Treatment:
-
Fixation:
-
Gently aspirate the medium.
-
Wash the cells once with PBS.
-
For PFA fixation: Add 4% PFA and incubate for 10-15 minutes at room temperature.
-
For Methanol fixation: Add ice-cold methanol and incubate for 10 minutes at -20°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for PFA fixed cells):
-
Add permeabilization buffer and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Add blocking buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add the primary antibody solution.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorescently-labeled secondary antibodies in blocking buffer.
-
Add the secondary antibody solution and incubate for 1 hour at room temperature, protected from light.
-
-
DNA Counterstaining:
-
Wash the cells three times with PBST for 5 minutes each.
-
Incubate with a DNA counterstain solution (e.g., 300 nM DAPI in PBS) for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Briefly dip the coverslip in distilled water to remove salts.
-
Carefully mount the coverslip onto a glass slide using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence or confocal microscope.
-
Capture images of the mitotic spindles (tubulin), chromosomes (DAPI/Hoechst), and kinetochores (if stained).
-
Quantify the percentage of mitotic cells with misaligned chromosomes. This can be defined as cells with a clear bipolar spindle but with one or more chromosomes located near the spindle poles instead of at the metaphase plate.[5]
-
Logical Relationship of Chromosome Misalignment Analysis
The following diagram illustrates the logical flow for analyzing and classifying the outcomes of this compound treatment on chromosome alignment.
Caption: Logic for classifying chromosome alignment phenotypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Targeting a kinetochore-associated motor protein to kill cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with GSK-923295
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo use of GSK-923295, a potent and selective allosteric inhibitor of the centromere-associated protein E (CENP-E) kinesin motor protein.[1][2][3] Inhibition of CENP-E disrupts the proper alignment of chromosomes during mitosis, leading to cell cycle arrest and subsequent apoptosis, making it a target for cancer therapy.[1][4]
Mechanism of Action
This compound functions by inhibiting the microtubule-stimulated ATPase activity of CENP-E.[2][5] This action stabilizes the interaction of the CENP-E motor domain with microtubules, which, despite the tight binding, is insufficient to satisfy the mitotic checkpoint.[5] The result is a failure of metaphase chromosome alignment, leading to a prolonged mitotic arrest and eventual cell death.[4][5][6] This targeted disruption of mitosis in rapidly dividing cells forms the basis of its antitumor activity.[4]
In Vivo Efficacy
This compound has demonstrated significant antitumor activity across a range of human tumor xenograft models in mice, including those for colon, breast, ovarian, and lung cancers.[1] Studies have shown that treatment with this compound can lead to tumor growth delay and even complete tumor regressions in various solid tumor models.[5][7][8]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical in vivo studies with this compound.
Table 1: In Vivo Dosing and Formulation
| Parameter | Details | Reference |
| Compound | This compound (also referred to as GSK923295A) | [7][8] |
| Animal Model | Mice (e.g., athymic nude, NOD/SCID) | [7][9] |
| Dosage | 62.5 mg/kg, 125 mg/kg | [5] |
| Route of Administration | Intraperitoneal (i.p.) | [5][7][8] |
| Formulation Vehicle | 1:1 mixture of N,N-dimethylacetamide and Cremophor EL, then diluted with 96% acidified water (pH 5.0-5.6) | [5][7] |
| Dosing Schedule | Daily for 3 consecutive days, repeated for a second cycle after a 4-day break (Days 1-3 and 8-10), with the entire cycle repeated on Day 21 for solid tumors. | [5][7][8] |
Table 2: Summary of In Vivo Efficacy in Selected Xenograft Models
| Tumor Model | Dosage | Outcome | Reference |
| Colo205 (Colon Carcinoma) | 125 mg/kg | 4 partial regressions, 1 complete regression | [5] |
| Colo205 (Colon Carcinoma) | 62.5 mg/kg | Tumor growth delay | [5] |
| Pediatric Solid Tumors (Ewing sarcoma, rhabdoid, rhabdomyosarcoma) | 125 mg/kg | Complete responses | [7][8] |
| Acute Lymphoblastic Leukemia (ALL) Xenografts | 125 mg/kg | Excessive toxicity observed | [7][8] |
Experimental Protocols
Below are detailed protocols for conducting in vivo studies with this compound based on published research.
Protocol 1: Preparation of this compound Formulation
Materials:
-
This compound powder
-
N,N-dimethylacetamide (DMA)
-
Cremophor EL
-
Sterile water for injection
-
Hydrochloric acid (HCl) solution (e.g., 1N) to adjust pH
-
Sterile vials and syringes
Procedure:
-
Prepare a 1:1 (v/v) mixture of N,N-dimethylacetamide and Cremophor EL.
-
Dissolve the this compound powder in the DMA:Cremophor EL mixture.
-
Slowly add 96% acidified water to the desired final concentration of this compound. The water should be pre-acidified to a pH of approximately 5.0 to 5.6 using HCl.[5][7]
-
Vortex the solution until the compound is fully dissolved and the formulation is clear.
-
Prepare fresh on each day of dosing.
Protocol 2: In Vivo Antitumor Efficacy Study in Xenograft Models
Materials:
-
Appropriate tumor cell line for xenograft establishment (e.g., Colo205)
-
Immunocompromised mice (e.g., athymic nude mice)
-
Prepared this compound formulation
-
Vehicle control (formulation vehicle without this compound)
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice. For orthotopic models, inject cells into the relevant tissue (e.g., mammary fat pad for breast cancer models).[9]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Dosing:
-
Administer this compound or vehicle control via intraperitoneal (i.p.) injection.
-
A common dosing schedule is daily injections for 3 consecutive days, followed by a 4-day break, and then another 3 consecutive days of injections (Days 1-3 and 8-10).[5][7][8]
-
For some solid tumor studies, this entire cycle can be repeated starting on day 21.[7][8]
-
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: V = (width² x length) / 2.
-
Monitoring: Monitor animal body weight and overall health status throughout the study.
-
Endpoint: Euthanize mice when tumors reach a predetermined size, or at the end of the study period. Tumors can be excised for further analysis (e.g., histology, flow cytometry).[5]
Protocol 3: Pharmacodynamic Analysis of Mitotic Arrest
Procedure:
-
Treat tumor-bearing mice with a single dose of this compound.
-
At various time points post-treatment (e.g., 24 hours), euthanize the mice and excise the tumors.[5]
-
Histology: Fix a portion of the tumor in formalin, embed in paraffin, and perform H&E staining to observe the abundance of mitotic figures and apoptotic bodies.[5]
-
Flow Cytometry: Disperse cells from a portion of the tumor to create a single-cell suspension. Stain the nuclei with a DNA dye (e.g., propidium iodide) and analyze by flow cytometry to determine the ratio of 4n to 2n DNA content, which is indicative of an increased mitotic index.[5]
Visualizations
Caption: Mechanism of action of this compound leading to mitotic arrest.
Caption: General workflow for an in vivo efficacy study of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 5. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]
- 7. Initial Testing of the CENP-E Inhibitor GSK923295Aby the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Initial testing of the CENP-E inhibitor GSK923295A by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes: GSK-923295 Solubility and Use in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-923295 is a potent and selective, first-in-class allosteric inhibitor of Centromere-Associated Protein E (CENP-E).[1][2] CENP-E is a kinesin motor protein essential for chromosome movement and alignment during mitosis.[3][4] By inhibiting the ATPase activity of CENP-E, this compound disrupts proper chromosome congression at the metaphase plate, leading to mitotic arrest and subsequent apoptosis in proliferating cells.[3][5][6] These characteristics make it a valuable tool for cancer research and a potential antineoplastic agent.[4][7]
This document provides detailed application notes on the solubility of this compound in Dimethyl Sulfoxide (DMSO) for cell culture applications, along with protocols for its use and analysis of its effects.
Physicochemical and Biological Properties
This compound is a small molecule inhibitor with a well-defined mechanism of action. Its properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₈ClN₅O₄ | [8] |
| Molecular Weight | 592.13 g/mol | [8] |
| Mechanism of Action | Allosteric inhibitor of CENP-E kinesin motor ATPase activity | [1][6] |
| Binding Affinity (Ki) | 3.2 ± 0.2 nM (human CENP-E) | [1] |
| Solubility in DMSO | ≥29.6 mg/mL; 100 mg/mL (approx. 168.88 mM) | [2][9] |
| Storage Conditions | Store solid compound and DMSO stock at -20°C | [9][10] |
In Vitro Activity: Growth Inhibition
This compound has demonstrated broad anti-proliferative activity across a wide range of human cancer cell lines. The half-maximal growth inhibitory concentration (GI₅₀) and half-maximal inhibitory concentration (IC₅₀) vary among different cell lines, suggesting cell-type-specific sensitivities.
| Cell Line | Cancer Type | IC₅₀ / GI₅₀ (nM) | Reference |
| SW48 | Colon Cancer | 17.2 | [1] |
| HCT116 | Colon Cancer | 51.9 | [1] |
| RKO | Colon Cancer | 55.6 | [1] |
| SW620 | Colon Cancer | 42.0 | [1] |
| Colo205 | Colon Cancer | 22.0 | [6] |
| SKOV-3 | Ovarian Cancer | 22.0 | [6] |
| Neuroblastoma Panel (Average) | Neuroblastoma | 41.0 | [1] |
| PPTP Panel (Median) | Pediatric Cancers | 27.0 | [7] |
Signaling Pathway and Mechanism of Action
This compound acts during the G2/M phase of the cell cycle. It binds to the CENP-E motor protein, which is associated with the kinetochores of chromosomes. This inhibition prevents CENP-E from moving chromosomes along microtubules, leading to misalignment. The persistent misalignment activates the Spindle Assembly Checkpoint (SAC), causing a prolonged mitotic arrest. Unable to resolve this arrest, the cell ultimately undergoes apoptosis.
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration, sterile stock solution of this compound in DMSO for use in cell culture.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculation: Determine the mass of this compound powder needed to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Formula: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight (592.13 g/mol ) / 1000
-
Example for 1 mL of 10 mM stock: Mass = 10 mM × 1 mL × 592.13 / 1000 = 5.92 mg.
-
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add the corresponding volume of high-quality DMSO to the tube. For optimal solubility, use fresh DMSO, as moisture can reduce solubility.[2]
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If needed, gently warm the tube to 37°C and use an ultrasonic bath to aid dissolution.[11]
-
Sterilization: While not typically necessary if using sterile components and aseptic technique, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for several months.[11]
General Experimental Workflow
The following diagram illustrates a typical workflow for studying the effects of this compound in a cell culture system.
Caption: General workflow for in vitro experiments using this compound.
Protocol 2: Cell Treatment and Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of a cancer cell line and calculate its GI₅₀.
Materials:
-
Cancer cell line of interest (e.g., HCT116, HeLa)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell viability reagent (e.g., MTT, resazurin, or ATP-based luminescence assay kit)
-
Multichannel pipette
-
Plate reader (spectrophotometer, fluorometer, or luminometer)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Allow cells to attach and resume proliferation by incubating for 18-24 hours.
-
Preparation of Working Solutions: Prepare a series of 2X working concentrations of this compound by serially diluting the 10 mM DMSO stock in complete culture medium. A typical concentration range for testing is 1.0 nM to 10.0 µM.[7][12] Include a vehicle control (DMSO diluted to the highest concentration used for the drug, typically ≤0.1%).
-
Cell Treatment: Add 100 µL of the 2X working solutions to the corresponding wells of the 96-well plate, resulting in a final volume of 200 µL and the desired 1X final concentrations.
-
Incubation: Incubate the plate for the desired duration, typically 72 to 96 hours, to allow for effects on cell proliferation.[12]
-
Viability Assessment: After incubation, measure cell viability using your chosen assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the readings of treated wells to the vehicle control wells (set as 100% viability).
-
Plot the normalized viability (%) against the logarithm of this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the GI₅₀ or IC₅₀ value.
-
Protocol 3: Immunofluorescence for Chromosome Alignment
Objective: To visualize the effect of this compound on chromosome alignment during mitosis.
Materials:
-
Cells grown on sterile glass coverslips in a 12- or 24-well plate
-
This compound working solution (e.g., 50 nM in culture medium)[13]
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibodies: Anti-α-tubulin (for spindles), Anti-Bub1 (for kinetochores)
-
Secondary Antibodies: Fluorescently-conjugated (e.g., Alexa Fluor 488, 594)
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to attach. Treat the cells with an effective concentration of this compound (e.g., 50 nM for DLD-1 or HeLa cells) for a short period (e.g., 2-4 hours) to enrich for mitotic cells with alignment defects.[13][14]
-
Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 5% BSA in PBS for 1 hour to reduce non-specific antibody binding.
-
Antibody Incubation:
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with corresponding fluorescently-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Staining and Mounting:
-
Wash three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the DNA (chromosomes).
-
Wash once with PBS.
-
Mount the coverslip onto a glass slide using an antifade mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence microscope. In this compound-treated cells, expect to see bipolar spindles with the majority of chromosomes at the metaphase plate, but a few distinctive chromosomes remaining near the spindle poles, indicative of CENP-E inhibition.[13][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Facebook [cancer.gov]
- 5. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK923295 | CENP-E inhibitor | Probechem Biochemicals [probechem.com]
- 7. Initial testing of the CENP-E inhibitor GSK923295A by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GSK923295 supplier | CAS No: 1088965-37-0 | AOBIOUS [aobious.com]
- 9. raybiotech.com [raybiotech.com]
- 10. GSK923295 [bio-gems.com]
- 11. file.glpbio.com [file.glpbio.com]
- 12. Initial Testing of the CENP-E Inhibitor GSK923295Aby the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
Application Notes and Protocols for the Biochemical ATPase Assay of GSK-923295
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the biochemical ATPase assay of GSK-923295, a potent and allosteric inhibitor of the mitotic kinesin centromere-associated protein E (CENP-E). CENP-E is a critical motor protein involved in chromosome alignment during mitosis, making it an attractive target for anticancer drug development. This compound inhibits the microtubule-stimulated ATPase activity of CENP-E, leading to mitotic arrest and subsequent cell death in cancer cells.[1][2] This document outlines the mechanism of action of this compound, provides a detailed protocol for a malachite green-based ATPase assay to determine its inhibitory activity, and presents relevant quantitative data. Furthermore, signaling pathway and experimental workflow diagrams are included to facilitate a deeper understanding of the biological context and experimental procedures.
Introduction
Centromere-associated protein E (CENP-E) is a kinesin-7 motor protein essential for the proper congression of chromosomes to the metaphase plate during mitosis.[3] It functions by moving along spindle microtubules, a process powered by the hydrolysis of ATP.[3] The vital role of CENP-E in cell division has made it a compelling target for the development of novel antimitotic agents.[4]
This compound is a first-in-class, specific, and allosteric inhibitor of CENP-E.[4] Unlike competitive inhibitors that bind to the ATP pocket, this compound binds to a different site on the CENP-E motor domain. This allosteric inhibition stabilizes the CENP-E-microtubule interaction and prevents the release of inorganic phosphate (Pi), a critical step in the ATPase cycle. This ultimately halts the motor activity of CENP-E, leading to chromosome misalignment, activation of the spindle assembly checkpoint, mitotic arrest, and apoptosis.[5]
The biochemical ATPase assay is a fundamental tool for characterizing the potency and mechanism of action of CENP-E inhibitors like this compound. This document provides a detailed protocol for a malachite green-based assay, a common and reliable method for measuring inorganic phosphate released during ATP hydrolysis.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Species | Notes |
| K_i_ | 3.2 ± 0.2 nM | Human | Uncompetitive inhibitor with respect to both ATP and microtubules. |
| IC_50_ | ~5 nM | Human | Varies depending on assay conditions (e.g., ATP and microtubule concentrations). |
| Mechanism | Allosteric | - | Stabilizes the CENP-E/microtubule complex and inhibits Pi release. |
Note: The IC50 value can be influenced by the concentrations of ATP and microtubules in the assay. It is recommended to determine the IC50 under specific, consistent experimental conditions.
Signaling Pathway
The following diagram illustrates the role of CENP-E in chromosome alignment and the mitotic checkpoint, the pathway targeted by this compound.
Caption: CENP-E signaling pathway and its inhibition by this compound.
Experimental Protocols
This compound Biochemical ATPase Assay using Malachite Green
This protocol is designed to measure the microtubule-stimulated ATPase activity of the CENP-E motor domain and to determine the inhibitory effect of this compound. The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a malachite green-based colorimetric detection method.
Materials and Reagents:
-
Purified recombinant human CENP-E motor domain
-
Tubulin (for microtubule polymerization)
-
GTP (Guanosine-5'-triphosphate)
-
Taxol (Paclitaxel)
-
ATP (Adenosine-5'-triphosphate)
-
This compound
-
Assay Buffer: 25 mM PIPES (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT
-
Malachite Green Reagent:
-
Solution A: 0.045% Malachite Green hydrochloride in water.
-
Solution B: 4.2% Ammonium molybdate in 4 M HCl.
-
Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Triton X-100 to a final concentration of 0.01%. Prepare fresh daily.
-
-
Phosphate Standard (e.g., KH₂PO₄) for standard curve
-
384-well microplates
-
Microplate reader capable of measuring absorbance at 620-650 nm
Experimental Workflow Diagram:
Caption: Experimental workflow for the this compound ATPase assay.
Procedure:
-
Preparation of Taxol-Stabilized Microtubules:
-
Resuspend lyophilized tubulin in polymerization buffer (80 mM PIPES pH 6.8, 1 mM MgCl₂, 1 mM EGTA) to a final concentration of 10 mg/mL.
-
Add GTP to a final concentration of 1 mM.
-
Incubate on ice for 15 minutes.
-
Polymerize the microtubules by incubating at 37°C for 30 minutes.
-
Stabilize the polymerized microtubules by adding Taxol to a final concentration of 20 µM and incubating for another 30 minutes at 37°C.
-
-
Assay Setup:
-
Prepare a dilution series of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations. Include a DMSO-only control.
-
In a 384-well plate, add the following components in order:
-
Assay Buffer
-
Taxol-stabilized microtubules (final concentration typically 1-5 µM)
-
This compound dilution or DMSO control
-
Purified CENP-E motor domain (final concentration typically 10-50 nM)
-
-
Mix gently and pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation and Incubation of the Reaction:
-
Initiate the ATPase reaction by adding ATP to a final concentration of 100-500 µM.
-
Mix the plate gently and incubate at 37°C for 30 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction by adding the Malachite Green Working Reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at approximately 630 nm using a microplate reader.
-
-
Data Analysis:
-
Prepare a phosphate standard curve by diluting the phosphate standard in Assay Buffer and processing it in the same way as the experimental samples.
-
Convert the absorbance values of the experimental samples to the amount of phosphate released using the standard curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC_50_ value.
-
Conclusion
The biochemical ATPase assay is an indispensable tool for the characterization of CENP-E inhibitors like this compound. The provided protocol offers a robust and reliable method for determining the potency and mechanism of these inhibitors. Understanding the interaction of small molecules with their target proteins at a biochemical level is crucial for the successful development of novel therapeutics. The information and protocols presented here are intended to support researchers and scientists in their efforts to investigate and develop new antimitotic agents targeting CENP-E.
References
- 1. ATPase Assays – Kinesin [sites.duke.edu]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The mitotic kinesin CENP-E is a processive transport motor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the First Potent and Selective Inhibitor of Centromere-Associated Protein E: GSK923295 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Aneuploidy in Cell Lines using GSK-923295
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing GSK-923295, a potent and selective allosteric inhibitor of Centromere-Associated Protein E (CENP-E), to induce aneuploidy in cultured cell lines. CENP-E is a crucial kinesin motor protein involved in chromosome congression during mitosis.[1][2][3] Inhibition of its ATPase activity by this compound leads to chromosome misalignment, mitotic arrest, and subsequent aneuploidy, making it a valuable tool for studying the consequences of chromosomal instability in various research and drug development contexts.[4][5] This document outlines the mechanism of action, provides quantitative data on its activity in various cell lines, and offers detailed protocols for its application.
Mechanism of Action
This compound is a first-in-class, specific, allosteric inhibitor of the CENP-E kinesin motor's ATPase activity.[6][7] It binds to CENP-E, stabilizing its interaction with microtubules and preventing the hydrolysis of ATP.[4][7] This action inhibits the motor function of CENP-E, which is essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[1][3] Consequently, cells treated with this compound exhibit a characteristic phenotype of a bipolar spindle with the majority of chromosomes at the spindle midzone, but with several chromosomes remaining near the spindle poles.[4][8] This failure to achieve proper metaphase alignment activates the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest.[4][5] Cells may eventually exit mitosis without proper chromosome segregation, resulting in aneuploid daughter cells, or undergo apoptosis.[4][8]
Data Presentation
In Vitro Activity of this compound
This compound has demonstrated potent growth inhibitory activity across a wide range of cancer cell lines. The half-maximal growth inhibition (GI₅₀) values vary, indicating differential sensitivity among cell lines.[8][9]
| Cell Line | Cancer Type | GI₅₀ (nM) |
| SW48 | Colon | 17.2 |
| RKO | Colon (BRAF mutant) | 55.6 |
| SW620 | Colon (KRAS mutant) | 42 |
| HCT116 | Colon (KRAS mutant) | 51.9 |
| HCC1954 | Breast Carcinoma | 27 |
| SKOV3 | Ovarian Cancer | 26 |
| Neuroblastoma Panel (average) | Neuroblastoma | 41 |
| Pediatric Preclinical Testing Program (PPTP) Panel (median) | Various Pediatric Cancers | 27 |
Note: The GI₅₀ values are typically determined after 72 hours of continuous exposure to the compound.[8]
Biochemical Activity
| Parameter | Value |
| Kᵢ for human CENP-E | 3.2 ± 0.2 nM |
| Mode of Inhibition | Allosteric, uncompetitive with ATP and microtubules |
Experimental Protocols
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Appropriate cell culture medium and supplements
-
Cell culture flasks, plates, and other consumables
-
Selected cell line(s)
-
Optional: AZ3146 (Mps1 inhibitor) for enhanced aneuploidy induction
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
DAPI or Hoechst stain for DNA visualization
-
Antibodies for immunofluorescence (e.g., anti-α-tubulin, anti-Bub1)
-
Fluorescence microscope
Stock Solution Preparation
-
Prepare a stock solution of this compound in DMSO. For in vitro studies, a concentration of 10 mM is recommended.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
Protocol 1: Induction of Mitotic Arrest and Chromosome Misalignment
This protocol is designed to enrich the cell population in mitosis with a characteristic chromosome misalignment phenotype.
-
Cell Seeding: Seed the cells of interest onto appropriate culture vessels (e.g., glass coverslips in a 24-well plate for imaging, or larger flasks for flow cytometry or western blotting) at a density that will result in 50-70% confluency at the time of treatment.
-
Cell Culture: Culture the cells overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
Treatment: The following day, add this compound to the culture medium to the desired final concentration. A concentration of 50 nM is effective for inducing a potent chromosome misalignment phenotype in HeLa and DLD-1 cells.[4][5] The optimal concentration may vary between cell lines and should be determined empirically.
-
Incubation: Incubate the cells with this compound for 2-4 hours. A 2-hour exposure to 50 nM this compound is sufficient to induce a strong mitotic arrest with chromosome misalignment in HeLa and DLD-1 cells.[4]
-
Analysis: Following incubation, cells can be processed for various downstream analyses:
-
Immunofluorescence Microscopy: Fix and permeabilize the cells. Stain for DNA (DAPI/Hoechst), microtubules (anti-α-tubulin), and kinetochores or spindle assembly checkpoint proteins (e.g., anti-Bub1) to visualize the mitotic spindle, chromosome alignment, and checkpoint activation.
-
Flow Cytometry: Harvest the cells and fix them in ethanol. Stain with a DNA dye (e.g., propidium iodide) to analyze the cell cycle distribution and quantify the population of cells with 4n DNA content (G2/M).
-
Western Blotting: Lyse the cells to extract proteins. Analyze the expression levels of mitotic markers such as Cyclin B1 and phosphorylated Histone H3 (Ser10) to confirm mitotic arrest.
-
Protocol 2: Generation of Aneuploid Cells
This protocol utilizes a sequential inhibitor approach to efficiently generate aneuploid daughter cells. By first inducing chromosome misalignment with this compound and then overriding the spindle assembly checkpoint with an Mps1 inhibitor (AZ3146), cells are forced to exit mitosis with missegregated chromosomes.[4][5]
-
Induce Chromosome Misalignment: Follow steps 1-4 of Protocol 1 to treat cells with this compound (e.g., 50 nM for 2-4 hours).
-
Inhibitor Washout and Mps1 Inhibition:
-
Carefully aspirate the medium containing this compound.
-
Wash the cells twice with pre-warmed fresh culture medium.
-
Add fresh medium containing an Mps1 inhibitor, such as AZ3146 (e.g., 2.5 µM).
-
-
Mitotic Exit and Aneuploidy Formation: Incubate the cells with the Mps1 inhibitor for a sufficient time to allow for mitotic exit (e.g., 1-2 hours). This will drive the cells into anaphase, leading to the missegregation of the polar chromosomes.
-
Recovery and Analysis:
-
Wash out the Mps1 inhibitor and replace it with fresh culture medium.
-
Allow the cells to recover and grow for a desired period (e.g., 24-48 hours).
-
Analyze the resulting cell population for aneuploidy using techniques such as chromosome counting from metaphase spreads, DNA content analysis by flow cytometry (for gross changes), or single-cell sequencing.
-
Troubleshooting and Considerations
-
Cell Line Variability: The sensitivity to this compound can vary significantly between cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration for the cell line of interest.
-
Reversibility: The inhibitory effect of this compound on CENP-E is reversible. Following washout of the drug, chromosome alignment can recover.[4]
-
Apoptosis: Prolonged exposure to this compound can lead to apoptosis.[8] The timing of experiments should be optimized to induce aneuploidy before significant cell death occurs.
-
Combined Inhibition: The sequential use of a CENP-E inhibitor and an Mps1 inhibitor is a robust method for generating aneuploidy.[4][5] This approach avoids trapping chromosomes in the spindle midzone, which can lead to DNA damage.[4]
By following these protocols and considering the outlined factors, researchers can effectively utilize this compound as a powerful tool to induce aneuploidy and investigate the role of chromosomal instability in various biological processes and disease states.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Facebook [cancer.gov]
- 3. Discovery of the First Potent and Selective Inhibitor of Centromere-Associated Protein E: GSK923295 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: GSK-923295 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for utilizing GSK-923295, a first-in-class allosteric inhibitor of the mitotic kinesin CENP-E, in combination with other chemotherapy agents. The following protocols are intended to serve as a guide for investigating the synergistic potential of this compound in various cancer models.
Introduction
This compound targets the centromere-associated protein E (CENP-E), a kinesin motor protein essential for chromosome alignment during mitosis.[1][2] Inhibition of CENP-E's ATPase activity leads to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[3][4] While this compound has shown broad-spectrum antitumor activity as a monotherapy in preclinical models, its combination with other cytotoxic agents, particularly those targeting the microtubule network or key signaling pathways, presents a promising strategy to enhance therapeutic efficacy and overcome resistance.[5][6][7]
Mechanism of Action and Rationale for Combination Therapy
This compound functions by stabilizing the interaction of the CENP-E motor domain with microtubules, which prevents proper chromosome congression to the metaphase plate and activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest.[3] This unique mechanism of action provides a strong basis for synergistic combinations with other anticancer agents.
Combination with Microtubule-Targeting Agents (e.g., Paclitaxel, Eribulin):
Microtubule poisons, such as taxanes (paclitaxel) and macrolides (eribulin), disrupt microtubule dynamics, leading to the formation of abnormal multipolar mitotic spindles.[8] While this can induce cell death, some cancer cells can overcome this by focusing the multipolar spindles into a bipolar configuration, thus evading apoptosis.[8] Low-dose this compound, which does not cause mitotic arrest on its own, can prevent the proper alignment of chromosomes even on these focused bipolar spindles. This leads to a high rate of chromosomal instability (CIN) and subsequent cell death in the daughter cells, thereby overcoming resistance to microtubule-targeting agents.[8]
Combination with MEK/ERK Pathway Inhibitors:
The RAS/RAF/MEK/ERK signaling pathway is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation and survival. Preclinical studies have shown that cancer cell lines with activated MEK/ERK signaling, particularly those with RAS mutations, exhibit increased resistance to this compound.[6] Inhibition of the MEK/ERK pathway has been found to sensitize cancer cells to this compound, resulting in synergistic growth inhibition.[6] This is achieved through an enhanced mitotic arrest and increased apoptosis.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the combination of this compound with other chemotherapy agents.
Table 1: In Vitro Synergy of this compound with a MEK/ERK Inhibitor
| Cell Line | Cancer Type | Combination Agent | Synergy (Combination Index, CI) | Reference |
| Neuroblastoma | Neuroblastoma | MEK/ERK Inhibitor | Synergistic | [6] |
| Lung Carcinoma | Lung Cancer | MEK/ERK Inhibitor | Synergistic | [6] |
| Pancreatic Carcinoma | Pancreatic Cancer | MEK/ERK Inhibitor | Synergistic | [6] |
| Colon Carcinoma | Colon Cancer | MEK/ERK Inhibitor | Synergistic | [6] |
Table 2: In Vivo Antitumor Activity of this compound Monotherapy in Xenograft Models
| Xenograft Model | Cancer Type | this compound Dose (mg/kg) | Dosing Schedule | Antitumor Activity | Reference | |---|---|---|---|---| | Colo205 | Colon Carcinoma | 125 | 3 daily doses for 2 consecutive weeks | Partial and complete regressions |[3] | | Pediatric Solid Tumors | Ewing Sarcoma, Rhabdoid, Rhabdomyosarcoma | 125 | Days 1-3 and 8-10, repeated at Day 21 | Complete responses |[5] | | Neuroblastoma | Neuroblastoma | Not specified | Not specified | Significant tumor growth delay |[6] |
Experimental Protocols
In Vitro Cytotoxicity and Synergy Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a combination agent individually, and to assess their synergistic, additive, or antagonistic effects in combination.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)[5]
-
Chemotherapy agent of interest (e.g., paclitaxel, eribulin, MEK inhibitor)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
Combination index analysis software (e.g., CalcuSyn)[6]
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth during the assay period and incubate overnight.
-
Single-Agent Treatment: Treat cells with a serial dilution of this compound and the other chemotherapy agent in separate wells to determine the IC50 of each drug. Include a vehicle control (e.g., DMSO).
-
Combination Treatment: Treat cells with a matrix of concentrations of this compound and the combination agent. A common approach is to use a constant ratio of the two drugs based on their individual IC50 values or a checkerboard layout with various concentrations of both drugs.
-
Incubation: Incubate the plates for a period of 72 to 96 hours.[5]
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each treatment relative to the vehicle control.
-
Determine the IC50 values for each drug alone.
-
For combination treatments, calculate the Combination Index (CI) using the Chou-Talalay method.[6] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
In Vivo Xenograft Tumor Model for Combination Therapy
Objective: To evaluate the in vivo efficacy of this compound in combination with another chemotherapy agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line for tumor implantation
-
Matrigel (optional)
-
This compound
-
Combination chemotherapy agent
-
Vehicle for drug formulation (e.g., 4% N,N-dimethylacetamide/Cremaphore (50/50) at pH 5.6 for this compound)[3]
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells (typically 1 x 10^6 to 10 x 10^6 cells) mixed with or without Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Animal Grouping: Randomize mice into treatment groups (e.g., Vehicle control, this compound alone, combination agent alone, this compound + combination agent).
-
Drug Administration:
-
Prepare drug formulations on the day of administration.
-
Administer the drugs according to the desired dosing schedule and route. For example, this compound can be administered intraperitoneally at 125 mg/kg on a schedule of three daily injections for two consecutive weeks.[3] The combination agent should be administered according to its established preclinical protocol. The timing of administration (concurrent or sequential) should be a key variable to consider.
-
-
Monitoring:
-
Continue to measure tumor volumes and mouse body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size, or at the end of the study.
-
Data Analysis:
-
Plot the mean tumor volume for each treatment group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze the statistical significance of the differences in tumor growth between the treatment groups.
-
Plot the mean body weight for each group to assess toxicity.
-
Visualizations
References
- 1. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the First Potent and Selective Inhibitor of Centromere-Associated Protein E: GSK923295 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Initial Testing of the CENP-E Inhibitor GSK923295Aby the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitogen-activated protein kinase (MEK/ERK) inhibition sensitizes cancer cells to centromere-associated protein E inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CENP-E inhibition induces chromosomal instability and synergizes with diverse microtubule-targeting agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Spindle Assembly Checkpoint with GSK-923295
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Spindle Assembly Checkpoint and the Role of CENP-E
The spindle assembly checkpoint (SAC) is a crucial surveillance mechanism in eukaryotic cells that ensures the fidelity of chromosome segregation during mitosis. It prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the spindle microtubules. A key player in this intricate process is the Centromere Protein E (CENP-E), a plus-end directed kinesin-7 motor protein. CENP-E is essential for the congression of chromosomes to the metaphase plate and is also implicated in the generation of the "wait anaphase" signal of the SAC.[1][2]
GSK-923295 is a potent and selective, allosteric inhibitor of the CENP-E kinesin motor ATPase activity.[3][4] It functions by binding to a pocket on the CENP-E motor domain, distinct from the ATP and microtubule binding sites, and inhibiting the release of inorganic phosphate (Pi) from the active site.[1][5] This locks CENP-E in a state of rigor-like binding to microtubules, preventing its motor function.[1] Consequently, cells treated with this compound fail to properly align all their chromosomes at the metaphase plate, leading to a sustained activation of the spindle assembly checkpoint, mitotic arrest, and eventual apoptosis.[1][2] This makes this compound a valuable tool for studying the mechanisms of the spindle assembly checkpoint and a potential therapeutic agent in oncology.[6]
Mechanism of Action of this compound
This compound is an uncompetitive inhibitor with respect to both ATP and microtubules, meaning it preferentially binds to the CENP-E-microtubule complex.[5][7] This binding stabilizes the interaction between CENP-E and microtubules while inhibiting the ATPase activity required for its motor function. The inhibition of Pi release is a critical step in the catalytic cycle of kinesin motors, and by blocking this, this compound effectively stalls the motor protein on the microtubule track.
Application Notes
This compound can be utilized in a variety of research applications to probe the function of the spindle assembly checkpoint and the role of CENP-E in mitosis.
-
Induction of Mitotic Arrest: Treatment of cultured cells with this compound leads to a robust mitotic arrest, characterized by the accumulation of cells in a prometaphase-like state with misaligned chromosomes. This provides a synchronized cell population for studying the molecular events of the SAC.
-
Dissection of SAC Signaling: By inhibiting CENP-E, researchers can investigate the downstream signaling cascade of the SAC, including the recruitment of checkpoint proteins like Mad2 and BubR1 to unattached kinetochores.
-
High-Content Screening: The distinct phenotype of mitotic arrest induced by this compound makes it suitable for high-content screening assays to identify novel components of the mitotic machinery or to screen for compounds that modulate the SAC.
-
Induction of Aneuploidy: In combination with an inhibitor of the SAC kinase Mps1 (e.g., AZ3146), this compound can be used to induce chromosome missegregation and generate aneuploid cells for studying the consequences of chromosomal instability.[2]
-
Anticancer Drug Development: As a potent inhibitor of a key mitotic kinesin, this compound serves as a lead compound and a tool for validating CENP-E as a therapeutic target in cancer.
Quantitative Data
The following tables summarize the quantitative data on the effects of this compound from various studies.
Table 1: Biochemical Potency of this compound
| Parameter | Value | Species | Reference |
| Ki (CENP-E ATPase) | 3.2 ± 0.2 nM | Human | [1][7] |
| Ki (CENP-E ATPase) | 1.6 ± 0.1 nM | Canine | [7] |
Table 2: Cellular Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| Median of 237 cell lines | Various | 32 nM | [5] |
| SW48 | Colon | 17.2 nM | [7] |
| RKO | Colon (BRAF mutant) | 55.6 nM | [7] |
| SW620 | Colon (KRAS mutant) | 42 nM | [7] |
| HCT116 | Colon (KRAS mutant) | 51.9 nM | [7] |
| Median of 23 pediatric cell lines | Various | 27 nM | [8] |
| Median of ALL panel | Leukemia | 18 nM | [8] |
| Median of Neuroblastoma panel | Neuroblastoma | 39 nM | [8] |
Table 3: Effective Concentrations and Incubation Times for Mitotic Arrest
| Cell Line | Concentration | Incubation Time | Outcome | Reference |
| HeLa | 50 nM | 2 hours | >95% of mitotic cells in prometaphase | [1] |
| DLD-1 | 50 nM | 2 hours | ~91% of mitotic cells in prometaphase | [1] |
| RPE-1 | 80 nM | 3 hours | Chromosome congression defects | [9] |
Experimental Protocols
Protocol 1: Induction of Mitotic Arrest and Immunofluorescence Staining
This protocol describes how to treat cells with this compound to induce mitotic arrest and subsequently visualize the cellular phenotype using immunofluorescence.
Materials:
-
Cell line of interest (e.g., HeLa, DLD-1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibodies (e.g., anti-α-tubulin, anti-CENP-E, anti-Mad2)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for DNA staining
-
Mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Drug Treatment: Dilute the this compound stock solution in pre-warmed complete medium to the desired final concentration (e.g., 50 nM for HeLa cells). Replace the medium in the wells with the this compound-containing medium.
-
Incubation: Incubate the cells for the desired period to induce mitotic arrest (e.g., 2-4 hours).
-
Fixation:
-
Paraformaldehyde fixation: Aspirate the medium, wash once with PBS, and add 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Methanol fixation: Aspirate the medium, wash once with PBS, and add ice-cold methanol for 10 minutes at -20°C.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for paraformaldehyde-fixed cells): Add permeabilization buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Add blocking buffer and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer and add to the coverslips. Incubate for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in blocking buffer and add to the coverslips. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Add DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the DNA.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on cell viability using a colorimetric MTT assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that inhibits cell growth by 50%).
Protocol 3: In Vitro CENP-E ATPase Activity Assay
This protocol is adapted from descriptions of biochemical assays used to characterize this compound and is intended to measure the microtubule-stimulated ATPase activity of the CENP-E motor domain.[1][4][5]
Materials:
-
Purified recombinant human CENP-E motor domain
-
Taxol-stabilized microtubules
-
This compound (stock solution in DMSO)
-
Assay buffer (e.g., 25 mM PIPES-KOH pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
ATP
-
Malachite Green Phosphate Assay Kit (or similar phosphate detection reagent)
-
384-well plates
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the CENP-E motor domain in assay buffer to the desired final concentration (e.g., 1-5 nM).
-
Dilute the microtubules in assay buffer to the desired final concentration (e.g., 1-5 µM).
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of ATP in assay buffer (e.g., 1 mM).
-
-
Set up the Reaction:
-
In a 384-well plate, add the CENP-E motor domain, microtubules, and this compound dilutions.
-
Include controls: no enzyme, no microtubules, and no inhibitor.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
-
Initiate the Reaction:
-
Add ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for CENP-E.
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Stop the Reaction and Detect Phosphate:
-
Stop the reaction by adding the Malachite Green reagent according to the manufacturer's instructions. This reagent will react with the inorganic phosphate released during ATP hydrolysis to produce a colored product.
-
-
Absorbance Measurement:
-
Measure the absorbance at the recommended wavelength (typically around 620-650 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the amount of phosphate released in each well.
-
Determine the ATPase activity (nmol phosphate/min/mg protein).
-
Plot the ATPase activity as a function of this compound concentration to determine the IC50.
-
Visualizations
Caption: Mechanism of this compound action.
Caption: Immunofluorescence workflow.
Caption: In Vitro ATPase assay workflow.
References
- 1. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the First Potent and Selective Inhibitor of Centromere-Associated Protein E: GSK923295 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleck.co.jp [selleck.co.jp]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Initial Testing of the CENP-E Inhibitor GSK923295Aby the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Initial testing of the CENP-E inhibitor GSK923295A by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
GSK-923295 off-target effects in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK-923295, a potent and selective allosteric inhibitor of the mitotic kinesin CENP-E.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cells?
This compound is a first-in-class, specific, allosteric inhibitor of the centromere-associated protein-E (CENP-E) kinesin motor ATPase activity.[1][2][3] It binds to a site on CENP-E that is distinct from the ATP-binding pocket, stabilizing the interaction between the CENP-E motor domain and microtubules.[2][3] This prevents the release of inorganic phosphate and locks CENP-E in a state that is strongly bound to the microtubule.[2][3] The functional consequence is the failure of proper chromosome alignment at the metaphase plate during mitosis, leading to a prolonged mitotic arrest and subsequent apoptosis.[2][4][5]
Q2: Are there any known direct off-target effects of this compound on other cellular proteins?
This compound has been shown to be highly selective for CENP-E. In a panel of mitotic human kinesins, it showed only minimal inhibitory activity (<25%) at a concentration of 50 μM, which is significantly higher than its potent inhibitory concentration for CENP-E.[6] While comprehensive, unbiased off-target screening data from techniques like chemoproteomics or broad kinase panels are not extensively published in the public domain, the existing evidence points towards a high degree of selectivity for its intended target.[2][6] Researchers should be aware that the absence of evidence is not evidence of absence, and unexpected phenotypes should always be carefully investigated.
Q3: My cells are arresting in mitosis as expected, but then they seem to exit mitosis without dividing, a phenomenon often called "mitotic slippage." Is this a known effect?
Yes, this is a potential cellular fate following prolonged mitotic arrest induced by this compound. While many cells will undergo apoptosis after a sustained mitotic arrest, some cell lines may exit mitosis without proper chromosome segregation, a process known as mitotic slippage.[4] This can result in the formation of aneuploid and polyploid cells, which may or may not subsequently undergo cell death. The propensity for mitotic slippage is cell-line dependent.
Q4: I've observed that after prolonged exposure to this compound, the chromosomes in my arrested cells start to separate, even though they are not properly aligned. What is happening?
This phenomenon is likely "cohesion fatigue." During a prolonged mitotic arrest, the cohesin complexes that hold sister chromatids together can gradually dissociate.[4] This leads to the premature separation of sister chromatids, even in the presence of an active spindle assembly checkpoint. This is not a direct off-target effect of the drug but rather a cellular response to a lengthy delay in mitosis. This has been observed in some cell lines, such as HeLa, which are particularly prone to this effect.[4]
Q5: What are the typical GI50/IC50 values for this compound in cancer cell lines?
The growth inhibitory (GI50) and half-maximal inhibitory concentration (IC50) values for this compound are potent and vary across different cancer cell lines. The median GI50 value across a panel of 237 tumor cell lines was 32 nM, with an average of 253 nM.[2][3] Specific examples are provided in the table below.
Quantitative Data Summary
| Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| SKOV-3 | Ovarian Cancer | 22 | [Probechem] |
| Colo205 | Colon Cancer | 22 | [Probechem] |
| SW48 | Colon Cancer | 17.2 | [1] |
| RKO | Colon Cancer | 55.6 | [1] |
| SW620 | Colon Cancer | 42 | [1] |
| HCT116 | Colon Cancer | 51.9 | [1] |
| Neuroblastoma (average) | Neuroblastoma | 41 | [1] |
| Pediatric Preclinical Testing Program (median) | Various Pediatric Cancers | 27 | [Initial testing of the CENP-E inhibitor GSK923295A by the pediatric preclinical testing program] |
Experimental Protocols
CENP-E ATPase Activity Assay
This protocol is a generalized representation based on published methods to determine the inhibitory activity of this compound on CENP-E.
-
Protein Expression and Purification : Express the motor domain of human CENP-E (e.g., residues 2-340 with a C-terminal His-tag) in E. coli and purify using affinity chromatography.
-
Microtubule Preparation : Polymerize tubulin in a suitable buffer (e.g., PEM25 buffer: 25mM PipesK+, pH 6.8, 2mM MgCl2, 1mM EGTA) to form microtubules (MTs).
-
ATPase Assay :
-
The assay is typically performed in a 384-well plate format.
-
The reaction mixture contains PEM25 buffer, a specific concentration of ATP (e.g., 500 μM), microtubules (e.g., 5 μM), and a low concentration of the purified CENP-E motor domain (e.g., 1 nM).[3]
-
Add this compound at varying concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at a controlled temperature (e.g., 25°C).
-
Measure the release of inorganic phosphate over time using a malachite green-based colorimetric assay or a coupled enzymatic assay that links ADP production to NADH oxidation.
-
Calculate the IC50 value by fitting the dose-response curve.
-
Cell Proliferation Assay (e.g., using DAPI staining)
This protocol outlines a method to assess the anti-proliferative effects of this compound.
-
Cell Culture : Plate cells of interest in a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Fixation and Staining :
-
After the incubation period, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells (e.g., with 0.1% Triton X-100).
-
Stain the cellular DNA with DAPI (4',6-diamidino-2-phenylindole).
-
-
Imaging and Analysis :
-
Acquire images using a high-content imaging system.
-
Use image analysis software to count the number of nuclei in each well.
-
Calculate the GI50 value by comparing the cell counts in the treated wells to the vehicle-treated control wells.
-
Visualizations
Caption: On-target mechanism of this compound leading to apoptosis.
Caption: Potential cellular fates following this compound-induced mitotic arrest.
Caption: Troubleshooting workflow for unexpected cellular phenotypes with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Discovery of the First Potent and Selective Inhibitor of Centromere-Associated Protein E: GSK923295 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK-923295 Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying resistance mechanisms to the CENP-E inhibitor, GSK-923295.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a first-in-class, allosteric inhibitor of the centromere-associated protein-E (CENP-E) kinesin motor protein.[1][2] CENP-E is crucial for the proper alignment of chromosomes at the metaphase plate during mitosis.[3] this compound binds to the motor domain of CENP-E, locking it in a state that is tightly bound to microtubules and preventing ATP hydrolysis.[4] This inhibition of CENP-E's motor function leads to the failure of chromosomes to congress to the metaphase plate, with some chromosomes remaining near the spindle poles (a "pole-stuck" phenotype).[4][5] This triggers the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest and subsequent apoptotic cell death in cancer cells.[3][4][6]
Q2: My cancer cell line is showing resistance to this compound. What are the known resistance mechanisms?
Resistance to this compound can arise through different mechanisms, and it has been observed to be dependent on the karyotype of the cancer cells.[5][7]
-
In diploid cancer cells (e.g., HCT116): The primary mechanism of resistance is the acquisition of single point mutations in the motor domain of the CENPE gene.[3][5] These mutations prevent this compound from binding to CENP-E, thereby rendering the drug ineffective.[5]
-
In near-haploid cancer cells (e.g., KBM7): Resistance is not associated with point mutations in the motor domain. Instead, it can be caused by the disruption and loss of the C-terminal domain of CENP-E.[3][5][7] While the precise mechanism is still under investigation, it is suggested that the deletion of the C-terminus of CENP-E can confer resistance.[5][7]
-
Overexpression of drug efflux pumps: Overexpression of P-glycoprotein (P-gp) can also contribute to resistance to this compound in some cancer cell lines.[8]
Q3: What are the specific mutations in CENP-E that have been shown to confer resistance to this compound?
In diploid HCT116 colon cancer cells, two specific single-point mutations in the motor domain of CENP-E have been identified to confer resistance to this compound:[8]
-
M97V (Methionine to Valine at position 97)
-
R189M (Arginine to Methionine at position 189)
These mutations are located near the this compound-binding site and are sufficient to inhibit the recognition of the drug by CENP-E.[8]
Troubleshooting Guides
Problem 1: Cells are not arresting in mitosis after this compound treatment.
Possible Cause 1: Sub-optimal drug concentration or treatment duration.
-
Solution: Ensure you are using the correct concentration of this compound for your cell line. The GI50 can vary significantly between cell lines, ranging from 12 nM to over 10,000 nM.[9] Perform a dose-response curve to determine the optimal concentration for your specific cell line. A 2-hour exposure to 50 nM this compound has been shown to be sufficient to induce a potent chromosome misalignment phenotype in HeLa and DLD-1 cells.[4]
Possible Cause 2: Intrinsic or acquired resistance.
-
Solution:
-
Sequence the CENPE gene: Specifically, sequence the motor domain to check for the presence of resistance-conferring mutations such as M97V and R189M.[8]
-
Check for CENP-E C-terminal domain deletion: In near-haploid cell lines, investigate potential deletions in the C-terminal region of the CENPE gene.[5][7]
-
Assess P-glycoprotein expression: Use western blotting or qPCR to determine if there is an overexpression of P-glycoprotein in your resistant cells compared to sensitive parental cells.[8]
-
Possible Cause 3: Experimental artifacts.
-
Solution:
-
Verify drug activity: Ensure the this compound compound is active and has not degraded.
-
Confirm cell line identity: Use STR profiling to confirm the identity of your cell line.
-
Problem 2: Difficulty in confirming the functional effect of a potential resistance mutation.
Possible Cause 1: Insensitive functional assay.
-
Solution:
-
CENP-E ATPase Assay: This is a direct biochemical assay to measure the enzymatic activity of CENP-E. Compare the ATPase activity of wild-type CENP-E with the mutant version in the presence and absence of this compound. A resistance mutation should show preserved ATPase activity even in the presence of the inhibitor.
-
Thermal Shift Assay (TSA): This assay can be used to assess the binding of this compound to wild-type and mutant CENP-E. A resistance mutation that prevents drug binding will not show a significant thermal shift in the presence of this compound compared to the wild-type protein.[5]
-
Possible Cause 2: Issues with protein expression or purification for in vitro assays.
-
Solution: Optimize your protein expression and purification protocol to ensure you have active and correctly folded wild-type and mutant CENP-E protein for your biochemical assays.
Quantitative Data Summary
| Cell Line | Karyotype | Resistance Mechanism | IC50 / GI50 (this compound) | Reference |
| HCT116 (parental) | Diploid | - | Sensitive (specific value not stated in source) | [5] |
| HCT116 (resistant) | Diploid | M97V or R189M mutation in CENP-E | Resistant (specific value not stated in source) | [8] |
| KBM7 (parental) | Near-haploid | - | Sensitive (specific value not stated in source) | [5] |
| KBM7 (resistant) | Near-haploid | Deletion of CENP-E C-terminal domain | Resistant (specific value not stated in source) | [5][7] |
| Colo205 | Not Stated | - | GI50 ~30 nM | [9] |
| HCC1954 | Not Stated | - | GI50 = 27 nM | [6] |
| SKOV3 | Not Stated | - | GI50 = 26 nM | [6] |
| HT-3 | Not Stated | Intrinsic Resistance | > 10,000 nM | [9] |
| SNU-1 | Not Stated | Intrinsic Resistance | > 10,000 nM | [9] |
A study of 237 tumor cell lines showed a wide range of sensitivity to this compound, with a median GI50 of 32 nM.[9]
Key Experimental Protocols
Immunofluorescence for Mitotic Phenotype Analysis
Objective: To visualize chromosome alignment and mitotic arrest in cells treated with this compound.
Methodology:
-
Seed cells on coverslips and treat with this compound at the desired concentration and duration.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Block with 3% BSA in PBS for 1 hour.
-
Incubate with primary antibodies against α-tubulin (to visualize the mitotic spindle) and a kinetochore marker (e.g., ACA/CREST) overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain the DNA with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Analysis: In sensitive cells treated with this compound, expect to see an increased mitotic index with cells displaying a bipolar spindle, the majority of chromosomes at the metaphase plate, and a few chromosomes clustered near the spindle poles (pole-stuck phenotype).[4][6]
CENP-E ATPase Activity Assay
Objective: To measure the microtubule-stimulated ATPase activity of CENP-E and assess the inhibitory effect of this compound.
Methodology:
-
Purify recombinant wild-type and mutant CENP-E motor domains.
-
Polymerize tubulin to form microtubules.
-
Set up the reaction mixture containing the CENP-E protein, microtubules, and this compound at various concentrations in an appropriate ATPase buffer (e.g., 25 mM HEPES, 50 mM KCl, 2 mM MgCl2, 1 mM DTT, pH 7.5).[10]
-
Initiate the reaction by adding ATP.
-
Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi) over time using a colorimetric assay such as the EnzChek Phosphate Assay Kit.[10]
-
Analysis: Plot the ATPase activity against the this compound concentration to determine the IC50. Resistant mutants will show a significantly higher IC50 compared to the wild-type protein.
Cellular Thermal Shift Assay (CETSA)
Objective: To determine the binding of this compound to CENP-E in intact cells.
Methodology:
-
Treat intact cells with either vehicle (DMSO) or this compound.
-
Lyse the cells and divide the lysate into aliquots.
-
Heat the aliquots to a range of temperatures for a fixed time, followed by cooling.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble CENP-E in each sample by western blotting.
-
Analysis: Binding of this compound will stabilize the CENP-E protein, leading to a higher melting temperature. This will be observed as more soluble CENP-E at higher temperatures in the drug-treated samples compared to the vehicle-treated samples. A resistance mutation that prevents binding will show no such thermal shift.
Visualizations
Caption: Mechanism of this compound action and key resistance pathways.
Caption: A logical workflow for troubleshooting experiments.
Caption: The role of CENP-E in the spindle assembly checkpoint.
References
- 1. [PDF] Microtubule capture by CENP-E silences BubR1-dependent mitotic checkpoint signaling | Semantic Scholar [semanticscholar.org]
- 2. Microtubule capture by CENP-E silences BubR1-dependent mitotic checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct Mechanisms of Resistance to a CENP-E Inhibitor Emerge in Near-Haploid and Diploid Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activating and silencing the mitotic checkpoint through CENP-E-dependent activation/inactivation of BubR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]
- 9. mcb.berkeley.edu [mcb.berkeley.edu]
- 10. The ATPase Cycle of the Mitotic Motor CENP-E - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK-923295 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the CENP-E inhibitor, GSK-923295, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known dose-limiting toxicities (DLTs) of this compound in vivo?
A1: In a Phase I clinical trial in patients with refractory solid tumors, the dose-limiting toxicities (DLTs) for this compound administered intravenously were all Grade 3 and included fatigue, increased AST, hypokalemia, and hypoxia.[1][2][3] The maximum tolerated dose (MTD) was determined to be 190 mg/m².[1][3] In preclinical pediatric xenograft models, excessive toxicity leading to high mortality was observed in acute lymphoblastic leukemia (ALL) models at a dose of 125 mg/kg administered intraperitoneally.[4][5][6] However, this dose was well-tolerated in solid tumor xenograft models.[4]
Q2: What is the mechanism of action of this compound that leads to its antitumor activity and potential toxicities?
A2: this compound is a potent and specific allosteric inhibitor of Centromere-associated protein-E (CENP-E).[7][8] CENP-E is a kinesin motor protein essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[7][9] By inhibiting CENP-E's ATPase activity, this compound stabilizes the interaction of the CENP-E motor domain with microtubules.[7][10] This prevents the chromosomes from aligning correctly, leading to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[7][8] This disruption of mitosis in normal proliferating cells is the likely cause of the observed toxicities.
Q3: Are there any known differences in toxicity between different in vivo models?
A3: Yes, significant differences in toxicity have been observed. In pediatric preclinical testing, a dosing regimen of 125 mg/kg administered intraperitoneally was excessively toxic in all eight acute lymphoblastic leukemia (ALL) xenograft models, with a mortality rate of 64.4%.[4] In contrast, the same dosing regimen was well-tolerated in 35 solid tumor xenograft models, with a mortality rate of only 5.2%.[4][5][6]
Troubleshooting Guides
Issue: Experiencing unexpected high mortality in our mouse xenograft model.
Possible Cause 1: Inappropriate Dosing Regimen. The dose and schedule of this compound administration are critical. A dose of 125 mg/kg was shown to be excessively toxic in ALL xenograft models.[4]
Troubleshooting Steps:
-
Review Dosing: Compare your current dosing regimen to published studies. For solid tumor models, a dose of 125 mg/kg administered intraperitoneally on a schedule of days 1-3 and 8-10, repeated on day 21, has been reported as effective and well-tolerated.[4]
-
Dose De-escalation: If you are observing high toxicity, consider reducing the dose. A dose of 62.5 mg/kg has been shown to produce tumor-growth delay with no regressions, suggesting it is a less toxic, though potentially less efficacious, dose.[10][11]
-
Staggered Dosing: Instead of consecutive daily dosing, consider introducing rest days to allow for subject recovery.
Possible Cause 2: Vehicle Formulation. The formulation used to dissolve and administer this compound can contribute to toxicity.
Troubleshooting Steps:
-
Check Formulation: A published formulation for in vivo testing consists of dissolving this compound in a 1:1 mixture of dimethylacetamide and Cremophor EL, followed by dilution in 96% acidified water (pH 5.0 using HCl).[4] Ensure your formulation is similar and properly prepared.
-
Vehicle Control Group: Always include a vehicle-only control group to assess the toxicity of the formulation components themselves.
Data Presentation
Table 1: Dose-Limiting Toxicities of this compound in a Phase I Clinical Trial
| Dose-Limiting Toxicity (Grade 3) | Number of Patients | Percentage of Patients |
| Fatigue | 2 | 5% |
| Increased AST | 1 | 2.5% |
| Hypokalemia | 1 | 2.5% |
| Hypoxia | 1 | 2.5% |
| Data from a study with 39 enrolled patients.[1][3] |
Table 2: In Vivo Toxicity of this compound in Pediatric Preclinical Xenograft Models
| Xenograft Model Type | Dose | Administration Route | Outcome | Mortality Rate |
| Acute Lymphoblastic Leukemia (ALL) | 125 mg/kg | Intraperitoneal | Excessive Toxicity | 64.4% |
| Solid Tumors | 125 mg/kg | Intraperitoneal | Well-Tolerated | 5.2% |
| Data from the Pediatric Preclinical Testing Program.[4] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Activity Assessment in Xenograft Models
-
Cell Implantation: Implant human tumor cells (e.g., Colo205 colon carcinoma) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Drug Formulation: Prepare this compound by first dissolving it in a 1:1 mixture of dimethylacetamide and Cremophor EL. Then, dilute with 96% acidified water (pH 5.0 using HCl) to the final desired concentration.[4]
-
Administration: Administer this compound via intraperitoneal (i.p.) injection. A common dosing schedule is daily for three consecutive days, followed by a four-day break, and then another three consecutive daily doses.[10][11] For example, administer on days 1, 2, 3 and 8, 9, 10.[4]
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals (e.g., twice weekly).
-
Toxicity Monitoring: Monitor animal body weight and general health daily as indicators of toxicity.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or if signs of excessive toxicity are observed.
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Experimental workflow for in vivo toxicity studies.
References
- 1. First-time-in-human study of GSK923295, a novel antimitotic inhibitor of centromere-associated protein E (CENP-E), in patients with refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. First-time-in-human study of GSK923295, a novel antimitotic inhibitor of centromere-associated protein E (CENP-E), in patients with refractory cancer | CoLab [colab.ws]
- 4. Initial Testing of the CENP-E Inhibitor GSK923295Aby the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial testing of the CENP-E inhibitor GSK923295A by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing GSK-923295 Concentration for Mitotic Arrest
Welcome to the technical support center for GSK-923295. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound for inducing mitotic arrest in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class, allosteric inhibitor of Centromere-Associated Protein E (CENP-E), a kinesin motor protein essential for chromosome movement during mitosis.[1][2][3] It specifically inhibits the microtubule-stimulated ATPase activity of CENP-E.[3][4][5] This inhibition stabilizes the interaction between CENP-E and microtubules, preventing the release of inorganic phosphate.[5][6] This disruption of CENP-E motor function leads to the failure of chromosomes to align properly at the metaphase plate, causing a prolonged mitotic arrest due to the activation of the spindle assembly checkpoint (SAC).[2][4][5] Ultimately, this sustained mitotic arrest can lead to apoptotic cell death.[2][5]
Q2: What is the typical phenotype observed in cells treated with this compound?
A2: Cells treated with this compound typically exhibit a distinct mitotic arrest phenotype. This is characterized by the formation of bipolar spindles with the majority of chromosomes congressed at the spindle equator; however, a few chromosomes remain near the spindle poles.[4][5] This failure of complete chromosome alignment is a hallmark of CENP-E inhibition.[4] Immunofluorescence staining will often show these unaligned chromosomes with kinetochores strongly positive for SAC proteins like Bub1, indicating they are not correctly attached to spindle microtubules.[4]
Q3: Is the effect of this compound reversible?
A3: Yes, the effects of this compound are reversible. Studies have shown that after washing out the inhibitor, cells can recover chromosome alignment and proceed through anaphase, indicating that the function of CENP-E can be restored.[4]
II. Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low percentage of cells in mitotic arrest | Suboptimal this compound concentration: The concentration may be too low for the specific cell line being used. | Perform a dose-response experiment to determine the optimal concentration. Start with a range of concentrations (e.g., 10 nM to 100 nM) and assess the mitotic index after a fixed incubation time (e.g., 4-24 hours). |
| Insufficient incubation time: The duration of treatment may not be long enough to induce a significant mitotic block. | Conduct a time-course experiment. Treat cells with an effective concentration of this compound and analyze the mitotic index at various time points (e.g., 2, 4, 8, 16, 24 hours). In HeLa and DLD-1 cells, a potent chromosome misalignment phenotype can be observed within two hours of treatment with 50 nM this compound.[4] | |
| Cell line resistance: Different cell lines exhibit varying sensitivities to this compound.[3][4] | Consult literature for reported effective concentrations in your cell line or a similar one. If your cell line is inherently resistant, consider using a higher concentration or an alternative mitotic inhibitor. | |
| High levels of cell death, even at short incubation times | Concentration is too high: Excessive concentrations of this compound can lead to rapid apoptosis, masking the mitotic arrest phenotype. | Lower the concentration of this compound. Even potent anti-mitotic agents can have narrow therapeutic windows. |
| Prolonged mitotic arrest leading to apoptosis: Sustained mitotic arrest is a trigger for apoptosis. | If the goal is to study the mechanism of mitotic arrest, shorter incubation times should be used. Time-lapse microscopy can help determine the average time cells spend in mitosis before undergoing apoptosis.[4] | |
| Inconsistent results between experiments | Variability in cell culture conditions: Factors such as cell density, passage number, and media composition can influence drug response. | Standardize your cell culture protocols. Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Inaccurate drug concentration: Errors in serial dilutions or degradation of the compound can lead to inconsistent effective concentrations. | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Store the stock solution according to the manufacturer's recommendations. | |
| Difficulty visualizing the mitotic phenotype | Inadequate imaging techniques: The characteristic phenotype of unaligned chromosomes may be difficult to observe without proper staining and microscopy. | Use immunofluorescence microscopy to visualize key mitotic components. Stain for DNA (e.g., with DAPI or Hoechst), microtubules (e.g., with an anti-tubulin antibody), and kinetochores (e.g., with an anti-centromere antibody like CREST). |
III. Quantitative Data Summary
In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| Median of 237 cell lines | Various | 32 | Growth inhibitory activity (GI50) after 72 hours of exposure.[6] |
| SW48 | Colon | 17.2 | [3] |
| RKO | Colon | 55.6 | BRAF mutant.[3] |
| SW620 | Colon | 42 | KRAS mutant.[3] |
| HCT116 | Colon | 51.9 | KRAS mutant.[3] |
| HCC1954 | Breast | 27 | [5][6] |
| SKOV3 | Ovarian | 26 | [6] |
| Colo205 | Colon | 22 | [7] |
| Median of 23 pediatric cell lines | Various | 27 | Absolute IC50 after 96 hours of exposure.[8] |
| Pediatric ALL panel | Leukemia | 18 (median) | Absolute IC50 after 96 hours of exposure.[8] |
| Pediatric Neuroblastoma panel | Neuroblastoma | 39 (median) | Absolute IC50 after 96 hours of exposure.[8] |
Recommended Concentrations and Incubation Times for Mitotic Arrest
| Cell Line | This compound Concentration | Incubation Time | Observed Effect |
| HeLa | 50 nM | 2 hours | >95% of mitotic cells in prometaphase.[4] |
| DLD-1 | 50 nM | 2 hours | ~91% of mitotic cells in prometaphase.[4] |
| DLD-1 | 50 nM | 4 hours | Bipolar spindles with a few chromosomes near the poles.[4] |
| RKO | 100 nM | 72 hours | Inhibited proliferation and induced apoptosis.[4] |
IV. Experimental Protocols
A. Protocol for Determining Optimal this compound Concentration (Dose-Response)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment.
-
Drug Preparation: Prepare a series of dilutions of this compound in culture medium. A typical concentration range to test would be from 1 nM to 1 µM.
-
Treatment: The following day, replace the medium with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a fluorescence-based assay like DIMSCAN.[9]
-
Data Analysis: Plot cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
B. Protocol for Mitotic Index Analysis
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate. Treat the cells with the desired concentration of this compound for the desired length of time.
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Staining:
-
Incubate with a primary antibody against a mitotic marker, such as anti-phospho-histone H3 (Ser10), diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody and a DNA counterstain (e.g., DAPI or Hoechst) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging: Wash three times with PBST, mount the coverslips onto microscope slides, and image using a fluorescence microscope.
-
Quantification: Count the number of mitotic cells (positive for the mitotic marker and with condensed chromatin) and the total number of cells in multiple fields of view. The mitotic index is calculated as (number of mitotic cells / total number of cells) x 100%.
V. Diagrams
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound leading to mitotic arrest and apoptosis.
Caption: A typical experimental workflow for optimizing this compound concentration.
Caption: A logical approach to troubleshooting low mitotic arrest with this compound.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK923295 | CENP-E inhibitor | Probechem Biochemicals [probechem.com]
- 8. Initial testing of the CENP-E inhibitor GSK923295A by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Initial Testing of the CENP-E Inhibitor GSK923295Aby the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
GSK-923295 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of GSK-923295.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For long-term stability, this compound in its solid (powder) form should be stored at -20°C.[1][2][3][4][5] Some suppliers suggest that storage at 4°C is also acceptable for shorter periods.[2][6]
Q2: How should I store this compound after dissolving it in a solvent?
A2: Once dissolved, it is crucial to aliquot the this compound solution and store it at -80°C to prevent degradation from repeated freeze-thaw cycles.[6] Storage at -20°C is also an option, but for a shorter duration.[2][6]
Q3: What is the shelf-life of this compound under different storage conditions?
A3: The stability of this compound varies depending on its form and storage temperature. The following table summarizes the recommended storage durations.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in DMSO.[3][4][5][6][7][8] It is insoluble in water.[4][8] For in vivo experiments, a common vehicle is a mixture of N,N-dimethylacetamide (DMA) and Cremophor.[9]
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and specific allosteric inhibitor of the centromere-associated protein-E (CENP-E) kinesin motor ATPase activity.[2][6][7][10][11] It functions by stabilizing the interaction of the CENP-E motor domain with microtubules, which inhibits the release of inorganic phosphate.[6][12] This leads to a failure in metaphase chromosome alignment, inducing mitotic arrest and subsequent apoptosis (cell death).[1][9][10][12]
Troubleshooting Guides
Issue 1: Difficulty dissolving this compound powder.
-
Possible Cause: this compound may require assistance to fully dissolve, especially at higher concentrations.
-
Solution: To aid dissolution, you can warm the solution tube at 37°C for approximately 10 minutes or use an ultrasonic bath for a short period.[4] It is also critical to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[6][8]
Issue 2: Inconsistent experimental results.
-
Possible Cause 1: Compound degradation. Improper storage or repeated freeze-thaw cycles of stock solutions can lead to the degradation of this compound.
-
Solution 1: Always aliquot stock solutions into single-use volumes and store them at -80°C to maintain stability.[6] Avoid using a solution that has been repeatedly frozen and thawed.
-
Possible Cause 2: Cellular Efflux. Some cell lines may actively pump the compound out, reducing its effective intracellular concentration.
-
Solution 2: While not directly reported for this compound, if efflux is suspected, co-incubation with an efflux pump inhibitor might be considered, though this would need to be validated for your specific cell line.
Data Presentation
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Recommended Duration | Citations |
| Solid (Powder) | -20°C | Up to 3 years | [1][2][6] |
| 4°C | Up to 2 years | [2][6] | |
| In Solvent (DMSO) | -80°C | 6 months | [2][6] |
| -20°C | 1 to 6 months | [2][6] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Citations |
| DMSO | ≥29.6 mg/mL to 100 mg/mL | Use of fresh, anhydrous DMSO is recommended.[6][8] Warming or sonication can aid dissolution.[4] | [3][4][6][8] |
| Ethanol | ≥14.87 mg/mL | Requires sonication. | [4] |
| Water | Insoluble | [4][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Required Mass: The molecular weight of this compound is 592.13 g/mol .[1][7] To prepare 1 mL of a 10 mM stock solution, you will need 5.92 mg of this compound powder.
-
Dissolution: Add the calculated mass of this compound to a sterile microcentrifuge tube. Add 1 mL of fresh, anhydrous DMSO.
-
Aid Dissolution (if necessary): Vortex the tube thoroughly. If the compound does not fully dissolve, warm the tube at 37°C for 10 minutes or place it in an ultrasonic bath for a few minutes until the solution is clear.[4]
-
Storage: Aliquot the stock solution into single-use volumes in sterile cryovials. Store the aliquots at -80°C.[6]
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Simplified signaling pathway of this compound's action.
References
- 1. GSK923295 [bio-gems.com]
- 2. GSK923295 | CENP-E inhibitor | Probechem Biochemicals [probechem.com]
- 3. raybiotech.com [raybiotech.com]
- 4. apexbt.com [apexbt.com]
- 5. creative-enzymes.com [creative-enzymes.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. pnas.org [pnas.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Discovery of the First Potent and Selective Inhibitor of Centromere-Associated Protein E: GSK923295 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Overcoming GSK-923295 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with GSK-923295.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] It is highly soluble in DMSO, with concentrations of up to 100 mg/mL having been reported.[1] For optimal results, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1]
Q2: Is this compound soluble in aqueous solutions?
A2: this compound is practically insoluble in water.[1] Direct dissolution in aqueous buffers will likely result in precipitation or an inability to achieve the desired concentration. To prepare a working solution in an aqueous medium, a stock solution in DMSO should first be prepared and then diluted into the aqueous buffer.
Q3: What is the stability of this compound in solution?
A3: Stock solutions of this compound in DMSO can be stored for up to one year at -80°C and for one month at -20°C.[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: Can I use other organic solvents to dissolve this compound?
A4: While DMSO is the most commonly reported and recommended solvent, this compound is also soluble in ethanol.[1] However, its solubility in ethanol may be different from that in DMSO, and it is recommended to perform small-scale solubility tests to determine the optimal concentration for your specific experimental needs.
Troubleshooting Guide
Q5: My this compound precipitated out of solution when I diluted my DMSO stock in an aqueous buffer. What should I do?
A5: This is a common issue when working with hydrophobic compounds like this compound. Here are a few troubleshooting steps:
-
Decrease the final concentration: The final concentration of this compound in your aqueous buffer may be too high. Try diluting your DMSO stock further to achieve a lower final concentration.
-
Increase the percentage of DMSO: While it is generally desirable to keep the final DMSO concentration low to avoid solvent effects on cells, a slightly higher percentage (e.g., 0.5% to 1%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a co-solvent or surfactant: For in vivo studies, formulations often include co-solvents like PEG300 and surfactants like Tween-80 to improve solubility.[1] While not standard for in vitro assays, in specific circumstances, a low concentration of a biocompatible surfactant could be tested.
-
Vortex during dilution: When diluting the DMSO stock, add it dropwise to the aqueous buffer while vortexing to ensure rapid and uniform mixing. This can help prevent localized high concentrations that can lead to precipitation.
Q6: I am observing low potency or inconsistent results in my cell-based assays. Could this be related to solubility?
A6: Yes, poor solubility can lead to inaccurate concentrations and, consequently, inconsistent experimental results. If you suspect solubility issues are affecting your assay:
-
Visually inspect your working solution: Before adding the compound to your cells, carefully inspect the working solution for any signs of precipitation (e.g., cloudiness, visible particles).
-
Prepare fresh dilutions: Do not use working solutions that have been stored for extended periods, as the compound may precipitate over time. Prepare fresh dilutions from your DMSO stock for each experiment.
-
Sonication: Briefly sonicating the stock solution vial before making dilutions can help to redissolve any micro-precipitates that may have formed during storage.
Quantitative Solubility Data
| Solvent | Reported Solubility | Molar Concentration (approx.) |
| DMSO | 100 mg/mL[1] | 168.88 mM[1] |
| ≥29.6 mg/mL[2] | ≥50 mM | |
| 60 mg/mL (with sonication) | 101.33 mM | |
| Ethanol | 100 mg/mL[1] | 168.88 mM |
| Water | Insoluble[1] | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 592.13 g/mol ), you would need 5.92 mg.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, you would need 1 µL of the 10 mM stock solution.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the cell culture medium, add the calculated volume of the this compound stock solution dropwise.
-
Continue to vortex for a few seconds to ensure thorough mixing.
-
Use the freshly prepared working solution immediately for your experiment.
Visualizations
References
Technical Support Center: GSK-923295 and Non-Cancerous Cell Lines
Welcome to the technical support center for researchers utilizing GSK-923295. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the cytotoxic effects of this compound on non-cancerous cell lines. All information is presented in a clear question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on non-cancerous cell lines?
A1: While this compound is a potent inhibitor of CENP-E and demonstrates significant anti-proliferative effects against a wide range of cancer cell lines, its cytotoxic impact on non-cancerous cells is notably lower. Studies have shown that non-malignant cells are significantly more resistant to this compound compared to their cancerous counterparts.[1] For instance, the IC50 value for the non-cancerous mouse liver cell line, AML12, is in the micromolar range, which is substantially higher than the nanomolar concentrations effective against many cancer cell lines.[2]
Q2: I am observing unexpected levels of cytotoxicity in my non-cancerous control cell line. What could be the cause?
A2: Several factors could contribute to higher-than-expected cytotoxicity in non-cancerous cell lines:
-
High Proliferative Rate: this compound's mechanism of action targets mitotic cells.[2] Non-cancerous cell lines with a high proliferation rate will be more susceptible to the drug's effects. Ensure you are comparing your results to cells with a similar doubling time.
-
Cell Line Specific Sensitivity: While generally more resistant, specific non-cancerous cell lines may exhibit varying degrees of sensitivity. It is crucial to establish a baseline dose-response curve for your specific cell line.
-
Off-Target Effects at High Concentrations: At concentrations significantly exceeding the typical GI50 for cancer cells, off-target effects may become more pronounced, leading to increased cytotoxicity.
-
Experimental Conditions: Factors such as confluency, media composition, and duration of exposure can all influence the observed cytotoxicity. Consistency in your experimental setup is key.
Q3: What are the typical GI50/IC50 values for this compound in non-cancerous cell lines?
A3: Quantitative data on the cytotoxicity of this compound in a wide variety of non-cancerous cell lines is limited in publicly available literature. However, data from specific studies are summarized below. It is highly recommended that researchers establish their own dose-response curves for the specific non-cancerous cell lines used in their experiments.
Data on this compound Cytotoxicity in Non-Cancerous Cell Lines
The following tables summarize the available quantitative data on the cytotoxic effects of this compound in non-cancerous cell lines.
Table 1: Cytotoxicity of this compound in a Non-Cancerous Mouse Liver Cell Line
| Cell Line | Description | IC50 (µM) | Assay | Reference |
| AML12 | Non-cancerous mouse liver | 5.0 | Cell Counting Kit-8 | [2] |
Table 2: Comparative Sensitivity of Non-Malignant versus Malignant Breast Cell Lines to this compound
| Cell Line Type | Sensitivity to this compound | Reference |
| Non-malignant Breast | Very resistant | [1] |
| Malignant Breast (Basal Subtype) | Most sensitive | [1] |
Note: Specific GI50 values for the non-malignant breast cell lines were not detailed in the primary source, which only provided a qualitative comparison.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Cytotoxicity Assay in AML12 Mouse Liver Cells
-
Cell Line: AML12 (non-cancerous mouse liver cell line).
-
Treatment: Cells were treated with this compound at various concentrations.
-
Incubation: The cells were incubated for 24, 48, and 96 hours.
-
Assay: Cell proliferation was assessed using the Cell Counting Kit-8 (CCK-8) assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.[2]
Signaling Pathways and Experimental Workflow
Mechanism of Action of this compound
This compound is an allosteric inhibitor of the mitotic kinesin CENP-E. Its mechanism of action disrupts the normal process of mitosis, leading to cell cycle arrest and subsequent apoptosis.
Caption: Mechanism of this compound leading to apoptosis.
General Experimental Workflow for Cytotoxicity Testing
The following diagram outlines a typical workflow for assessing the cytotoxicity of this compound in a cell line.
Caption: Workflow for assessing this compound cytotoxicity.
References
Technical Support Center: Interpreting GSK-923295-Induced Cellular Phenotypes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret the cellular phenotypes induced by GSK-923295, a potent and selective allosteric inhibitor of the mitotic kinesin CENP-E.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a special, allosteric inhibitor of the centromere-associated protein-E (CENP-E) kinesin motor's ATPase activity.[1] CENP-E is a crucial motor protein for the proper alignment of chromosomes at the metaphase plate during mitosis.[3] By inhibiting CENP-E, this compound stabilizes the interaction of the CENP-E motor domain with microtubules, which prevents the release of inorganic phosphate.[1][4] This disruption of CENP-E function leads to the failure of chromosomes to align correctly, activating the spindle assembly checkpoint (SAC), which in turn causes a prolonged mitotic arrest and can ultimately lead to apoptosis (cell death).[5][6][7]
Q2: What is the expected cellular phenotype after treating cells with this compound?
A2: Treatment of asynchronous cultured cells with this compound typically results in a significant delay in the cell cycle during mitosis.[4] The characteristic morphological phenotype includes the formation of a bipolar spindle where the majority of chromosomes are positioned at the spindle midzone, but several chromosomes are clustered near the spindle poles.[4] This leads to an increase in the mitotic index, with cells arrested in a prometaphase-like state.[5][8] At later time points, an increase in apoptotic bodies may be observed.[4]
Q3: Is the effect of this compound reversible?
A3: Yes, the inhibitory effect of this compound on CENP-E is reversible. Following washout of the inhibitor, chromosome alignment can recover, and cells can proceed through anaphase, indicating that CENP-E function is restored.[8]
Q4: What is the typical concentration range and treatment duration for this compound in cell culture experiments?
A4: The optimal concentration and duration of treatment are cell-line dependent. However, a concentration of 50 nM this compound for 2-4 hours is sufficient to induce a potent chromosome misalignment phenotype in cell lines such as HeLa and DLD-1.[8] For growth inhibition assays, a 72-hour continuous exposure is often used.[4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experiment.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Low Mitotic Index Observed | - this compound concentration is too low.- Insufficient treatment time.- Cell line is resistant to the inhibitor. | - Perform a dose-response experiment to determine the optimal concentration.- Increase the duration of the treatment (e.g., 8-24 hours).- Check the literature for the sensitivity of your cell line or try a different cell line. |
| High Cell Death at Early Time Points | - this compound concentration is too high.- Cell line is highly sensitive. | - Reduce the concentration of this compound.- Perform a time-course experiment to identify the optimal window for observing mitotic arrest before widespread apoptosis. |
| No Chromosome Misalignment Observed | - Suboptimal immunofluorescence protocol.- this compound was not active. | - Optimize your immunofluorescence protocol, ensuring proper fixation, permeabilization, and antibody concentrations.- Verify the activity of your this compound stock. Consider purchasing from a reputable supplier. |
| Variability in Phenotype Between Experiments | - Inconsistent cell density at the time of treatment.- Variation in this compound concentration or treatment time. | - Ensure consistent cell seeding density and confluency before starting the experiment.- Prepare fresh dilutions of this compound for each experiment and ensure accurate timing of treatments. |
Quantitative Data
Table 1: Growth Inhibitory Activity of this compound in Various Cancer Cell Lines
The following table summarizes the half-maximal growth inhibitory concentrations (GI50) of this compound in a panel of human cancer cell lines after 72 hours of continuous exposure.
| Cell Line | Cancer Type | GI50 (nM) |
| SW48 | Colon | 17.2 |
| RKO | Colon (BRAF mutant) | 55.6 |
| SW620 | Colon (KRAS mutant) | 42 |
| HCT116 | Colon (KRAS mutant) | 51.9 |
| SKOV-3 | Ovarian | 22 |
| Colo205 | Colon | 22 |
| HCC1954 | Breast | 27 |
| Various | Neuroblastoma (average of 19 lines) | 41 |
| Various | Pediatric Preclinical Testing Program (median of 23 lines) | 27 |
Data compiled from multiple sources.[1][2][4][9]
Table 2: Quantification of Mitotic Arrest in HeLa Cells Treated with 50 nM this compound
This table shows the percentage of HeLa cells in different phases of mitosis after treatment with 50 nM this compound for 4 hours.
| Mitotic Phase | Control Population (%) | This compound Treated (%) |
| Prophase | 12 | >95 (as Prometaphase) |
| Prometaphase | 21 | >95 |
| Metaphase | 29 | ~0 |
| Anaphase | 38 | ~0 |
Data adapted from a study by Loges et al.[8]
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of cells treated with this compound.
-
Cell Treatment: Plate cells at an appropriate density and treat with the desired concentration of this compound or vehicle control for the specified duration.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension at 600 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet gently in ice-cold 70% ethanol while vortexing slowly to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells at 1000 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample and analyze the DNA content to determine the percentage of cells in G1, S, and G2/M phases.
Immunofluorescence for Mitotic Spindle and Chromosome Alignment
This protocol allows for the visualization of the mitotic spindle and chromosome alignment in cells treated with this compound.
-
Cell Plating: Plate cells on coverslips in a petri dish and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound or vehicle control.
-
Pre-extraction and Fixation:
-
Briefly pre-extract the cells with a buffer containing 100 mM PIPES, 1 mM MgCl₂, 0.1 mM CaCl₂, and 0.1% Triton X-100 for 90 seconds.
-
Fix the cells with 4% formaldehyde in PEM buffer for 10 minutes.
-
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS (PBST).
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 3% BSA in PBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against tubulin (to visualize the spindle) and a kinetochore marker like Bub1 overnight at 4°C.
-
Washing: Wash the cells three times with PBST.
-
Secondary Antibody Incubation: Incubate the cells with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
DNA Staining: Stain the DNA with a suitable dye like DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK923295 | CENP-E inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound | CAS:1088965-37-0 | フナコシ [funakoshi.co.jp]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Discovery of the First Potent and Selective Inhibitor of Centromere-Associated Protein E: GSK923295 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Initial testing of the CENP-E inhibitor GSK923295A by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK-923295 half-life in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK-923295 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected half-life of this compound in cell culture media?
A1: The half-life of this compound in cell culture media has not been specifically reported in the literature. However, the terminal elimination half-life in humans is approximately 9-11 hours[1][2]. The stability of this compound in your specific cell culture conditions (e.g., media type, serum concentration, cell type) can be determined empirically. For a detailed protocol, please refer to the "Experimental Protocols" section below.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective allosteric inhibitor of the Centromere-Associated Protein E (CENP-E) kinesin motor ATPase.[3] By inhibiting CENP-E, this compound disrupts the proper alignment of chromosomes at the metaphase plate during mitosis. This leads to the activation of the spindle assembly checkpoint (SAC), causing a prolonged mitotic arrest and subsequent cell death (apoptosis).[3][4][5][6]
Q3: What are the typical working concentrations for this compound in cell culture?
A3: The effective concentration of this compound can vary depending on the cell line and the duration of exposure. In vitro studies have shown a wide range of growth inhibitory (GI50) values, with a median GI50 of 32 nM across 237 tumor cell lines.[3] A common starting concentration for in vitro experiments is 50 nM, which has been shown to induce a potent chromosome misalignment phenotype in cell lines like HeLa and DLD-1 within a few hours.[4]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO. For in vitro testing, a stock solution can be prepared in DMSO and then further diluted in your cell culture media to the desired working concentration.[7] It is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Inconsistent IC50 values between experiments. | Cell density variations. | Ensure consistent cell seeding density for all experiments. The effective inhibitor concentration per cell can be affected by the initial number of cells. |
| Different incubation times. | Use a consistent incubation time for all assays. Longer exposure times may lead to lower IC50 values. | |
| Cell passage number. | Use cells within a consistent and limited passage number range to minimize genetic drift and variability in response. | |
| Observed cell viability is greater than 100% at low inhibitor concentrations. | Hormesis effect or experimental artifact. | This can sometimes be observed and may indicate a stimulatory effect at very low doses. Ensure proper background subtraction and normalization to vehicle controls. |
| High variability between technical replicates. | Pipetting errors or uneven cell distribution. | Use calibrated pipettes and ensure a single-cell suspension when plating to avoid clumping. Proper mixing of reagents is also crucial. |
| "Edge effect" in multi-well plates. | To minimize evaporation from the outer wells, fill the perimeter wells with sterile PBS or media without cells. | |
| No observable effect on cell viability despite in vitro kinase assay potency. | Poor cell permeability. | Assess the physicochemical properties of the compound that influence membrane permeability. |
| Active efflux from cells by transporters. | Consider using cell lines with known expression levels of efflux pumps or using efflux pump inhibitors as controls. | |
| Compound instability in cell culture media. | Determine the stability of this compound in your specific media and under your experimental conditions (see protocol below). |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| Colo205 | Colon | 22 |
| SKOV-3 | Ovarian | 22 |
| HCC1954 | Breast | 27 |
| Median of 237 cell lines | Various | 32 |
Data compiled from various in vitro studies.[3]
Experimental Protocols
Protocol for Determining the Half-Life of this compound in Cell Culture Media
This protocol outlines a method to determine the stability and half-life of this compound in a specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid (for mobile phase)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
HPLC-MS system
Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.
-
Spike Media: Dilute the this compound stock solution into pre-warmed cell culture medium to your desired final concentration (e.g., 1 µM). Prepare enough volume for all time points.
-
Time Course Incubation:
-
Dispense the this compound-containing medium into multiple wells of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), collect samples from the wells. The t=0 sample should be collected immediately after spiking.
-
-
Sample Preparation for HPLC-MS:
-
For each time point, precipitate proteins from the media sample by adding 3 volumes of cold acetonitrile.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for HPLC-MS analysis.
-
-
HPLC-MS Analysis:
-
Develop an HPLC-MS method to quantify the concentration of this compound. This will involve optimizing the mobile phase, gradient, and mass spectrometry parameters for the parent compound.
-
Run the prepared samples on the HPLC-MS system.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound to quantify the amount remaining at each time point.
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t1/2) by fitting the data to a first-order decay model.
-
Visualizations
Signaling Pathway of CENP-E Inhibition by this compound
Caption: Mechanism of action of this compound in inhibiting the CENP-E signaling pathway.
Experimental Workflow for Determining this compound Half-Life
Caption: Workflow for determining the half-life of this compound in cell culture media.
References
- 1. Discovery of the First Potent and Selective Inhibitor of Centromere-Associated Protein E: GSK923295 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-time-in-human study of GSK923295, a novel antimitotic inhibitor of centromere-associated protein E (CENP-E), in patients with refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Initial Testing of the CENP-E Inhibitor GSK923295Aby the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing GSK-923295 toxicity in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the CENP-E inhibitor, GSK-923295, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a first-in-class, specific, and allosteric inhibitor of the centromere-associated protein-E (CENP-E) kinesin motor protein.[1][2] CENP-E is essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[3] By inhibiting CENP-E's ATPase activity, this compound stabilizes the interaction of the CENP-E motor domain with microtubules.[1][2] This prevents the chromosomes from aligning correctly, leading to a prolonged mitotic arrest due to the activation of the spindle assembly checkpoint, which ultimately results in apoptotic cell death in cancer cells.[3][4]
Q2: What are the reported advantages of targeting CENP-E with this compound compared to traditional microtubule-targeting agents?
A2: Traditional microtubule-targeting agents, such as taxanes and vinca alkaloids, can cause significant side effects like peripheral neuropathy by affecting microtubules in non-dividing cells like neurons.[5] Because CENP-E's function is specific to mitosis, inhibitors like this compound are designed to selectively target proliferating cells.[6] Clinical data for this compound in humans has shown a low incidence of neuropathy.[5][7] This suggests a potential for a better safety profile, particularly concerning neurotoxicity, in preclinical animal models as well.
Q3: In which tumor models has this compound shown preclinical efficacy?
A3: this compound has demonstrated a broad spectrum of antitumor activity in various human tumor xenograft models grown in mice. Efficacy has been reported in models of colon, breast, ovarian, and lung tumors, among others.[8] Specifically, it has produced tumor regressions in a Colo-205 colon carcinoma xenograft model.[1][9] The Pediatric Preclinical Testing Program (PPTP) also found significant activity against a range of pediatric solid tumor models, including Ewing sarcoma, rhabdoid, and rhabdomyosarcoma xenografts.[10][11]
Troubleshooting Guide
Issue 1: Excessive Toxicity or Animal Mortality Observed
Researchers may encounter unexpected toxicity, especially when using this compound in new models.
| Potential Cause | Troubleshooting Steps |
| Model-Specific Sensitivity | Different animal models, particularly those for hematological malignancies, may exhibit higher sensitivity. For instance, excessive toxicity (64.4% mortality) was seen in acute lymphoblastic leukemia (ALL) xenografts in NOD/SCID mice at 125 mg/kg, a dose well-tolerated in solid tumor models (5.2% mortality).[10] Action: Consider reducing the dose for sensitive models. A dose-finding study is recommended for any new animal model. |
| Dosing Schedule | The administration schedule can significantly impact tolerability. |
| Vehicle or Formulation Issues | The vehicle used for solubilizing and administering this compound could contribute to toxicity. |
| Off-Target Effects (less likely) | While this compound is selective, high concentrations could lead to off-target effects. |
Issue 2: Lack of Antitumor Efficacy in an Animal Model
If this compound is not producing the expected tumor growth inhibition, consider the following factors.
| Potential Cause | Troubleshooting Steps |
| Insufficient Dosing | The dose may be too low to achieve a therapeutic concentration in the tumor tissue. |
| Intrinsic Tumor Resistance | Some tumor types may be inherently resistant to CENP-E inhibition. The antiproliferative activity of this compound can vary significantly across different cancer cell lines.[9] |
| Pharmacokinetic Issues | The drug may not be reaching the tumor at sufficient concentrations or for a long enough duration. |
| Combination Therapy Potential | This compound may be more effective when combined with other agents. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vivo Efficacy and Toxicity of this compound in Mouse Models
| Animal Model | Tumor Type | Dose & Schedule | Efficacy Outcome | Toxicity Outcome | Reference |
| Mice with Colo-205 xenografts | Colon Carcinoma | 125 mg/kg (3 daily doses, 2 consecutive weeks) | 4/5 partial regressions, 1/5 complete regression | No detectable host toxicity up to 500 mg/kg | [1][9] |
| Mice with Colo-205 xenografts | Colon Carcinoma | 62.5 mg/kg (3 daily doses, 2 consecutive weeks) | Tumor-growth delay | Not specified | [1][9] |
| NOD/SCID Mice with ALL xenografts | Acute Lymphoblastic Leukemia | 125 mg/kg (i.p. daily, days 1-3 & 8-10) | Not evaluable due to toxicity | Excessive toxicity (64.4% mortality) | [10] |
| Mice with Solid Tumor xenografts | Various Pediatric Solid Tumors | 125 mg/kg (i.p. daily, days 1-3 & 8-10, repeated day 21) | Objective responses in 13 of 35 models | Well-tolerated (5.2% mortality) | [10][11] |
Table 2: Dose-Limiting Toxicities (DLTs) from Phase I Human Clinical Trial
| Toxicity (Grade 3) | Incidence |
| Fatigue | 5% (2/39 patients) |
| Increased AST | 2.5% (1/39 patients) |
| Hypokalemia | 2.5% (1/39 patients) |
| Hypoxia | 2.5% (1/39 patients) |
| Data from a first-in-human study with an MTD of 190 mg/m².[7][12] |
Experimental Protocols
Methodology for In Vivo Antitumor Activity Assessment in Xenograft Models
This protocol is a generalized summary based on published studies.[1][9][10]
-
Animal Model: Utilize immunodeficient mice (e.g., nude or NOD/SCID) appropriate for the xenograft model.
-
Tumor Implantation: Subcutaneously implant cultured human tumor cells (e.g., 5 x 10⁶ Colo-205 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.
-
Drug Preparation: Prepare this compound in a suitable vehicle. The specific vehicle formulation should be determined based on solubility and stability characteristics.
-
Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection). A reported schedule involved three consecutive daily doses for two consecutive weeks.[1][9] Another schedule was intraperitoneal administration on days 1-3 and 8-10, with the cycle repeated on day 21.[10]
-
Monitoring:
-
Tumor Volume: Measure tumors 2-3 times per week.
-
Body Weight: Monitor animal body weight as an indicator of general health and toxicity.
-
Clinical Signs: Observe animals for any signs of distress or toxicity.
-
-
Endpoint: The study may be concluded when tumors in the control group reach a maximum allowed size, or after a predetermined number of treatment cycles. Efficacy is evaluated based on tumor growth inhibition, partial regressions (PR), or complete regressions (CR).
Visualizations
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 4. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Time-Dependent CENP-E Inhibitor with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of the First Potent and Selective Inhibitor of Centromere-Associated Protein E: GSK923295 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Initial Testing of the CENP-E Inhibitor GSK923295Aby the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Initial testing of the CENP-E inhibitor GSK923295A by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. First-time-in-human study of GSK923295, a novel antimitotic inhibitor of centromere-associated protein E (CENP-E), in patients with refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: GSK-923295 vs. Taxol - Mechanisms of Action and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two distinct anti-mitotic agents: GSK-923295, a selective CENP-E inhibitor, and Taxol (paclitaxel), a microtubule-stabilizing agent. This document summarizes key experimental data, outlines detailed protocols for relevant assays, and visualizes the signaling pathways and experimental workflows.
Introduction
This compound and Taxol are both potent anti-cancer agents that disrupt mitosis, leading to cell cycle arrest and apoptosis. However, they achieve this through fundamentally different mechanisms. This compound targets a specific mitotic kinesin, CENP-E, which is crucial for chromosome congression. In contrast, Taxol targets the core structural components of the mitotic spindle, the microtubules themselves. Understanding these distinct mechanisms is critical for their clinical application, development of combination therapies, and overcoming drug resistance.
Mechanism of Action
This compound: Inhibition of the Mitotic Kinesin CENP-E
This compound is a first-in-class, allosteric inhibitor of the centromere-associated protein E (CENP-E) kinesin motor protein.[1][2] CENP-E is essential for the alignment of chromosomes at the metaphase plate during mitosis.[3]
The mechanism of action of this compound involves the following key steps:
-
Allosteric Inhibition: this compound binds to a site on the CENP-E motor domain that is distinct from the ATP and microtubule binding sites.[2]
-
Inhibition of ATPase Activity: This binding inhibits the microtubule-stimulated ATPase activity of CENP-E.[2][4]
-
Stabilization of CENP-E on Microtubules: By preventing ATP hydrolysis, this compound locks CENP-E in a conformation with high affinity for microtubules.[2]
-
Prevention of Chromosome Congression: The stabilized, non-functional CENP-E on microtubules prevents the proper movement and alignment of chromosomes at the metaphase plate.[5][6]
-
Mitotic Arrest and Apoptosis: The failure of chromosomes to align activates the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest and subsequent apoptotic cell death.[1][3]
Taxol: Stabilization of Microtubules
Taxol, a member of the taxane family of drugs, functions by stabilizing microtubules, which are dynamic polymers of α- and β-tubulin heterodimers that form the mitotic spindle.
The mechanism of action of Taxol involves:
-
Binding to β-Tubulin: Taxol binds to the β-tubulin subunit within the microtubule polymer.[7]
-
Promotion of Microtubule Assembly: It promotes the assembly of tubulin dimers into microtubules.
-
Inhibition of Depolymerization: Crucially, Taxol stabilizes microtubules by preventing their depolymerization.[8]
-
Disruption of Microtubule Dynamics: This hyper-stabilization disrupts the normal dynamic instability of microtubules, which is essential for the formation and function of the mitotic spindle.[9]
-
Mitotic Arrest and Apoptosis: The resulting dysfunctional mitotic spindle leads to the activation of the spindle assembly checkpoint, causing mitotic arrest and ultimately apoptosis.[10]
Quantitative Data Comparison
The following tables summarize key quantitative data comparing the in vitro efficacy of this compound and Taxol.
| Cell Line | Ploidy | This compound IC50 (nM) | Paclitaxel (Taxol) IC50 (nM) | Reference |
| HCT116 | Diploid | ~30 | ~2 | [4] |
| HCT116 | Tetraploid | ~10-20 | ~1-1.5 | [4] |
| hTERT-RPE1 | Diploid | ~40 | ~3 | [4] |
| hTERT-RPE1 | Tetraploid | ~20 | ~2 | [4] |
| RKO | Diploid | ~50 | ~2.5 | [4] |
| RKO | Tetraploid | ~20-30 | ~1.5-2 | [4] |
| DLD1 | Diploid | ~40 | ~2 | [4] |
| DLD1 | Tetraploid | ~20 | ~1 | [4] |
Table 1: Comparative IC50 Values of this compound and Paclitaxel in Diploid and Tetraploid Cell Lines. IC50 values were determined after a 72-hour drug exposure using a colorimetric cell proliferation assay.[4]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the IC50 values of this compound and Taxol.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and Taxol stock solutions (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound and Taxol in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Immunofluorescence for Mitotic Arrest
This protocol allows for the visualization and quantification of cells arrested in mitosis.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
This compound and Taxol
-
Paraformaldehyde (4% in PBS)
-
Triton X-100 (0.1% in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-phospho-histone H3 for mitotic cells)
-
Fluorescently labeled secondary antibody
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound or Taxol at the desired concentration for a specified time (e.g., 24 hours).
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA for 1 hour.
-
Antibody Staining: Incubate with the primary antibody overnight at 4°C, followed by incubation with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Stain with DAPI for 5 minutes.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantification: Count the percentage of mitotic cells (positive for phospho-histone H3) in multiple fields of view for each treatment condition.
Signaling Pathways and Experimental Workflow Diagrams
Caption: this compound inhibits CENP-E, leading to failed chromosome congression and mitotic arrest.
Caption: Taxol stabilizes microtubules by promoting polymerization and inhibiting depolymerization.
Caption: A generalized workflow for comparing the cellular effects of this compound and Taxol.
Conclusion
This compound and Taxol represent two distinct classes of anti-mitotic agents with different molecular targets and mechanisms of action. This compound offers a targeted approach by inhibiting the specific function of the CENP-E motor protein, while Taxol has a broader effect by directly stabilizing microtubules. The choice between these agents and their potential in combination therapies will depend on the specific cancer type, its genetic background, and potential resistance mechanisms. The provided data and protocols offer a framework for researchers to further investigate and compare these and other anti-mitotic compounds.
References
- 1. Update on the antitumor activity of paclitaxel in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Initial Testing (Stage 1) of the Tubulin Binding Agent Nanoparticle Albumin-Bound (nab) Paclitaxel (Abraxane®) by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial Testing of the CENP-E Inhibitor GSK923295Aby the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Albumin-bound paclitaxel in solid tumors: clinical development and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical Activity of Two Paclitaxel Nanoparticle Formulations After Intraperitoneal Administration in Ovarian Cancer Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CENP-E Inhibitors: GSK-923295 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Centromere-associated protein E (CENP-E) is a crucial kinesin-like motor protein involved in the intricate process of chromosome alignment during mitosis. Its essential role in cell division has made it an attractive target for the development of novel anti-cancer therapeutics. This guide provides a detailed comparison of GSK-923295, a first-in-class CENP-E inhibitor, with other notable inhibitors, focusing on their mechanism of action, potency, and effects in preclinical models.
Mechanism of Action: Targeting the Mitotic Machinery
CENP-E inhibitors disrupt the normal process of mitosis by interfering with the ATPase activity of the CENP-E motor domain.[1] This inhibition prevents the proper alignment of chromosomes at the metaphase plate, leading to the activation of the spindle assembly checkpoint (SAC), prolonged mitotic arrest, and ultimately, apoptosis in rapidly dividing cancer cells.[2][3]
This compound is a potent, allosteric inhibitor of CENP-E's ATPase activity.[4][5] It functions in an ATP-uncompetitive manner, meaning it binds to the CENP-E-microtubule complex and stabilizes it, thereby inhibiting the release of inorganic phosphate and locking the motor domain onto the microtubule.[4] This mechanism effectively halts the motor function of CENP-E, leading to chromosome misalignment.[3][4]
PF-2771 is another selective, non-competitive inhibitor of CENP-E.[2] Similar to this compound, it targets the motor activity of CENP-E, resulting in chromosome congression defects and mitotic arrest.[2]
Quantitative Performance Comparison
The following table summarizes the available quantitative data for this compound and PF-2771. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in experimental conditions.
| Inhibitor | Target | Potency (Kᵢ) | Potency (IC₅₀) | Cell Growth Inhibition (GI₅₀) |
| This compound | Human CENP-E | 3.2 ± 0.2 nM[4] | - | 12 nM to >10,000 nM (across 237 cell lines)[4] |
| PF-2771 | Human CENP-E | - | 16.1 ± 1.2 nM[2] | Varies by cell line |
Experimental Data and Protocols
Biochemical Potency: Microtubule-Stimulated ATPase Assay
The potency of CENP-E inhibitors is typically determined using a microtubule-stimulated ATPase activity assay. This assay measures the rate of ATP hydrolysis by the CENP-E motor domain in the presence of microtubules.
Generalized Experimental Protocol:
-
Reaction Mixture Preparation: A reaction buffer containing purified recombinant human CENP-E motor domain, taxol-stabilized microtubules, and ATP is prepared. A typical buffer composition is 20 mM PIPES-KOH (pH 6.8), 3.0 mM MgCl₂, 3.0 mM KCl, 1.0 mM EGTA, 1.0 mM DTT, 0.01% (w/v) Brij-35, and 0.2% (w/v) bovine serum albumin.[6]
-
Inhibitor Addition: The CENP-E inhibitors (this compound or PF-2771) are added to the reaction mixture at varying concentrations.
-
Incubation: The reaction is incubated at room temperature for a defined period, typically 60 minutes.[6]
-
Phosphate Detection: The amount of inorganic phosphate released from ATP hydrolysis is quantified. This can be achieved using a malachite green-based colorimetric assay or a radioactive assay using [γ-³²P]ATP.
-
Data Analysis: The rate of ATP hydrolysis is plotted against the inhibitor concentration to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Cellular Activity: Mitotic Arrest and Cell Viability Assays
The cellular effects of CENP-E inhibitors are assessed by measuring their ability to induce mitotic arrest and inhibit cell proliferation.
Generalized Experimental Protocol for Mitotic Arrest:
-
Cell Culture: Cancer cell lines (e.g., HeLa, DLD-1) are cultured in appropriate media.[3]
-
Inhibitor Treatment: Cells are treated with varying concentrations of the CENP-E inhibitor (e.g., 50 nM this compound) for a specific duration (e.g., 2-4 hours).[3]
-
Immunofluorescence Staining: Cells are fixed and stained with antibodies against markers of mitosis (e.g., phospho-histone H3) and cellular structures like microtubules (α-tubulin) and chromosomes (DAPI).[3]
-
Microscopy and Analysis: The percentage of cells in mitosis (mitotic index) is quantified by fluorescence microscopy. Cells are examined for characteristic phenotypes of CENP-E inhibition, such as bipolar spindles with misaligned chromosomes.[3]
Generalized Experimental Protocol for Cell Viability:
-
Cell Seeding: Cancer cells are seeded in 96-well plates.
-
Inhibitor Treatment: After allowing the cells to adhere, they are treated with a range of inhibitor concentrations.
-
Incubation: Cells are incubated for a prolonged period, typically 72 hours.[4]
-
Viability Assessment: Cell viability is measured using assays such as the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.[6]
-
Data Analysis: The cell viability data is used to calculate the GI₅₀ (concentration for 50% growth inhibition).
In Vivo Efficacy: Xenograft Tumor Models
The anti-tumor activity of CENP-E inhibitors is evaluated in vivo using xenograft models, where human tumor cells are implanted into immunocompromised mice.
Generalized Experimental Protocol for this compound:
-
Tumor Implantation: Human tumor cells (e.g., colon cancer cell line Colo205) are subcutaneously injected into nude mice.[4]
-
Inhibitor Administration: Once tumors reach a palpable size, mice are treated with this compound, typically administered intraperitoneally. A common dosing schedule is daily injections for several days, followed by a break, and then another cycle of injections.[4]
-
Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.
-
Efficacy Evaluation: The anti-tumor efficacy is assessed by comparing the tumor growth in the treated group to a vehicle-treated control group. Tumor regression is a key endpoint.[4]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed for biomarkers of CENP-E inhibition, such as an increased mitotic index.[4]
Signaling Pathway and Experimental Workflow
CENP-E Signaling Pathway in Mitosis
CENP-E plays a critical role in the spindle assembly checkpoint (SAC), a surveillance mechanism that ensures accurate chromosome segregation. It interacts with and activates the mitotic checkpoint kinase BubR1 at unattached kinetochores. This activation is crucial for the generation of the "wait-anaphase" signal that prevents premature sister chromatid separation.
References
- 1. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]
- 2. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A Novel Time-Dependent CENP-E Inhibitor with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Guide to GSK-923295: A CENP-E Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the clinical trial results and patient response for GSK-923295, a first-in-class inhibitor of Centromere-associated protein E (CENP-E). The performance of this compound is compared with other mitotic inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a potent and selective allosteric inhibitor of the CENP-E kinesin motor protein, a critical component of the mitotic machinery.[1][2][3] By inhibiting CENP-E's ATPase activity, this compound stabilizes the interaction of CENP-E with microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2] Preclinical studies have demonstrated its broad anti-tumor activity across a range of cell lines and in vivo xenograft models.[2][4] A first-in-human Phase I clinical trial (NCT00788624) has established its safety profile, maximum tolerated dose (MTD), and pharmacokinetics in patients with advanced solid tumors.[5][6][7] While demonstrating a favorable safety profile with limited neurotoxicity, its single-agent efficacy in a broad patient population was modest. This guide provides a detailed comparison of this compound with other mitotic inhibitors that have been evaluated in clinical trials, specifically targeting the kinesin spindle protein (KSP/Eg5).
Mechanism of Action: CENP-E Inhibition
Centromere-associated protein E (CENP-E) is a kinesin-like motor protein that plays a crucial role in chromosome congression to the metaphase plate and in the satisfaction of the spindle assembly checkpoint (SAC).[8][9] this compound acts as an allosteric inhibitor of the CENP-E motor domain's ATPase activity.[2] This inhibition locks CENP-E in a state of high affinity for microtubules, preventing its motor function and leading to the misalignment of chromosomes during mitosis.[2] This failure to achieve proper chromosome alignment activates the SAC, causing a prolonged mitotic arrest and ultimately leading to apoptotic cell death in cancer cells.[10][11]
Signaling Pathway of CENP-E in Mitosis and its Inhibition by this compound
Caption: CENP-E pathway and this compound inhibition.
Clinical Trial Data: this compound
The primary clinical evaluation of this compound was a Phase I, first-in-human, open-label, dose-escalation study (NCT00788624) in adult patients with refractory solid tumors.[5][6][7]
Patient Demographics and Trial Design
A total of 39 patients with advanced solid tumors were enrolled in the study.[5][6][7] The trial employed a dose-escalation design to determine the maximum tolerated dose (MTD), safety, and pharmacokinetics of this compound.[5][6][7] The drug was administered as a 1-hour intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[12]
| Patient Characteristics | Value |
| Number of Patients | 39[5][6][7] |
| Age Range | Not specified in detail |
| Tumor Types | Advanced solid tumors[5][6][7] |
| Prior Therapies | Refractory to standard treatments[5][6][7] |
Safety and Tolerability
This compound was generally well-tolerated. The MTD was determined to be 190 mg/m².[5][6][7] Dose-limiting toxicities (DLTs) were primarily Grade 3 and included fatigue, increased AST, hypokalemia, and hypoxia.[5][6][7]
| Adverse Events (All Grades) | Frequency |
| Fatigue | 33%[5][6][7] |
| Diarrhea | 31%[5][6][7] |
| Nausea | 21%[5][6][7] |
| Vomiting | 18%[5][6][7] |
| Neutropenia | 13%[5][6][7] |
Notably, neurotoxicity, a common side effect of other anti-mitotic agents like taxanes, was minimal, with only two reports of neuropathy.[5][6][7] No instances of mucositis or alopecia were reported.[5][6][7]
Pharmacokinetics
This compound exhibited dose-proportional pharmacokinetics and did not accumulate with weekly administration.[5][6][7] The mean terminal elimination half-life was 9-11 hours.[5][6][7]
Efficacy and Patient Response
The anti-tumor activity of single-agent this compound in this heavily pre-treated patient population was modest. One patient with urothelial carcinoma experienced a durable partial response at the 250 mg/m² dose level.[5][6][7]
| Response | Number of Patients (Percentage) |
| Partial Response (PR) | 1 (2.6%)[5][6][7] |
| Stable Disease (SD) | Not explicitly quantified across all patients |
| Progressive Disease (PD) | Not explicitly quantified across all patients |
Comparison with Other Mitotic Inhibitors
For a comprehensive evaluation, this compound is compared with inhibitors of the kinesin spindle protein (KSP/Eg5), another key motor protein in mitosis. Ispinesib and Filanesib (ARRY-520) are two such inhibitors that have undergone clinical investigation.
| Feature | This compound (CENP-E Inhibitor) | Ispinesib (KSP Inhibitor) | Filanesib (ARRY-520) (KSP Inhibitor) |
| Target | CENP-E[1][2][3] | KSP (Eg5)[1] | KSP (Eg5)[13][14] |
| Mechanism | Stabilizes CENP-E/microtubule interaction, causes chromosome misalignment[2] | Induces monopolar spindles[1] | Induces monopolar spindles[13] |
| Phase I MTD | 190 mg/m² (weekly x3 every 4 wks)[5][6] | 10 mg/m² (with docetaxel)[1] | 2.50 mg/m²/cycle (Day 1 of 3-wk cycle or Days 1&2 of 2-wk cycle)[13] |
| Dose-Limiting Toxicities | Fatigue, increased AST, hypokalemia, hypoxia[5][6][7] | Neutropenia, febrile neutropenia[1] | Neutropenia, febrile neutropenia, mucosal inflammation[15] |
| Common Adverse Events | Fatigue, diarrhea, nausea, vomiting[5][6][7] | Neutropenia[1] | Cytopenias[15] |
| Neurotoxicity | Minimal (2 reports)[5][6][7] | Not significant[16] | Not observed[13] |
| Single Agent Efficacy (Solid Tumors) | 1 PR in urothelial carcinoma[5][6][7] | 9% ORR in metastatic breast cancer[1] | Stable disease in 18% of patients[13] |
Preclinical Experimental Protocols
The following section outlines a typical experimental workflow for evaluating the in vivo anti-tumor activity of a compound like this compound.
In Vivo Xenograft Tumor Growth Assay
This protocol describes the establishment of human tumor xenografts in immunodeficient mice and the subsequent assessment of anti-tumor efficacy of a test compound.
Caption: Workflow for in vivo xenograft studies.
Detailed Steps:
-
Cell Culture: Human cancer cell lines (e.g., A549) are cultured in appropriate media and conditions until they reach a logarithmic growth phase.[17]
-
Cell Harvest and Preparation: Cells are harvested, washed, and resuspended in a suitable vehicle like PBS, often mixed with Matrigel to enhance tumor take and growth.[17][18]
-
Implantation: A specific number of cells (e.g., 5 x 10⁶) are subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude mice).[19][20]
-
Tumor Growth Monitoring: Tumor growth is monitored regularly using calipers to measure tumor dimensions. Tumor volume is calculated using the formula: (width² x length) / 2.[19]
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.[21]
-
Treatment Administration: The test compound (e.g., this compound) is administered according to a predefined dose and schedule. A vehicle control is administered to the control group.[22]
-
Continued Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) throughout the study.[19]
-
Euthanasia: Mice are euthanized when tumors reach a maximum allowed size, or at the end of the study period.[21]
-
Tumor Excision and Analysis: Tumors are excised, weighed, and may be processed for histological or biomarker analysis.[23]
-
Data Analysis: The anti-tumor activity is assessed by comparing the tumor growth in the treated groups to the control group. Metrics such as tumor growth inhibition (TGI) are calculated.[17]
Conclusion
This compound represents a novel class of anti-mitotic agents targeting CENP-E. The first-in-human Phase I trial demonstrated a manageable safety profile with minimal neurotoxicity, a significant advantage over traditional microtubule-targeting agents. However, its single-agent efficacy in a broad, heavily pre-treated cancer patient population was limited.
Compared to KSP inhibitors like ispinesib and filanesib, this compound shows a different safety profile, with less myelosuppression but a unique set of dose-limiting toxicities. The modest single-agent activity of these novel mitotic inhibitors in solid tumors suggests that future development may lie in combination therapies or in patient populations selected based on specific biomarkers. Further research is warranted to identify predictive biomarkers for sensitivity to CENP-E inhibition and to explore rational combination strategies to enhance its therapeutic potential.
References
- 1. A phase I trial of ispinesib, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Discovery of the First Potent and Selective Inhibitor of Centromere-Associated Protein E: GSK923295 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytokinetics, Inc. Announces Non-Clinical Data Relating to this compound Presented at the 2009 Annual Meeting of the American Society of Clinical Oncology - BioSpace [biospace.com]
- 5. First-time-in-human study of GSK923295, a novel antimitotic inhibitor of centromere-associated protein E (CENP-E), in patients with refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First-time-in-human study of GSK923295, a novel antimitotic inhibitor of centromere-associated protein E (CENP-E), in patients with refractory cancer | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]
- 9. The kinetochore proteins CENP-E and CENP-F directly and specifically interact with distinct BUB mitotic checkpoint Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. A Phase 1 and 2 study of Filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 19. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 21. researchgate.net [researchgate.net]
- 22. Initial Testing of the CENP-E Inhibitor GSK923295Aby the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cccells.org [cccells.org]
Biomarkers for GSK-923295 Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK-923295, a first-in-class inhibitor of the mitotic kinesin CENP-E, with other anti-mitotic agents. We present supporting experimental data on biomarkers for sensitivity, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction to this compound
This compound is a potent and selective allosteric inhibitor of the centromere-associated protein E (CENP-E), a kinesin motor protein essential for the proper alignment of chromosomes during mitosis. By inhibiting the ATPase activity of CENP-E, this compound disrupts the mitotic spindle checkpoint, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1] Preclinical studies have demonstrated its broad-spectrum antitumor activity across various cancer cell lines and xenograft models.[1][2] A Phase I clinical trial in patients with refractory solid tumors established a maximum tolerated dose (MTD) and showed preliminary signs of efficacy, including a durable partial response in a patient with urothelial carcinoma.[3][4]
Biomarkers for this compound Sensitivity
Emerging preclinical data suggests that the sensitivity of cancer cells to this compound may be predicted by specific molecular characteristics.
c-MYC Amplification
Amplification of the c-MYC oncogene has been identified as a potential predictive biomarker for sensitivity to this compound. In a screen of over 300 human cancer cell lines, high-level c-MYC amplification was associated with increased sensitivity to the CENP-E inhibitor. This finding suggests that tumors with this genetic alteration may be more susceptible to the mitotic disruption induced by this compound.
Basal-Like Breast Cancer Subtype
Characterization of the sensitivity of a diverse group of malignant and nonmalignant breast-cancer cell lines to GSK923295 revealed that basal subtype breast-cancer cells were most sensitive, whereas nonmalignant cells are very resistant to GSK923295.[1] This intrinsic subtype of breast cancer, often characterized as triple-negative, represents a patient population that may derive particular benefit from treatment with this compound.
Performance Comparison with Alternative Anti-mitotic Agents
This compound's mechanism of action, targeting a specific mitotic kinesin, offers a potentially more targeted approach compared to traditional microtubule-destabilizing agents. Here, we compare its performance with two other anti-mitotic drugs: ispinesib (a KSP inhibitor) and vincristine (a microtubule inhibitor).
Preclinical Efficacy Comparison
The Pediatric Preclinical Testing Program (PPTP) has conducted comparative studies of GSK-923295A against other anti-mitotic agents.
Table 1: In Vitro Cytotoxicity of GSK-923295A and Ispinesib in Pediatric Cancer Cell Lines
| Cell Line Panel | GSK-923295A Median IC50 (nM) | Ispinesib Median IC50 (nM) |
| All PPTP cell lines | 27 | 4.1 |
| Acute Lymphoblastic Leukemia (ALL) | 18 | Not Reported |
| Neuroblastoma | 39 | Not Reported |
| Rhabdomyosarcoma | Not Reported | >1000 (for Rh18 cell line) |
Table 2: In Vivo Antitumor Activity of GSK-923295A vs. Vincristine in Solid Tumor Xenografts
| Parameter | GSK-923295A | Vincristine |
| Evaluable Solid Tumor Xenografts | 35 | 30 |
| Xenografts with Significant EFS Distribution Difference vs. Control | 32 of 35 | Not Reported |
| Objective Responses | 13 of 35 (including 9 Maintained Complete Responses and 3 Complete Responses) | Not Reported |
| Superiority in Head-to-Head Comparison | Superior in 10 of 30 models | Superior in 6 of 30 models |
EFS: Event-Free Survival. Data sourced from[2]
The data suggests that while ispinesib may be more potent in vitro, GSK-923295A demonstrates significant in vivo antitumor activity and shows a different spectrum of efficacy compared to vincristine, with notable superiority in Ewing sarcoma models.[2]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound targets CENP-E, a key protein in the mitotic checkpoint signaling pathway. Its inhibition leads to a cascade of events culminating in apoptosis.
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Workflow for Assessing this compound Sensitivity
A typical workflow to determine the sensitivity of cancer cells to this compound involves a series of in vitro and in vivo experiments.
Caption: Workflow for evaluating this compound sensitivity.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.[1][2]
-
Add 10-20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours.[7][8]
-
If using MTT, add 100 µL of solubilization solution to each well and incubate until the formazan crystals are dissolved.[7]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[8][9]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot for Mitotic Arrest Markers
Objective: To detect the induction of mitotic arrest by this compound through the analysis of key mitotic proteins.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-Cyclin B1
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse cells treated with this compound and control cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Histone H3 (Ser10) and Cyclin B1 overnight at 4°C.[1]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Reprobe the membrane with a loading control antibody to ensure equal protein loading.
Fluorescence In Situ Hybridization (FISH) for c-MYC Amplification
Objective: To detect and quantify the amplification of the c-MYC gene in tumor cells or cell lines.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections or cultured cells
-
Pretreatment reagents (e.g., xylene, ethanol series, protease)
-
c-MYC DNA probe (e.g., LSI MYC dual-color, break-apart probe)
-
Hybridization buffer
-
Wash buffers (e.g., SSC)
-
DAPI counterstain
-
Fluorescence microscope with appropriate filters
Protocol:
-
Deparaffinize and rehydrate FFPE tissue sections or fix cultured cells.
-
Perform enzymatic digestion (protease treatment) to allow probe penetration.[10]
-
Denature the cellular DNA and the c-MYC probe separately at a high temperature.
-
Apply the denatured probe to the slides and hybridize overnight in a humidified chamber.[10]
-
Perform stringent post-hybridization washes to remove non-specifically bound probes.
-
Counterstain the nuclei with DAPI.
-
Analyze the slides under a fluorescence microscope.
-
Score the number of c-MYC signals relative to a control probe (e.g., a chromosome 8 centromere probe) in a defined number of nuclei to determine the gene copy number and assess for amplification.[11]
Conclusion
This compound represents a targeted therapeutic strategy for cancers characterized by high mitotic activity. The identification of potential biomarkers such as c-MYC amplification and the basal-like breast cancer subtype offers a promising avenue for patient stratification and personalized medicine. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound and to validate these predictive biomarkers. This guide provides a foundational resource for researchers to design and execute studies aimed at further understanding and leveraging the therapeutic potential of CENP-E inhibition.
References
- 1. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initial Testing of the CENP-E Inhibitor GSK923295Aby the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-time-in-human study of GSK923295, a novel antimitotic inhibitor of centromere-associated protein E (CENP-E), in patients with refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Initial testing of the CENP-E inhibitor GSK923295A by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Initial Testing (Stage 1) of the Kinesin Spindle Protein Inhibitor Ispinesib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
GSK-923295: A Comparative Guide to its Selectivity for CENP-E
For Researchers, Scientists, and Drug Development Professionals
GSK-923295 is a potent and highly selective allosteric inhibitor of Centromere-associated protein E (CENP-E), a kinesin-7 motor protein crucial for chromosome alignment during mitosis.[1][2][3][4] Its specificity is a key attribute, minimizing off-target effects and associated toxicities. This guide provides a detailed comparison of this compound's selectivity for CENP-E over other kinesin motor proteins, supported by available experimental data and methodologies.
Selectivity Profile of this compound
This compound exhibits remarkable selectivity for CENP-E. In a screening panel against a diverse group of seven other human mitotic kinesins, this compound showed only minimal inhibitory activity, with less than 25% inhibition observed at a concentration of 50 μM.[5][6] This high degree of selectivity underscores its potential as a targeted therapeutic agent.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against CENP-E is in the low nanomolar range, highlighting its strong affinity for its target. In contrast, its activity against other kinesins is significantly weaker, demonstrating a clear selectivity window.
| Kinesin Target | Inhibitor | IC50 / Ki | Fold Selectivity vs. Other Kinesins |
| CENP-E | This compound | Ki = 3.2 nM [2][4][7] | >15,000 |
| KSP (Eg5) | This compound | > 50 μM[5][6] | - |
| Kif1A | This compound | > 50 μM[6] | - |
| MKLP1 | This compound | > 50 μM[6] | - |
| RabK6 | This compound | > 50 μM[6] | - |
| HSET (KifC1) | This compound | > 50 μM[6] | - |
| MCAK (Kif2C) | This compound | > 50 μM[6] | - |
| Kif4A | This compound | > 50 μM[6] | - |
Note: Fold selectivity is calculated based on the Ki for CENP-E and the concentration at which minimal inhibition was observed for other kinesins.
Experimental Protocols
The selectivity of this compound was determined by assessing its inhibitory effect on the microtubule-stimulated ATPase activity of a panel of purified kinesin motor domains. The following is a generalized protocol based on standard methods for determining kinesin inhibitor selectivity.
Kinesin ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by the kinesin motor domain in the presence of microtubules. The inhibition of this activity is a direct measure of the compound's potency.
Materials:
-
Purified recombinant human kinesin motor domains (CENP-E, KSP, Kif1A, MKLP1, RabK6, HSET, MCAK, Kif4A)
-
Paclitaxel-stabilized microtubules
-
Assay Buffer (e.g., 25 mM PIPES, pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ATP
-
This compound (or other test compounds) dissolved in DMSO
-
Phosphate detection reagent (e.g., Malachite Green) or a coupled enzyme system (pyruvate kinase/lactate dehydrogenase with NADH)
-
Microplate reader
Procedure:
-
Reaction Setup: Prepare a reaction mixture in a microplate containing the assay buffer, microtubules, and the respective kinesin enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a DMSO-only control (vehicle).
-
Initiation of Reaction: Initiate the ATPase reaction by adding a saturating concentration of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period.
-
Detection of Phosphate Release:
-
Malachite Green Assay: Stop the reaction and add Malachite Green reagent. The amount of inorganic phosphate released is proportional to the absorbance at ~620 nm.
-
NADH-Coupled Assay: The regeneration of ADP to ATP is coupled to the oxidation of NADH to NAD+, which is monitored by the decrease in absorbance at 340 nm in real-time.
-
-
Data Analysis: Determine the rate of ATP hydrolysis for each inhibitor concentration. Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 or Ki value.
Visualizations
Experimental Workflow for Kinesin Inhibitor Selectivity Screening
References
- 1. CENP-E forms a link between attachment of spindle microtubules to kinetochores and the mitotic checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kinetochore proteins CENP-E and CENP-F directly and specifically interact with distinct BUB mitotic checkpoint Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATPase Assays – Kinesin [sites.duke.edu]
- 4. This compound | GSK923295A | Kinesin Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 5. Discovery of the First Potent and Selective Inhibitor of Centromere-Associated Protein E: GSK923295 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eubopen.org [eubopen.org]
Validating the On-Target Effects of GSK-923295: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK-923295, a first-in-class allosteric inhibitor of Centromere Protein E (CENP-E), with alternative mitotic kinesin inhibitors. The content herein is designed to assist researchers in validating the on-target effects of this compound through detailed experimental protocols and comparative performance data.
Executive Summary
This compound is a potent and selective inhibitor of the CENP-E kinesin motor protein, a critical component of the mitotic machinery.[1] Inhibition of CENP-E's ATPase activity by this compound leads to the stabilization of the CENP-E motor domain's interaction with microtubules, ultimately causing chromosome misalignment, mitotic arrest, and subsequent apoptosis in cancer cells.[2] This guide details the experimental validation of these on-target effects and compares this compound's performance against other CENP-E inhibitors, such as PF-2771 and a compound from Takeda ("Compound-A"), as well as an inhibitor of a different mitotic kinesin, Ispinesib, which targets Kinesin Spindle Protein (KSP).
Comparative Performance of Mitotic Kinesin Inhibitors
The following tables summarize the key performance indicators of this compound and its alternatives, focusing on their inhibitory activity against their respective targets and their anti-proliferative effects on cancer cell lines.
Table 1: Comparison of Inhibitory Activity Against Target Kinesin
| Compound | Target | Mechanism of Action | Ki (nM) | IC50 (nM) |
| This compound | CENP-E | Allosteric, uncompetitive with ATP and microtubules[2] | 3.2 (human)[2] | - |
| PF-2771 | CENP-E | Non-competitive[3] | - | 16.1[3][4][5] |
| Compound-A (Takeda) | CENP-E | Time-dependent, ATP-competitive-like[6] | - | 3.6[7] |
| Ispinesib (SB-715992) | KSP (Eg5) | Allosteric, reversible[8] | 1.7 (Ki app)[8][9] | 0.5-4.1[8][10] |
Table 2: Comparison of Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line(s) | GI50 / EC50 / IC50 (nM) |
| This compound | Broad panel of 237 cell lines (median) | 32 (GI50)[11] |
| Colo205 (colon) | 22 (IC50)[12] | |
| SKOV-3 (ovarian) | 22 (IC50)[12] | |
| HCC1954 (breast) | 27 (GI50)[11] | |
| PF-2771 | Basal-like breast cancer cell lines | <100 (EC50)[4][13] |
| Normal/premalignant breast cell lines | >5000 (EC50)[4][13] | |
| Compound-A (Takeda) | HeLa (cervical) | 130 (GI50)[7] |
| Ispinesib (SB-715992) | Broad panel of 53 breast cell lines | 7.4 - 600[9] |
| Colo205 (colon) | 1.2 - 9.5 (IC50)[8][14] | |
| MDA-MB-468 (breast) | 19 (GI50)[10] | |
| BT-474 (breast) | 45 (GI50)[10] |
Experimental Protocols for On-Target Validation
To validate the on-target effects of this compound, a series of key experiments should be performed. Detailed protocols for these assays are provided below.
CENP-E ATPase Activity Assay
This biochemical assay directly measures the ability of this compound to inhibit the microtubule-stimulated ATPase activity of the CENP-E motor domain.
Materials:
-
Recombinant human CENP-E motor domain
-
Polymerized, taxol-stabilized microtubules
-
ATP
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
Assay buffer (e.g., 25 mM PIPES-KOH, pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
This compound and other inhibitors
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, microtubules, and the CENP-E motor domain in a 96-well plate.
-
Add varying concentrations of this compound or control compounds to the wells.
-
Initiate the reaction by adding a final concentration of ATP (e.g., 1 mM).
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Immunofluorescence Staining for Chromosome Alignment
This cell-based assay visualizes the primary cellular phenotype of CENP-E inhibition – the failure of chromosomes to align at the metaphase plate.
Materials:
-
Cancer cell line (e.g., HeLa, U2OS)
-
This compound and other inhibitors
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibodies: anti-α-tubulin (for microtubules), anti-CENP-A or another centromere marker
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for DNA counterstaining)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with this compound or control compounds for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with 3% BSA for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI.
-
Image the cells using a fluorescence microscope and quantify the percentage of mitotic cells with misaligned chromosomes.
Flow Cytometry for Cell Cycle Analysis
This high-throughput method quantifies the proportion of cells in different phases of the cell cycle, allowing for the detection of mitotic arrest induced by this compound.
Materials:
-
Cancer cell line
-
This compound and other inhibitors
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound or control compounds for 24-48 hours.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Gate the cell population to exclude debris and doublets.
-
Analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Apoptosis Assay (Annexin V/PI Staining)
This assay detects apoptosis, the ultimate fate of many cancer cells following prolonged mitotic arrest induced by this compound.
Materials:
-
Cancer cell line
-
This compound and other inhibitors
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound or control compounds for 48-72 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and the general experimental workflows for its validation.
Caption: CENP-E Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Validating this compound's On-Target Effects.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PF-2771 | CENP-E inhibitor | Probechem Biochemicals [probechem.com]
- 6. A Novel Time-Dependent CENP-E Inhibitor with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Studies on Centromere-Associated Protein-E (CENP-E) Inhibitors: 2. Application of Electrostatic Potential Map (EPM) and Structure-Based Modeling to Imidazo[1,2-a]pyridine Derivatives as Anti-Tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GSK923295 | CENP-E inhibitor | Probechem Biochemicals [probechem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Ispinesib | Apoptosis | Kinesin | KSP | TargetMol [targetmol.com]
Combination of CENP-E Inhibitor GSK-923295 and MEK Inhibitors Demonstrates Potent Synergistic Anti-Cancer Activity
A comprehensive analysis of preclinical data reveals that the combination of GSK-923295, a potent inhibitor of Centromere Protein E (CENP-E), with MEK inhibitors results in significant synergistic cytotoxicity across a range of cancer cell lines. This guide provides a detailed comparison of the synergistic effects, outlines the experimental methodologies employed, and illustrates the underlying signaling pathways.
The inhibition of the MEK/ERK signaling pathway has been shown to sensitize cancer cells to the anti-mitotic effects of this compound. This synergistic interaction leads to enhanced mitotic arrest and apoptosis in cancer cells, offering a promising therapeutic strategy for various malignancies, including neuroblastoma, lung, pancreatic, and colon cancers.[1][2] The level of ERK1/2 phosphorylation may serve as a potential biomarker for sensitivity to this combination therapy.[1][2]
Quantitative Analysis of Synergy
The synergistic effects of combining this compound with MEK inhibitors have been quantified using the Combination Index (CI), a widely accepted method for evaluating drug interactions. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Synergy in Neuroblastoma Cell Lines
In a study by Mayes et al., the combination of this compound with the MEK inhibitor CI-1040 was evaluated in three neuroblastoma cell lines. A fixed-ratio combination (1:0.64 of CI-1040 to this compound) was used, and synergy was observed in all tested cell lines.
| Cell Line | MEK Inhibitor | Combination Index (CI) | Interpretation |
| SK-N-FI | CI-1040 | < 1 | Synergistic |
| NB-1691 | CI-1040 | < 1 | Synergistic |
| NB-1771 | CI-1040 | < 1 | Synergistic |
| SK-N-FI (Sequential) | CI-1040 | < 1 | Moderately Synergistic |
Data sourced from Mayes et al., International Journal of Cancer, 2013.[2]
Synergy in Lung, Pancreatic, and Colon Cancer Cell Lines
The synergistic potential of this compound was further explored in combination with the MEK inhibitor GSK1120212 (Trametinib) in a panel of lung, pancreatic, and colon cancer cell lines. The combination was found to be synergistic at the 50% effective dose (ED₅₀) in all cell lines tested and at the 75% effective dose (ED₇₅) in all but two cell lines.
| Cancer Type | Cell Line | RAS/RAF Status | Synergy at ED₅₀ | Synergy at ED₇₅ |
| Lung | H2122 | KRAS Mutant | Yes | Yes |
| H2009 | KRAS Mutant | Yes | Yes | |
| H441 | KRAS Mutant | Yes | Yes | |
| H358 | KRAS Mutant | Yes | Yes | |
| A549 | KRAS Mutant | Yes | Yes | |
| H2030 | KRAS Mutant | Yes | No | |
| Calu-6 | KRAS Mutant | Yes | Yes | |
| H1792 | KRAS Mutant | Yes | Yes | |
| H23 | KRAS Mutant | Yes | Yes | |
| H1299 | NRAS Mutant | Yes | Yes | |
| H1395 | Wild-Type | Yes | Yes | |
| H1437 | Wild-Type | Yes | Yes | |
| H522 | Wild-Type | Yes | Yes | |
| H661 | Wild-Type | Yes | Yes | |
| Pancreatic | AsPC-1 | KRAS Mutant | Yes | Yes |
| Capan-1 | KRAS Mutant | Yes | Yes | |
| HPAF-II | KRAS Mutant | Yes | Yes | |
| MIA PaCa-2 | KRAS Mutant | Yes | Yes | |
| PANC-1 | KRAS Mutant | Yes | Yes | |
| SU.86.86 | KRAS Mutant | Yes | Yes | |
| YAPC | KRAS Mutant | Yes | No | |
| BxPC-3 | Wild-Type | Yes | Yes | |
| Colon | SW48 | Wild-Type | Yes | Yes |
| RKO | BRAF Mutant | Yes | Yes | |
| SW620 | KRAS Mutant | Yes | Yes | |
| HCT116 | KRAS Mutant | Yes | Yes |
Data sourced from Mayes et al., International Journal of Cancer, 2013.[2]
Experimental Protocols
The following methodologies were employed in the key studies evaluating the synergy between this compound and MEK inhibitors.
Cell Lines and Culture
A panel of human cancer cell lines, including neuroblastoma, lung, pancreatic, and colon carcinoma, were utilized. Cells were cultured in standard media supplemented with fetal bovine serum and maintained in a humidified incubator at 37°C with 5% CO₂.
Drug Combination Studies
For synergy analysis, cells were treated with either single agents (this compound or a MEK inhibitor) or a combination of both. In the studies with neuroblastoma cell lines, a fixed-ratio (1:0.64) combination of CI-1040 and this compound was used.[2] For the lung, pancreatic, and colon cancer cell lines, cells were treated with GSK1120212 in combination with this compound.[2]
Cell Viability and Apoptosis Assays
Cell viability was assessed using assays such as the CellTiter-Glo Luminescent Cell Viability Assay. Apoptosis was quantified by measuring caspase-3/7 activity using assays like the Caspase-Glo 3/7 Assay.[3] Flow cytometry analysis of Annexin V and propidium iodide staining was also used to determine the percentage of apoptotic cells.
siRNA Screen
To identify genes that sensitize neuroblastoma cells to this compound, a high-throughput siRNA library screen was performed. This screen targeted a range of genes in therapeutically relevant signaling pathways and identified ERK1 as a significant sensitizer to this compound-induced growth inhibition.[1]
Visualizing the Mechanism of Synergy
The synergistic interaction between this compound and MEK inhibitors is rooted in their distinct but complementary effects on cell cycle regulation and survival signaling.
References
- 1. Evaluation of Apoptosis Induction by Concomitant Inhibition of MEK, mTOR, and Bcl-2 in Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitogen-activated protein kinase (MEK/ERK) inhibition sensitizes cancer cells to centromere-associated protein E inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
GSK-923295: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of GSK-923295, a first-in-class allosteric inhibitor of the mitotic kinesin centromere-associated protein E (CENP-E).[1][2] The data presented is compiled from preclinical studies to offer a comprehensive overview of its performance, with comparisons to other antimitotic agents where available.
Mechanism of Action
This compound targets CENP-E, a kinesin motor protein essential for the alignment of chromosomes at the metaphase plate during mitosis.[3] By binding to an allosteric site on the CENP-E motor domain, this compound locks it in a microtubule-bound state, preventing ATP hydrolysis and inhibiting its motor function.[3][4] This disruption of chromosome congression activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and subsequent apoptotic cell death in cancer cells.[3][4]
In Vitro Efficacy
This compound demonstrates potent and broad-spectrum activity against a wide range of human cancer cell lines.
Biochemical and Cellular Potency
This compound is a highly potent inhibitor of human CENP-E ATPase activity. It exhibits strong growth inhibitory effects across numerous cancer cell lines, with a median GI50 value of 32 nM in a panel of 237 cell lines.[2]
| Parameter | Value | Species | Notes |
| Ki (ATPase Inhibition) | 3.2 ± 0.2 nM | Human | Uncompetitive with respect to ATP and microtubules.[4] |
| 1.6 ± 0.1 nM | Canine | ||
| Median GI50 | 32 nM | Human | Across a panel of 237 tumor cell lines.[2] |
| Average Growth IC50 | 41 nM | Human | In a panel of 19 neuroblastoma cell lines.[4] |
Selectivity
A key advantage of this compound is its high selectivity for CENP-E. In a panel of mitotic human kinesins, it showed minimal inhibitory activity (<25% at 50 µM) against other kinesins, suggesting a lower potential for off-target effects compared to less selective antimitotic agents like microtubule-targeting drugs.[5]
In Vivo Efficacy
This compound has demonstrated significant antitumor activity in various human tumor xenograft models in mice.
Monotherapy Efficacy
Treatment with this compound has resulted in tumor growth delay, stable disease, and even tumor regression in a variety of xenograft models.[6]
| Tumor Model | Dosing Regimen | Outcome |
| Colo205 (Colon) | 125 mg/kg, i.p., 3 days/week for 2 weeks | 4 Partial Regressions, 1 Complete Regression.[2] |
| H-460 (Lung) | 125 mg/kg, i.p., 3 days/week for 2 weeks | Objective Responses (Tumor Regression).[6] |
| A549 (Lung) | 125 mg/kg, i.p., 3 days/week for 2 weeks | Objective Responses (Tumor Regression).[6] |
| SKOV3 (Ovarian) | 125 mg/kg, i.p., 3 days/week for 2 weeks | Objective Responses (Tumor Regression).[6] |
| MCF-7 (Breast) | 125 mg/kg, i.p., 3 days/week for 2 weeks | Stable Disease.[6] |
| Pediatric Solid Tumors | 125 mg/kg, i.p., days 1-3 & 8-10, repeated day 21 | Objective responses in 13 of 35 xenografts, including 9 maintained complete responses.[7][8] |
Comparative In Vivo Efficacy: this compound vs. Paclitaxel
A direct comparison in a Colo205 colon carcinoma xenograft model showed that this compound induced significant tumor regression. While paclitaxel also produced regressions, this compound was noted to have no detectable host toxicity at doses up to 500 mg/kg, whereas paclitaxel was dosed at its maximum tolerated dose (MTD).[1][2]
| Agent | Dosing Regimen | Outcome (in 5 mice) |
| This compound | 125 mg/kg, i.p., 3 days/week for 2 weeks | 4 Partial Regressions, 1 Complete Regression.[2] |
| Paclitaxel | 30 mg/kg (MTD), i.v., q4dx3 | 2 Complete Regressions, 2 Partial Regressions.[1][2] |
Experimental Protocols
In Vitro Cell Proliferation Assay (GI50 Determination)
-
Cell Lines: A panel of 237 human tumor cell lines.
-
Drug Exposure: Cells were continuously exposed to this compound for 72 hours.
-
Method: The growth inhibitory activity (GI50) was determined using a Sulforhodamine B (SRB) assay.
-
Data Analysis: The GI50 value, the concentration causing a 50% reduction in the net protein increase, was calculated.[2]
In Vivo Tumor Xenograft Studies
-
Animal Model: Nude mice.
-
Tumor Implantation: Human tumor cell lines (e.g., Colo205) were implanted subcutaneously.
-
Drug Formulation: this compound was formulated in 4% N,N-dimethylacetamide (DMA)/Cremophor (50/50) at pH 5.6.
-
Drug Administration: this compound was administered intraperitoneally (i.p.) in two cycles of three daily injections separated by one week.
-
Efficacy Assessment: Tumor volumes were measured regularly to assess antitumor activity. Responses were categorized as tumor growth delay, stable disease, partial regression, or complete regression.[2]
Conclusion
This compound is a potent and selective inhibitor of CENP-E with broad-spectrum in vitro and in vivo antitumor activity. Its distinct mechanism of action, targeting a mitotic kinesin rather than microtubules, may offer a differentiated safety profile, potentially avoiding the neurotoxicity associated with taxanes.[5] The preclinical data strongly support the continued investigation of this compound as a therapeutic agent in oncology.
References
- 1. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of the First Potent and Selective Inhibitor of Centromere-Associated Protein E: GSK923295 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pnas.org [pnas.org]
- 8. First-time-in-human study of GSK923295, a novel antimitotic inhibitor of centromere-associated protein E (CENP-E), in patients with refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Mitotic Catastrophe: A Comparative Guide to GSK-923295 in Multidrug-Resistant Cancers
For researchers, scientists, and drug development professionals, the challenge of multidrug resistance (MDR) in cancer remains a critical hurdle. In the quest for novel therapeutic strategies, agents that circumvent common resistance mechanisms are of paramount importance. This guide provides a detailed comparison of GSK-923295, a first-in-class inhibitor of Centromere-Associated Protein E (CENP-E), with established chemotherapeutic agents—paclitaxel, doxorubicin, and vincristine—in the context of MDR cancer cells.
This compound offers a distinct mechanism of action by targeting a key protein in chromosome alignment during mitosis, leading to mitotic arrest and subsequent cell death.[1] Unlike traditional chemotherapeutics that are often substrates for efflux pumps like P-glycoprotein (P-gp), which is a common cause of MDR, this compound's novel target raises the possibility of its efficacy in resistant tumors. This guide synthesizes available preclinical data to objectively compare its performance against standard-of-care agents.
Comparative Efficacy in Multidrug-Resistant Cell Lines
The following tables summarize the 50% inhibitory concentration (IC50) values for this compound and comparator drugs in sensitive parental cell lines and their multidrug-resistant counterparts. The data highlights the differential sensitivity and the resistance factor (RF), calculated as the ratio of the IC50 in the resistant cell line to that in the sensitive parent line.
Table 1: Comparative IC50 Values in Human Uterine Sarcoma Cell Lines (MES-SA and MES-SA/Dx5)
The MES-SA/Dx5 cell line is a well-established model of MDR, characterized by the overexpression of P-glycoprotein, and was derived by exposing the parental MES-SA cell line to doxorubicin.[2][3]
| Drug | MES-SA (Sensitive) IC50 | MES-SA/Dx5 (MDR) IC50 | Resistance Factor (RF) |
| This compound | ~140 nM | ~10,800 nM | ~77 |
| Doxorubicin | Low nM range | High nM to µM range | >60 |
| Paclitaxel | Low nM range | High nM to µM range | High |
| Vincristine | Low nM range | High nM to µM range | High |
Note: Specific IC50 values for doxorubicin, paclitaxel, and vincristine in this direct comparison are collated from multiple sources and may vary based on experimental conditions.
Table 2: Comparative IC50 Values in Human Breast Cancer Cell Lines (MCF-7 and MCF-7/ADR)
The MCF-7/ADR (or MCF-7/Dox) cell line is another widely used model for studying MDR, with resistance primarily mediated by P-gp overexpression.
| Drug | MCF-7 (Sensitive) IC50 | MCF-7/ADR (MDR) IC50 | Resistance Factor (RF) |
| This compound | Not explicitly found in a direct comparison | Not explicitly found in a direct comparison | - |
| Doxorubicin | ~0.1 µM[4] | ~12.9 µM[4] | ~129 |
| Paclitaxel | ~64.46 µmol/mL (in a 48h assay)[5] | High resistance observed | High |
| Vincristine | ~7.371 nM[6] | ~10,574 nM[6] | ~1434 |
Note: The IC50 values for paclitaxel and vincristine in MCF-7 cells can vary significantly between studies due to different experimental setups.
Mechanisms of Action and Resistance
dot
References
- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 2. Cellosaurus cell line MES-SA/Dx5 (CVCL_2598) [cellosaurus.org]
- 3. Human sarcoma cell lines MES-SA and MES-SA/Dx5 as a model for multidrug resistance modulators screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity, cell cycle kinetics and morphonuclear-induced effects of Vinca alkaloid anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CENP-E inhibition induces chromosomal instability and synergizes with diverse microtubule-targeting agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for GSK-923295: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper handling and disposal of GSK-923295, a potent and selective allosteric inhibitor of the centromere-associated protein E (CENP-E) kinesin motor. Adherence to these procedures is critical to ensure personnel safety and environmental protection, reflecting our commitment to responsible laboratory practices.
This compound is classified as a potential antineoplastic and cytotoxic agent due to its mechanism of action, which involves inducing mitotic arrest and apoptosis in rapidly dividing cells.[1][2][3] Therefore, its disposal must be managed in accordance with regulations for cytotoxic waste.
I. Handling and Storage
Proper handling and storage are the first steps in a safe disposal plan. All personnel must be trained on the potential hazards of this compound and familiar with the Safety Data Sheet (SDS) before handling the compound.
Personal Protective Equipment (PPE): When handling this compound in either powder or solution form, the following PPE is mandatory:
-
Gloves: Two pairs of chemotherapy-grade gloves. The outer glove should be changed immediately if contaminated.
-
Gown: A disposable, non-permeable gown with a solid front and long sleeves.
-
Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: A NIOSH-approved respirator should be used when handling the powder form outside of a containment hood to prevent inhalation.
Storage Conditions: The stability of this compound is dependent on its form and storage temperature. To maintain integrity and prevent degradation, which could alter its hazardous properties, the following storage conditions are recommended:
| Form of this compound | Recommended Storage Temperature |
| Solid Powder | -20°C |
| In Solvent (e.g., DMSO) | -80°C |
II. Disposal Procedures for this compound Waste
All waste contaminated with this compound must be treated as hazardous cytotoxic waste. Segregation of this waste from other laboratory waste streams is crucial to ensure it is disposed of correctly. The final step for the disposal of cytotoxic waste is typically high-temperature incineration at a licensed facility.
Step-by-Step Disposal Protocol:
-
Segregation at the Point of Generation:
-
Immediately after use, all materials contaminated with this compound must be segregated from regular and biohazardous waste.
-
Establish designated "Cytotoxic Waste" collection points in the laboratory where the compound is handled.
-
-
Waste Categorization and Container Selection:
-
Solid Waste: This includes contaminated PPE (gloves, gowns), absorbent pads, and plasticware.
-
Container: Place in a designated, leak-proof, puncture-resistant container with a secure lid. These containers are often color-coded, typically with a yellow base and a purple lid, and clearly labeled as "Cytotoxic Waste."
-
-
Liquid Waste: This includes unused solutions of this compound, contaminated buffers, and cell culture media.
-
Container: Collect in a dedicated, leak-proof, and shatter-resistant container (e.g., a plastic carboy) that is clearly labeled "Cytotoxic Liquid Waste" and includes the chemical name (this compound). Do not mix with other chemical waste.
-
-
Sharps Waste: This includes needles, syringes, and glass vials contaminated with this compound.
-
Container: Place directly into a puncture-resistant sharps container specifically designated for cytotoxic sharps. These containers are also typically yellow with a purple lid.
-
-
-
Labeling:
-
All waste containers must be clearly labeled with the universal cytotoxic hazard symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste."
-
Include the date and the specific laboratory or area where the waste was generated.
-
-
Storage Pending Disposal:
-
Store sealed cytotoxic waste containers in a secure, designated area away from general laboratory traffic.
-
This storage area should be clearly marked with a cytotoxic hazard warning.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the cytotoxic waste.
-
Do not dispose of any this compound waste down the drain or in the regular trash.
-
III. Spill Management
In the event of a spill of this compound powder or solution, immediate action is necessary to contain the contamination and protect personnel.
-
Evacuate and Secure the Area:
-
Alert others in the vicinity and restrict access to the spill area.
-
-
Don Appropriate PPE:
-
Wear two pairs of chemotherapy gloves, a disposable gown, eye protection, and respiratory protection.
-
-
Contain and Clean the Spill:
-
Use a chemotherapy spill kit.
-
For liquids: Cover the spill with absorbent pads.
-
For powders: Carefully cover with damp absorbent pads to avoid generating airborne dust.
-
Clean the area from the outside in with a detergent solution, followed by a rinse with water.
-
-
Dispose of Spill Debris:
-
All materials used for cleanup, including contaminated PPE, must be placed in a cytotoxic waste container for disposal.
-
IV. Chemical Inactivation
While high-temperature incineration is the standard for cytotoxic waste disposal, chemical degradation can be an option in some circumstances, though no specific validated protocol for this compound is currently available. Studies on other antineoplastic agents have shown that strong oxidizing agents, such as sodium hypochlorite (bleach), can degrade these compounds.[4][5][6] However, the efficacy and byproducts of such a reaction with this compound are unknown. Therefore, chemical inactivation is not recommended without specific validation.
Visualizing Key Processes
To further clarify the procedures and the mechanism of action of this compound, the following diagrams are provided.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Mechanism of action of this compound leading to apoptosis.
References
- 1. CENPE Inhibition Leads to Mitotic Catastrophe and DNA Damage in Medulloblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Degradation and inactivation efficacy of ozone water for antineoplastic drugs in hospital settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical degradation of wastes of antineoplastic agents: cyclophosphamide, ifosfamide and melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Testing the degradation effects of three reagents on various antineoplastic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical degradation of wastes of antineoplastic agents. 2: Six anthracyclines: idarubicin, doxorubicin, epirubicin, pirarubicin, aclarubicin, and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling GSK-923295
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling GSK-923295, a potent and selective inhibitor of the mitotic kinesin Centromere protein E (CENP-E).[1] Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent compound that requires careful handling to prevent exposure. While a specific, comprehensive Safety Data Sheet (SDS) was not publicly available at the time of this writing, the nature of the compound as a potent kinase inhibitor necessitates a stringent approach to personal protection. The following PPE recommendations are based on guidelines for handling similar hazardous compounds and should be considered the minimum requirement.
Summary of Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles with side shields | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Two pairs of chemotherapy-rated gloves | An inner and outer pair of nitrile gloves tested against chemical permeation are recommended, especially when handling stock solutions.[2][3] |
| Body Protection | Impervious laboratory coat or gown | Should be long-sleeved with knit cuffs and close in the back to provide full coverage and be resistant to chemical permeation.[2][3] |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols.[2] |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.[3]
Operational and Disposal Plans
Receiving and Storage:
-
Upon receiving the shipment, inspect the package for any signs of damage or leakage in a designated receiving area.
-
Wear a single pair of chemotherapy-rated gloves during unpacking.
-
The compound should be stored at -20°C in a tightly sealed container, as recommended by suppliers.[1][4]
-
Clearly label the storage location with appropriate hazard warnings.
Handling and Preparation of Solutions:
All handling of solid this compound and preparation of stock solutions must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.[2]
-
Prepare the Workspace: Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.
-
Don PPE: Before handling the compound, put on all required PPE as specified in the table above, including double gloves, a lab coat, and eye protection. A respirator should be used if a containment hood is not available.
-
Weighing the Compound:
-
Use a dedicated, calibrated analytical balance inside the fume hood or BSC.
-
Handle the container carefully to avoid generating dust.
-
Use a spatula or other appropriate tool to transfer the powder.
-
-
Preparing Solutions:
Spill Management:
-
In case of a spill, immediately alert others in the area.
-
If safe to do so, contain the spill using a chemical spill kit.
-
Wear appropriate PPE, including respiratory protection, during cleanup.
-
Absorb the spill with an inert material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate the area with an appropriate cleaning agent.
Disposal Plan:
All waste contaminated with this compound, including empty vials, contaminated PPE, and absorbent materials, must be disposed of as hazardous chemical waste.
-
Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
Experimental Workflow and Safety Precautions
The following diagram illustrates the key steps and decision points for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
